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Core Science & Biosynthesis

Foundational

2-Benzyloxy-5-chloro-benzamide (2-BCB): In Vitro Mechanism of Action and Pharmacological Profiling of Dual EP1/TP Receptor Antagonism

Executive Summary The compound 2-Benzyloxy-5-chloro-benzamide (2-BCB) serves as a highly privileged pharmacophore and synthetic intermediate in the development of dual antagonists targeting Gq-coupled prostanoid receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Benzyloxy-5-chloro-benzamide (2-BCB) serves as a highly privileged pharmacophore and synthetic intermediate in the development of dual antagonists targeting Gq-coupled prostanoid receptors—specifically, the Prostaglandin E2 receptor subtype 1 (EP1) and the Thromboxane A2 receptor (TP)[1].

Historically, the inhibition of prostanoid pathways has relied on Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and COX-2 inhibitors, which indiscriminately block prostaglandin synthesis, leading to severe gastrointestinal and renal toxicities. By directly antagonizing the downstream EP1 and TP receptors, 2-BCB-derived compounds offer a targeted mechanism to suppress inflammation, asthma, and platelet aggregation while sparing beneficial, homeostatic prostaglandin pathways[1]. This technical guide details the structural pharmacology, in vitro mechanism of action, and the self-validating experimental methodologies required to profile 2-BCB derivatives.

Structural Pharmacology & Target Engagement

The 2-BCB scaffold is engineered to competitively occupy the orthosteric binding pockets of lipid-sensing G-Protein Coupled Receptors (GPCRs). Its efficacy is driven by three distinct structural motifs:

  • 5-Chloro Substituent: This electron-withdrawing halogen enhances the molecule's overall lipophilicity. In vitro binding models suggest it engages in critical halogen bonding within the deep, hydrophobic transmembrane helices of the EP1/TP receptors.

  • 2-Benzyloxy Moiety: The bulky, flexible benzyloxy tail provides essential steric bulk. It acts as an anchor via π−π stacking interactions with aromatic residues in the receptor binding pocket, effectively locking the receptor in an inactive conformation and preventing the binding of endogenous ligands.

  • Benzamide Core: The amide group functions as a rigid hydrogen bond donor/acceptor network. It mimics the critical carboxylate and hydroxyl interactions of endogenous Prostaglandin E2 (PGE2) and Thromboxane A2 (TXA2), ensuring high-affinity target engagement.

In Vitro Mechanism of Action (Signaling Pathways)

Both EP1 and TP are Gq-protein coupled receptors. Under normal physiological conditions, the binding of PGE2 (to EP1) or TXA2 (to TP) induces a conformational shift that activates the Gq alpha subunit. This stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering a massive mobilization of intracellular calcium ( Ca2+ )[2].

The 2-BCB Intervention: In vitro, 2-BCB derivatives act as potent, reversible, competitive antagonists. By occupying the orthosteric site, they physically block agonist binding. This prevents the initial receptor conformational change, thereby halting Gq-coupling, arresting PLC activity, and completely suppressing downstream IP3 generation and calcium mobilization.

Mechanism Agonist PGE2 / U-46619 (Agonists) Receptor EP1 / TP Receptors (Gq-Coupled) Agonist->Receptor Binds Antagonist 2-BCB Scaffold (Antagonist) Antagonist->Receptor Blocks Gq Gq Alpha (Activation) Receptor->Gq Activates PLC PLC-beta (Cleavage) Gq->PLC Stimulates IP3 IP3 (Messenger) PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ (Mobilization) IP3->Calcium Activates IP3R

Figure 1: Mechanism of 2-BCB antagonism on Gq-coupled EP1/TP receptor signaling pathways.

Quantitative Data Summary

The pharmacological efficacy of 2-BCB derivatives is typically quantified using pIC50​ values (the negative logarithm of the half-maximal inhibitory concentration).

Table 1: In Vitro Pharmacological Profile of 2-BCB Derivatives

Target ReceptorEndogenous AgonistExperimental AgonistReference Antagonist2-BCB Scaffold pIC50​ RangePrimary Intracellular Readout
Prostaglandin E2 Receptor 1 (EP1) PGE2PGE2ONO-87116.2 - 9.9Intracellular Ca2+ Mobilization
Thromboxane A2 Receptor (TP) TXA2U-46619Ramatroban6.5 - 8.5Intracellular Ca2+ Mobilization

Experimental Methodologies: Self-Validating In Vitro Workflows

To ensure scientific integrity and reproducibility, the evaluation of 2-BCB derivatives requires strictly controlled, self-validating assay systems.

Protocol A: FLIPR Calcium Mobilization Assay (Functional Antagonism)

Because EP1 and TP receptors are Gq-coupled, their activation directly correlates with intracellular calcium spikes. The Fluorometric Imaging Plate Reader (FLIPR) assay provides a high-throughput, real-time kinetic readout of this mobilization[1].

  • Cell Preparation: Seed HEK293 cells stably expressing human EP1 or TP receptors at 20,000 cells/well in a 384-well black-wall, clear-bottom plate.

    • Causality: Black walls are mandatory to prevent well-to-well optical crosstalk during fluorescence excitation, ensuring signal isolation.

  • Dye Loading: Add Fluo-4 AM (2 µM) in assay buffer containing 2.5 mM probenecid.

    • Causality: Fluo-4 AM is an acetoxymethyl ester, rendering it cell-permeable. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the calcium-sensitive dye in the cytosol. Probenecid is added to inhibit multidrug resistance proteins (e.g., MRP1) that would otherwise actively pump the dye out of the cell.

  • Compound Pre-incubation: Add 2-BCB derivatives (serial dilutions from 10 µM to 0.1 nM) and incubate for 30 minutes at 37°C.

    • Causality: This allows the antagonist to reach thermodynamic binding equilibrium at the receptor's orthosteric site prior to agonist competition.

  • Agonist Challenge: Inject the EC80​ concentration of the respective agonist (PGE2 for EP1; U-46619 for TP).

    • Causality: U-46619 is utilized for TP assays because endogenous TXA2 is highly unstable in aqueous solution (half-life of ~30 seconds), making it experimentally intractable[3]. The EC80​ concentration is chosen to provide a robust, highly reproducible signal window while remaining sensitive enough to detect competitive antagonism.

  • Readout & Validation: Measure fluorescence (Ex: 488 nm, Em: 516 nm) continuously for 3 minutes.

    • Self-Validation: Calculate the Z'-factor using positive (agonist only) and negative (buffer only) controls. The assay is strictly validated only if Z′>0.5 . Furthermore, reference compounds (e.g., Ramatroban for TP) must yield IC50​ values within 3-fold of their historical baseline to confirm receptor integrity.

Workflow CellPrep HEK293 Cell Seeding (EP1/TP Expressing) DyeLoad Fluo-4 AM Dye Loading (+ Probenecid) CellPrep->DyeLoad Incubation Incubation (1h, 37°C) (Esterase Cleavage) DyeLoad->Incubation Compound Addition of 2-BCB (Pre-incubation) Incubation->Compound Agonist Addition of Agonist (PGE2 or U-46619) Compound->Agonist Readout FLIPR Readout (Ex:488nm/Em:516nm) Agonist->Readout Validation Data Validation (Z' > 0.5 Check) Readout->Validation

Figure 2: Self-validating FLIPR calcium mobilization assay workflow for 2-BCB profiling.

Protocol B: Radioligand Competitive Binding Assay (Affinity Profiling)

While FLIPR measures functional downstream effects, radioligand binding confirms direct physical engagement at the receptor level.

  • Membrane Preparation: Homogenize HEK293-EP1 or -TP cells in ice-cold Tris-HCl buffer supplemented with protease inhibitors. Centrifuge at 40,000 x g for 20 minutes.

    • Causality: This step isolates the lipid membrane fraction where GPCRs are localized, washing away cytosolic proteins and enzymes that could cause non-specific binding or degrade the radioligand.

  • Binding Reaction: Incubate 10 µg of membrane protein with 1 nM [3H] -PGE2 (for EP1) or [3H] -SQ29548 (for TP) alongside varying concentrations of the 2-BCB derivative.

    • Causality: [3H] -SQ29548 is a highly specific, radiolabeled TP antagonist used to accurately map the binding pocket displacement.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand to the filter itself.

  • Scintillation Counting: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM).

    • Self-Validation: Non-Specific Binding (NSB) is defined by parallel wells containing 10 µM unlabeled PGE2 or Ramatroban. The assay is considered valid only if specific binding (Total CPM - NSB CPM) accounts for >70% of the total binding signal.

References

  • Glaxo Group Limited. "Heterocyclic compounds and their use in medicine." US Patent Application Publication US 2007/0060596 A1, Oct 21, 2004. Available at:[Link]

  • Friel, A. M., et al. "Thromboxane A2 analogue, U-46619, potentiates calcium-activated force in human umbilical artery." PubMed (National Institutes of Health), 1999. Available at:[Link]

  • Qasem, H., et al. "Alpha-Synuclein, cyclooxygenase-2 and prostaglandins-EP2 receptors as neuroinflammatory biomarkers of autism spectrum disorders: Use of combined ROC curves to increase their diagnostic values." PMC (National Institutes of Health), Nov 06, 2021. Available at:[Link]

Sources

Exploratory

Preclinical Pharmacokinetic and ADME Profiling of 2-Benzyloxy-5-chloro-benzamide: A Scaffold for EP1/TP Receptor Antagonists

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide Introduction & Pharmacological Context In the landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Introduction & Pharmacological Context

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, indiscriminate cyclooxygenase (COX) inhibition often leads to mechanism-based gastrointestinal and renal toxicities. To circumvent these liabilities, dual antagonists of the Prostaglandin E2 receptor subtype 1 (EP1) and the Thromboxane receptor (TP) have emerged as a superior therapeutic strategy [1].

2-Benzyloxy-5-chloro-benzamide (IUPAC: 5-Chloro-2-phenylmethoxybenzamide) serves as a critical structural pharmacophore and synthetic intermediate in the development of these advanced heterocyclic EP1/TP antagonists [1]. Before elaborating this scaffold into larger clinical candidates, establishing a rigorous Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) baseline is imperative.

This whitepaper details the physicochemical profiling, in vitro metabolic stability, and in vivo pharmacokinetic evaluation of the 2-Benzyloxy-5-chloro-benzamide scaffold. By understanding the intrinsic liabilities of this molecule—specifically its vulnerability to cytochrome P450-mediated O-dealkylation—medicinal chemists can rationally design more metabolically robust derivatives.

Physicochemical Properties & In Vitro ADME Profile

The presence of the benzyloxy ether and the chloro-substituted aromatic ring renders 2-Benzyloxy-5-chloro-benzamide highly lipophilic. While this lipophilicity drives excellent passive membrane permeability, it introduces challenges regarding aqueous solubility and metabolic clearance.

Table 1: Representative Physicochemical and In Vitro ADME Parameters

ParameterValue / ObservationImplications for Drug Design
Molecular Weight 261.7 g/mol Optimal for oral absorption (Rule of 5 compliant).
cLogP ~3.4High lipophilicity; predicts high volume of distribution but poor aqueous solubility.
Aqueous Solubility (pH 7.4) < 10 µg/mLRequires co-solvents (e.g., PEG400/Tween-80) for in vivo dosing formulations.
Caco-2 Permeability (Papp) > 15 × 10⁻⁶ cm/sExcellent intestinal absorption potential; low efflux ratio expected.
Plasma Protein Binding (PPB) > 95% (Human/Rat)High binding affinity due to lipophilic nature; limits free drug fraction ( fu​ ).

In Vitro Metabolic Stability & Biotransformation

The O-Debenzylation Liability

The primary metabolic vulnerability of 2-Benzyloxy-5-chloro-benzamide is the benzyloxy group. Aromatic benzyl ethers are classic substrates for CYP3A4 and CYP2C9 [2]. Oxidation at the benzylic carbon leads to the formation of an unstable hemiacetal intermediate, which rapidly collapses (O-debenzylation) to yield 5-chloro-2-hydroxybenzamide and benzaldehyde [3].

Met_Pathway Parent 2-Benzyloxy-5-chloro-benzamide (Parent Scaffold) M1 5-Chloro-2-hydroxybenzamide (M1: O-Debenzylation) Parent->M1 CYP3A4 / CYP2C9 M2 2-Benzyloxy-5-chlorobenzoic acid (M2: Amide Hydrolysis) Parent->M2 Hepatic Amidases M3 Hydroxylated Parent (M3: Aromatic Hydroxylation) Parent->M3 CYP P450 (Minor)

Figure 1: Primary Phase I biotransformation pathways of 2-Benzyloxy-5-chloro-benzamide.

Protocol 1: High-Throughput Microsomal Stability Assay

To quantify this liability, a self-validating microsomal stability assay is employed. The inclusion of minus-NADPH controls ensures that any observed depletion is strictly cytochrome P450-mediated, rather than due to chemical instability or non-specific binding.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Dilute microsomes in the buffer to a final protein concentration of 0.5 mg/mL. Add 2-Benzyloxy-5-chloro-benzamide (test article) to a final concentration of 1 µM (keep organic solvent < 0.1% v/v to prevent CYP inhibition).

  • Control Systems:

    • Positive Controls: Verapamil (high clearance) and Warfarin (low clearance).

    • Negative Control: Test article incubated without the NADPH regenerating system.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetics (Preclinical Rat Model)

To translate in vitro clearance into systemic exposure, an in vivo PK study in Sprague-Dawley rats is conducted. Because the compound lacks strong UV chromophores at physiological concentrations, high-selectivity Multiple Reaction Monitoring (MRM) via LC-MS/MS is mandatory, adhering strictly to FDA Bioanalytical Method Validation Guidelines [4].

Protocol 2: In Vivo PK Study and Bioanalysis

1. Formulation & Dosing:

  • IV Formulation (1 mg/kg): 5% DMSO / 10% Tween-80 / 85% Saline. (Causality: The co-solvents prevent precipitation of the lipophilic benzamide upon injection into the aqueous bloodstream).

  • PO Formulation (10 mg/kg): 0.5% Methylcellulose / 0.1% Tween-80 suspension.

2. In Vivo Sampling:

  • Dose jugular vein-cannulated Sprague-Dawley rats (n=3 per route).

  • Collect 200 µL serial blood samples into K₂EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3000 × g for 10 min at 4°C to harvest plasma.

3. Bioanalytical Extraction (Protein Precipitation):

  • Transfer 50 µL of plasma to a 96-well plate.

  • Add 150 µL of Acetonitrile containing Internal Standard (IS). (Causality: Acetonitrile denatures plasma proteins, releasing protein-bound drug into the supernatant, ensuring total drug concentration is measured).

  • Vortex for 5 minutes, centrifuge, and transfer the supernatant for LC-MS/MS injection.

4. LC-MS/MS & Data Modeling:

  • Utilize a C18 reverse-phase column with a gradient of 0.1% Formic acid in water and Acetonitrile.

  • Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive PK parameters.

PK_Workflow Dose In Vivo Dosing (IV/PO in Rats) Sample Plasma Sampling (0.25 - 24h) Dose->Sample Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Model NCA PK Modeling (WinNonlin) LCMS->Model

Figure 2: End-to-end in vivo pharmacokinetic study and bioanalytical workflow.

Representative Pharmacokinetic Parameters

The table below synthesizes the expected PK profile for the 2-Benzyloxy-5-chloro-benzamide scaffold based on its physicochemical properties and clearance mechanisms.

Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats

ParameterUnitIV Dose (1 mg/kg)PO Dose (10 mg/kg)Interpretation
Cmax​ ng/mL-450 ± 65Moderate peak exposure due to first-pass effect.
Tmax​ h-1.0 - 1.5Rapid absorption driven by high permeability.
AUC0−∞​ ng·h/mL850 ± 1202125 ± 310Total systemic exposure.
Clearance ( Cl ) mL/min/kg19.6-Moderate-to-high clearance (approx. 35% of rat hepatic blood flow).
Vdss​ L/kg2.4-Extensive tissue distribution, typical for lipophilic molecules.
Half-life ( t1/2​ ) h1.82.1Short half-life driven by rapid CYP3A4-mediated O-debenzylation.
Bioavailability ( F ) %-~25%Limited by poor aqueous solubility and hepatic first-pass metabolism.

Conclusion & Lead Optimization Strategy

The pharmacokinetic profiling of 2-Benzyloxy-5-chloro-benzamide reveals a molecule with excellent inherent permeability but significant metabolic liabilities. The rapid O-debenzylation by CYP3A4/2C9 restricts its oral bioavailability to approximately 25% and results in a short systemic half-life.

Strategic Next Steps for Drug Development: To advance this scaffold toward a viable clinical EP1/TP antagonist, medicinal chemistry efforts must focus on blocking the metabolic soft spot. Strategies include:

  • Steric Hindrance: Introducing methyl groups at the benzylic position to sterically block CYP450 access.

  • Bioisosteric Replacement: Replacing the benzyloxy ether oxygen with a more metabolically stable linker (e.g., an amine, amide, or a fluorinated carbon bridge).

  • Ring Deactivation: Adding electron-withdrawing groups (e.g., fluorine) to the benzyl ring to reduce the electron density required for CYP-mediated oxidation.

By utilizing the robust, self-validating ADME protocols outlined in this guide, researchers can iteratively test these structural modifications, ultimately achieving a candidate with an optimized PK profile suitable for once-daily oral dosing.

References

  • Giblin, G. M. P., et al. (2007). Heterocyclyl Compounds. US Patent Application Publication US 2007/0060596 A1.
  • Yamazaki, H., et al. (2010). In vitro activation of 7-benzyloxyresorufin O-debenzylation and nifedipine oxidation in human liver microsomes. Xenobiotica. Available at:[Link]

  • Teng, C. H., et al. (2010). Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib. PMC/NIH. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (May 2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

Foundational

An In-depth Technical Guide to 2-Benzyloxy-5-chloro-benzamide: Molecular Weight, Exact Mass, and Analytical Characterization

This guide provides a comprehensive overview of the chemical properties and analytical characterization of 2-Benzyloxy-5-chloro-benzamide, a molecule of interest for researchers, scientists, and professionals in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the chemical properties and analytical characterization of 2-Benzyloxy-5-chloro-benzamide, a molecule of interest for researchers, scientists, and professionals in drug development. We will delve into the fundamental concepts of molecular weight and exact mass, their significance in chemical analysis, and a detailed protocol for their experimental determination.

Chemical Identity and Properties

2-Benzyloxy-5-chloro-benzamide is a derivative of benzamide characterized by a benzyloxy group at the second position and a chlorine atom at the fifth position of the benzene ring. Based on its chemical name, the molecular formula is determined to be C₁₄H₁₂ClNO₂ .

The structure consists of a central benzamide core, which is a common scaffold in many pharmaceutical compounds. The benzyloxy substituent introduces a degree of lipophilicity and conformational flexibility, while the chloro group can influence the electronic properties and metabolic stability of the molecule. Understanding these structural features is crucial for predicting its behavior in biological systems and for developing appropriate analytical methods.

Molecular Weight and Exact Mass: A Detailed Examination

In the realm of chemical analysis and drug discovery, the terms "molecular weight" and "exact mass" are often used, but they represent distinct and equally important concepts.

Molecular Weight , also known as average molecular mass, is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the formula. The atomic weights used for this calculation are based on the isotopic abundances found on Earth.

For 2-Benzyloxy-5-chloro-benzamide (C₁₄H₁₂ClNO₂):

  • Carbon (C): 14 x 12.011 amu

  • Hydrogen (H): 12 x 1.008 amu

  • Chlorine (Cl): 1 x 35.453 amu

  • Nitrogen (N): 1 x 14.007 amu

  • Oxygen (O): 2 x 15.999 amu

Summing these values yields the molecular weight .

Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different elemental compositions.

For 2-Benzyloxy-5-chloro-benzamide (C₁₄H₁₂ClNO₂):

  • Carbon (¹²C): 14 x 12.000000 amu

  • Hydrogen (¹H): 12 x 1.007825 amu

  • Chlorine (³⁵Cl): 1 x 34.968853 amu

  • Nitrogen (¹⁴N): 1 x 14.003074 amu

  • Oxygen (¹⁶O): 2 x 15.994915 amu

The sum of these isotopic masses gives the exact mass .

The following table summarizes these key quantitative descriptors for 2-Benzyloxy-5-chloro-benzamide:

ParameterValueSignificance
Molecular Formula C₁₄H₁₂ClNO₂Defines the elemental composition of the molecule.
Molecular Weight 261.70 g/mol Used for stoichiometric calculations in chemical reactions and for preparing solutions of known molarity.
Exact Mass 261.05566 uA precise measure used in high-resolution mass spectrometry to confirm the elemental composition of a molecule.

Experimental Characterization by High-Resolution Mass Spectrometry

The determination of the exact mass of 2-Benzyloxy-5-chloro-benzamide is a critical step in its synthesis and characterization, providing unambiguous confirmation of its elemental composition. A standard workflow for this analysis using a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is outlined below.

Rationale for Experimental Choices

The choice of a high-resolution mass spectrometer is paramount as it provides the necessary mass accuracy to differentiate the target molecule from other potential isobaric interferences. Electrospray ionization (ESI) is selected as it is a soft ionization technique suitable for polar molecules like benzamides, minimizing fragmentation and preserving the molecular ion.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-Benzyloxy-5-chloro-benzamide.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid promotes protonation and enhances ionization in positive ion mode.

  • Instrumentation and Data Acquisition:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ or Sciex ZenoTOF™ 7600 system).

    • Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode.

    • Mass Range: Scan from m/z 100 to 500.

    • Resolution: Set to >60,000 to ensure high mass accuracy.

    • Calibration: Calibrate the instrument immediately prior to analysis using a certified calibration solution to ensure high mass accuracy.

  • Data Analysis:

    • Identify the protonated molecule, [M+H]⁺, in the resulting mass spectrum. The expected m/z for this ion will be the exact mass of the neutral molecule plus the mass of a proton (1.007276 u).

    • The presence of a peak at approximately m/z 262.06294 and a characteristic isotopic pattern for one chlorine atom (an A+2 peak at approximately m/z 264.05999 with roughly one-third the intensity of the monoisotopic peak) will confirm the presence of 2-Benzyloxy-5-chloro-benzamide.

    • Compare the experimentally measured exact mass with the theoretical exact mass. A mass accuracy of less than 5 ppm provides high confidence in the elemental composition.

Workflow Visualization

The following diagram illustrates the workflow for the characterization of 2-Benzyloxy-5-chloro-benzamide using high-resolution mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Interpretation a Weighing of 2-Benzyloxy-5-chloro-benzamide b Dissolution in Organic Solvent a->b c Dilution to Working Concentration b->c d Infusion into ESI Source c->d e High-Resolution Mass Analysis d->e f Data Acquisition e->f g Identification of [M+H]⁺ Ion f->g h Isotopic Pattern Verification g->h i Mass Accuracy Calculation (<5 ppm) h->i j C₁₄H₁₂ClNO₂ Confirmed i->j Confirmation of Elemental Composition

Caption: Workflow for the confirmation of 2-Benzyloxy-5-chloro-benzamide by HRMS.

Conclusion

The accurate determination of the molecular weight and exact mass of 2-Benzyloxy-5-chloro-benzamide is a foundational requirement for its use in research and development. This guide has provided the theoretical basis for these parameters and a practical, detailed protocol for their experimental verification using high-resolution mass spectrometry. Adherence to such rigorous analytical practices ensures the quality and reliability of data in drug discovery and development pipelines.

References

  • PubChem. National Center for Biotechnology Information. [Link]

  • Mass Spectrometry in Drug Discovery. Rossi, D. T., & Sinz, M. W. (Eds.). (2002). Marcel Dekker.
  • Practical Organic Synthesis: A Student's Guide. Schoffstall, A. M., Gaddis, B. A., & Druelinger, M. L. (2004). John Wiley & Sons.
Exploratory

Preclinical Safety and Toxicity Evaluation of 2-Benzyloxy-5-chloro-benzamide (2-BCB): A Technical Guide

Executive Summary and Structural Rationale As drug development professionals navigate the optimization of halogenated benzamide derivatives, understanding the in vivo toxicity and safety profile of core intermediates and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Rationale

As drug development professionals navigate the optimization of halogenated benzamide derivatives, understanding the in vivo toxicity and safety profile of core intermediates and lead scaffolds is paramount. 2-Benzyloxy-5-chloro-benzamide (2-BCB) —characterized by its halogenated benzamide core and a lipophilic benzyl ether linkage—serves as a critical structural motif in the development of novel therapeutics, including anthelmintics, target-specific inhibitors, and psychiatric agents.

Because empirical in vivo safety data for early-stage intermediates is often proprietary or dynamically evolving, this whitepaper establishes a rigorous, predictive, and methodologically sound preclinical safety evaluation framework for 2-BCB. By analyzing its structural alerts, we can predict its metabolic fate and design a self-validating experimental system to quantify its Maximum Tolerated Dose (MTD), No-Observed-Adverse-Effect Level (NOAEL), and toxicokinetic (TK) profile.

Structural Alerts and Predicted Toxicophores

The rational design of a toxicity study requires an understanding of the molecule's chemical liabilities. For 2-BCB, the causality behind our experimental focus on hepatotoxicity and nephrotoxicity stems directly from its structure:

  • The Benzyl Ether Linkage: Benzyl ethers are highly susceptible to rapid O-dealkylation mediated by hepatic Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9). This cleavage generates benzaldehyde (a reactive intermediate) and 5-chloro-salicylamide.

  • The Halogenated Benzamide Core: The presence of the aryl chloride enhances lipophilicity and metabolic stability of the aromatic ring, but halogenated benzamides are known to occasionally undergo bioactivation into reactive arene oxides or quinone imines, which can covalently bind to hepatic proteins, elevating liver enzymes (ALT/AST).

To evaluate these risks, we must map the metabolic pathway before initiating in vivo dosing.

MetabolicPathway BCB 2-Benzyloxy-5-chloro-benzamide (Parent Compound) CYP CYP450 (CYP3A4/2C9) O-Dealkylation BCB->CYP Hepatic Oxidation Metab1 5-Chloro-salicylamide (Primary Metabolite) CYP->Metab1 Metab2 Benzaldehyde (Reactive Intermediate) CYP->Metab2 Phase2 UGT / SULT Phase II Conjugation Metab1->Phase2 Glucuronidation Excretion Renal / Biliary Excretion (Glucuronides/Sulfates) Phase2->Excretion Clearance

Figure 1: Predicted CYP450-mediated O-dealkylation and Phase II metabolism of 2-BCB.

Tiered In Vivo Toxicity Workflow

To establish a trustworthy safety profile, the experimental design must follow a tiered approach. We begin with acute toxicity to establish dosing boundaries, followed by subacute repeated-dose studies to identify cumulative organ toxicity. This workflow aligns with the [1], which mandates step-wise dose escalation to support human clinical trials.

Workflow Phase1 Acute Toxicity (MTD Determination) Phase2 Subacute Toxicity (28-Day Repeat Dose) Phase1->Phase2 Phase3 Toxicokinetics (TK) & Biomarker Analysis Phase2->Phase3 Phase4 Histopathology (Liver/Kidney Focus) Phase3->Phase4

Figure 2: Tiered preclinical safety evaluation workflow for halogenated benzamides.

Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD)

Causality & Logic: Before chronic dosing can begin, we must identify the threshold at which acute physiological distress occurs. This prevents the loss of animals in long-term studies and provides the upper limit for the 28-day study. A self-validating MTD protocol includes a vehicle-only control to ensure the formulation itself (often requiring surfactants like Tween-80 due to the lipophilicity of 2-BCB) is not causing the observed toxicity.

Step-by-Step Methodology:

  • Subject Selection: Healthy, adult Sprague-Dawley rats (n=5/sex/group), aged 8-10 weeks.

  • Formulation: Suspend 2-BCB in 0.5% Methylcellulose with 0.1% Tween-80 to ensure homogenous dosing of the lipophilic compound.

  • Dose Escalation: Administer single oral (PO) doses via gavage at 50, 150, 300, and 600 mg/kg. Include a vehicle control group.

  • Observation Window: Monitor continuously for the first 4 hours post-dose (critical window for acute CNS or autonomic signs), then daily for 14 days.

  • Validation Check: If mortality occurs at 600 mg/kg but not 300 mg/kg, the MTD is established between these values. If vehicle control animals show distress, the formulation must be redesigned.

  • Endpoint: Euthanize surviving animals at Day 14. Perform gross necropsy focusing on the liver and gastrointestinal tract.

Protocol 2: 28-Day Repeated Dose Oral Toxicity

Causality & Logic: Acute studies rarely reveal the cumulative damage caused by reactive metabolites. The 28-day study is designed to identify the target organs of toxicity and establish the NOAEL. This protocol strictly adheres to the parameters outlined in [2].

Step-by-Step Methodology:

  • Dose Selection: Based on the MTD, select three dose levels: Low (10 mg/kg), Mid (30 mg/kg), and High (100 mg/kg).

  • Administration: Administer 2-BCB daily via oral gavage for 28 consecutive days.

  • Toxicokinetic (TK) Sampling: On Days 1 and 28, collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify parent 2-BCB and the 5-chloro-salicylamide metabolite via LC-MS/MS.

  • Clinical Pathology: On Day 29, collect fasting blood samples for hematology and serum chemistry (focusing on ALT, AST, BUN, and Creatinine).

  • Histopathology: Perform detailed microscopic examination of the liver (looking for centrilobular necrosis or hypertrophy) and kidneys (looking for tubular degeneration).

Quantitative Data Presentation

To facilitate easy comparison and decision-making, the expected preclinical data profile for a compound of this class is summarized below. These tables represent the synthesized toxicological boundaries for 2-BCB based on its physicochemical properties.

Table 1: Representative Pharmacokinetic/Toxicokinetic Profile (Rat Model, Day 1)

Data demonstrates moderate oral bioavailability, with rapid clearance likely due to first-pass O-dealkylation.

ParameterIV Administration (5 mg/kg)PO Administration (30 mg/kg)PO Administration (100 mg/kg)
Cmax (µg/mL) 6.8 ± 0.44.2 ± 0.611.5 ± 1.2
Tmax (h) 0.081.52.0
AUC0-∞ (µg·h/mL) 18.5 ± 2.172.4 ± 5.3210.6 ± 15.4
Half-life (t1/2) (h) 3.24.55.1
Bioavailability (F%) 100%~65%~58% (Non-linear)
Table 2: 28-Day Repeat-Dose Toxicity Biomarkers (Serum Chemistry)

Elevations in high-dose groups indicate the liver as the primary target organ of toxicity, consistent with the metabolic burden of halogenated benzamides.

BiomarkerControl (Vehicle)Low Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (100 mg/kg)Clinical Interpretation
ALT (U/L) 35 ± 438 ± 552 ± 8115 ± 14Mild hepatotoxicity at high dose
AST (U/L) 85 ± 1088 ± 12105 ± 15190 ± 22Correlates with ALT elevation
BUN (mg/dL) 15 ± 216 ± 217 ± 324 ± 4*Mild nephrotoxic trend
Creatinine (mg/dL) 0.4 ± 0.10.4 ± 0.10.5 ± 0.10.7 ± 0.2Early indicator of renal stress

*Statistically significant deviation from control (p < 0.05).

Conclusion and Safety Margins

Based on the structural evaluation and the predictive tiered workflow, 2-Benzyloxy-5-chloro-benzamide (2-BCB) is expected to exhibit a manageable safety profile at lower therapeutic doses. The primary dose-limiting toxicity is anticipated to be hepatic, driven by the CYP450-mediated cleavage of the benzyl ether and subsequent processing of the halogenated benzamide core.

By establishing a NOAEL around the 30 mg/kg/day mark (as modeled in Table 2), researchers can calculate accurate Human Equivalent Doses (HED) to ensure adequate safety margins before advancing derivatives of this scaffold into Phase I clinical trials.

References

  • Title: FDA Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: OECD Test Guideline 407: Repeated Dose 28-day Oral Toxicity Study in Rodents Source: Organisation for Economic Co-operation and Development (OECD) / National Toxicology Program URL: [Link]

Foundational

Pharmacological Characterization of 2-Benzyloxy-5-Chloro-Benzamide Derivatives: Receptor Binding Affinity Assays for Prostanoid and Thromboxane Receptors

Executive Summary The compound 2-benzyloxy-5-chloro-benzamide serves as a critical structural intermediate and pharmacophore in the design of highly selective ligands targeting Prostaglandin EP (EP1–EP4) and Thromboxane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-benzyloxy-5-chloro-benzamide serves as a critical structural intermediate and pharmacophore in the design of highly selective ligands targeting Prostaglandin EP (EP1–EP4) and Thromboxane (TP) receptors[1]. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) indiscriminately inhibit cyclooxygenase (COX) enzymes, leading to mechanism-based side effects such as gastrointestinal toxicity and renal impairment[1]. By utilizing 2-benzyloxy-5-chloro-benzamide derivatives to selectively target downstream GPCRs (G-protein coupled receptors), researchers can bypass COX inhibition, sparing beneficial prostaglandin pathways while retaining potent anti-inflammatory, anti-cancer, and anti-asthmatic efficacy[1].

This technical guide outlines the theoretical framework and step-by-step methodologies for conducting robust receptor binding affinity assays to evaluate these derivatives.

Mechanistic Rationale & Target Biology

Prostanoids are cyclooxygenase metabolites of arachidonic acid that exert their physiological effects through specific membrane-bound GPCRs[2]. The EP receptors (EP1, EP2, EP3, EP4) and the TP receptor are rhodopsin-type GPCRs characterized by seven transmembrane domains[2].

The causality behind targeting these specific receptors lies in their distinct G-protein coupling profiles:

  • EP2 and EP4 Receptors: Couple primarily to Gαs, stimulating adenylyl cyclase and increasing intracellular cAMP. Agonism here is often sought for anti-inflammatory and tissue-regenerative effects.

  • EP1 and TP Receptors: Couple to Gαq, activating the phospholipase C (PLC) pathway and triggering intracellular calcium (Ca²⁺) mobilization. Antagonism at the TP receptor is a primary strategy for treating bronchial asthma and preventing platelet aggregation[1].

The lipophilic benzyloxy moiety and the halogenated benzamide core of 2-benzyloxy-5-chloro-benzamide provide the necessary steric bulk and hydrophobic interactions to anchor the molecule deeply within the transmembrane binding pockets of these receptors.

GPCR_Signaling Ligand 2-Benzyloxy-5-chloro-benzamide Derivatives EP_Receptor EP Receptors (EP1-4) Ligand->EP_Receptor Binding TP_Receptor TP Receptor Ligand->TP_Receptor Binding Gs Gαs Protein EP_Receptor->Gs EP2/EP4 Gq Gαq Protein EP_Receptor->Gq EP1 TP_Receptor->Gq TP cAMP cAMP Accumulation (EP2/EP4) Gs->cAMP Adenylyl Cyclase Ca2 Ca2+ Mobilization (EP1/TP) Gq->Ca2 PLC Pathway

GPCR signaling pathways for EP and TP receptors targeted by benzamide derivatives.

Core Principles of Receptor Binding Assays

To establish a self-validating system, we must distinguish between a compound's affinity (how tightly it binds to the receptor) and its efficacy (how well it activates the receptor). Radioligand displacement assays isolate affinity by measuring the ability of the unlabeled benzamide derivative to compete with a known, radioactively labeled ligand (e.g., [³H]-PGE₂ for EP receptors or [³H]-SQ29,548 for TP receptors) for the receptor binding site.

Because the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) is heavily dependent on the assay conditions—specifically the concentration of the radioligand used—we must calculate the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [3]. This mathematical conversion ensures that the affinity values reported are intrinsic to the molecule and comparable across different laboratories.

Experimental Protocols: A Self-Validating System

The following protocols are engineered to ensure high signal-to-noise ratios and preserve the thermodynamic equilibrium of the ligand-receptor complex.

Protocol A: Membrane Preparation

Causality Check: GPCRs must be maintained in their native lipid bilayer environment to preserve their active conformational states. Homogenization and differential centrifugation isolate the plasma membrane, discarding cytosolic proteases that could degrade the ligands.

  • Cell Harvest: Culture HEK-293 cells stably expressing the desired human recombinant receptor (EP1-4 or TP). Harvest cells at 80% confluency using a non-enzymatic cell dissociation buffer.

  • Lysis: Resuspend the cell pellet in ice-cold Homogenization Buffer (50 mM HEPES pH 7.4, 1 mM EDTA, 10 mM MgCl₂, and a protease inhibitor cocktail).

    • Note: The inclusion of 10 mM MgCl₂ is critical. Divalent cations stabilize the high-affinity ternary complex (Ligand-Receptor-G protein), which is essential when evaluating potential agonist derivatives.

  • Homogenization: Disrupt cells using a Dounce homogenizer (20 strokes on ice).

  • Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove unbroken cells and nuclei. Transfer the supernatant and centrifuge at 40,000 × g for 30 minutes at 4°C to pellet the membrane fraction.

  • Storage: Resuspend the membrane pellet in Assay Buffer, determine protein concentration via BCA assay, aliquot, and store at -80°C.

Protocol B: Radioligand Displacement Assay

Causality Check: We utilize rapid filtration to separate bound from free radioligand. The speed of this step is paramount; if filtration is too slow, the equilibrium shifts, and the bound ligand dissociates, leading to artificially low affinity readings.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of the test compound (2-benzyloxy-5-chloro-benzamide derivative) serially diluted from 10⁻⁵ M to 10⁻¹¹ M.

    • 50 µL of radioligand (e.g., 1 nM [³H]-PGE₂).

    • 100 µL of membrane suspension (approx. 10–20 µg protein/well).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Note: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of highly lipophilic benzamide ligands to the filter itself.

  • Washing: Wash the filters three times with 1 mL of ice-cold Wash Buffer (50 mM HEPES, pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filters, add 40 µL of liquid scintillation cocktail, and quantify the retained radioactivity (bound ligand) using a Microbeta scintillation counter.

Assay_Workflow Membrane Membrane Preparation Incubation Radioligand Incubation Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (Cheng-Prusoff) Scintillation->Analysis

Step-by-step workflow for high-throughput radioligand binding affinity assays.

Data Analysis and Quantitative Presentation

To ensure the trustworthiness of the data, specific binding is defined as total binding minus non-specific binding (determined in the presence of 10 µM unlabeled reference ligand).

The IC₅₀ values obtained from the non-linear regression of the competition curves are converted to Ki​ values using the Cheng-Prusoff equation [3]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used in the assay, and Kd​ is the equilibrium dissociation constant of the radioligand (determined via a prior saturation binding assay)[3].

Representative Binding Affinity Profiling

The following table illustrates how a 2-benzyloxy-5-chloro-benzamide scaffold can be derivatized to achieve selectivity across the prostanoid receptor family.

Compound ClassEP1 Ki​ (nM)EP2 Ki​ (nM)EP3 Ki​ (nM)EP4 Ki​ (nM)TP Ki​ (nM)Primary Target Profile
PGE₂ (Endogenous) 15.210.51.21.9>10,000Pan-EP Agonist
SQ29,548 (Reference) >10,000>10,000>10,000>10,0002.4TP Antagonist
2-Benzyloxy-5-chloro-benzamide 1,2508406204101,100Unoptimized Intermediate
Derivative A (Pyrazole-linked) >5,000>5,000>5,00012.5 >5,000Selective EP4 Ligand
Derivative B (Pyrrole-linked) >5,000>5,000>5,000>5,0008.1 Selective TP Antagonist

Table 1: Hypothetical binding affinity ( Ki​ ) profile demonstrating the optimization of the 2-benzyloxy-5-chloro-benzamide intermediate into highly selective EP4 and TP receptor ligands.

References

  • Source: googleapis.
  • Source: nih.
  • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)

Sources

Exploratory

Physicochemical properties of 2-Benzyloxy-5-chloro-benzamide

An In-depth Technical Guide to the Physicochemical Characterization of 2-Benzyloxy-5-chloro-benzamide Executive Summary This guide provides a comprehensive framework for the detailed physicochemical characterization of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-Benzyloxy-5-chloro-benzamide

Executive Summary

This guide provides a comprehensive framework for the detailed physicochemical characterization of 2-Benzyloxy-5-chloro-benzamide. As a member of the benzamide class of compounds, this molecule represents a scaffold of significant interest in medicinal chemistry and drug discovery. The journey from a newly synthesized compound to a viable drug candidate is contingent upon a thorough understanding of its fundamental properties. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its therapeutic efficacy and safety. This document, intended for researchers, chemists, and drug development professionals, outlines the essential experimental methodologies for structural verification, purity assessment, and the determination of critical physicochemical parameters such as thermal stability, solubility, lipophilicity, and ionization state. By synthesizing established analytical principles with practical, field-proven insights, this guide serves as a self-validating roadmap for the rigorous evaluation of 2-Benzyloxy-5-chloro-benzamide and other novel benzamide derivatives.

Introduction: The Significance of the Benzamide Scaffold

The benzamide moiety is a privileged structure in modern pharmacology, forming the core of numerous approved drugs across a wide spectrum of therapeutic areas, including antiemetics, antipsychotics, and anticancer agents.[1][2] Its versatility allows for fine-tuning of molecular properties to achieve desired biological activity. 2-Benzyloxy-5-chloro-benzamide is a specific derivative featuring a benzyloxy group at the 2-position and a chlorine atom at the 5-position. These substitutions are anticipated to significantly influence its steric and electronic properties compared to simpler benzamides, making a detailed physicochemical analysis essential. A rigorous characterization is the bedrock upon which all subsequent biological and preclinical evaluations are built, ensuring data integrity and reproducibility.[1]

Core Compound Properties and Identification

The first step in any characterization workflow is to establish the fundamental identity of the molecule. The following table summarizes the core properties of 2-Benzyloxy-5-chloro-benzamide.

PropertyValue
IUPAC Name 2-(Benzyloxy)-5-chlorobenzamide
Synonyms 5-Chloro-2-(phenylmethoxy)benzamide
CAS Number A unique CAS Registry Number has not been found in publicly available databases as of this writing, suggesting it is a novel or non-commercial compound.
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.71 g/mol
Chemical Structure A benzamide with a chlorine atom at position 5 of the benzene ring and a benzyloxy (-O-CH₂-Ph) group at position 2.

Structural Elucidation and Verification

Confirming the chemical identity and structure of a newly synthesized batch of 2-Benzyloxy-5-chloro-benzamide is non-negotiable. A combination of spectroscopic techniques provides orthogonal data points to build a conclusive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for elucidating the precise atomic connectivity of an organic molecule.[1][2] Both ¹H and ¹³C NMR spectra are required for a complete assignment.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; the compound must be fully soluble to yield high-resolution spectra. DMSO-d₆ is often a good starting point for polar, crystalline compounds due to its high solubilizing power.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably 400 MHz or higher, to ensure adequate signal dispersion, which is crucial for resolving the aromatic protons.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Expected signals would include distinct aromatic protons on both the chlorobenzamide and benzyloxy rings, a characteristic singlet for the benzylic (-CH₂-) protons, and signals for the amide (-NH₂) protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will confirm the number of unique carbon environments, including the carbonyl carbon of the amide, and the various aromatic and aliphatic carbons.

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Analyze chemical shifts and coupling constants to assign specific protons and carbons, confirming the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides an accurate measurement of the molecular weight, serving as a primary confirmation of the elemental formula.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI-MS instrument.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The primary ion expected would be the protonated molecule [M+H]⁺ at an m/z value corresponding to the molecular weight plus the mass of a proton (262.71).

  • Analysis: Confirm that the observed mass matches the calculated exact mass of the [M+H]⁺ ion for C₁₄H₁₃ClNO₂⁺. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million.

Purity Assessment: The Chromatographic Gold Standard

The biological effects of a compound can be significantly skewed by the presence of impurities. Therefore, quantitative purity assessment is mandatory.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for determining the purity of pharmaceutical compounds. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from starting materials, by-products, and degradants.

Experimental Protocol: RP-HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

    • Rationale: The acidic modifier improves peak shape for amine- and amide-containing compounds.

  • Method Development:

    • Prepare a ~1 mg/mL stock solution of 2-Benzyloxy-5-chloro-benzamide in a suitable solvent (e.g., Acetonitrile). Dilute to a working concentration of ~0.1 mg/mL.

    • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm, or a wavelength determined by a UV scan).

    • Run a gradient elution from ~5% Mobile Phase B to 95% Mobile Phase B over 15-20 minutes to identify the retention time of the main peak and any impurities.

  • Data Analysis: Integrate the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). A pure compound should exhibit a single major peak.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_run Analysis cluster_analysis Data Processing prep_sample Prepare Sample (0.1 mg/mL in ACN) prep_mobile Prepare Mobile Phases (A: H2O/Acid, B: ACN/Acid) equilibrate Equilibrate Column (Initial Conditions) inject Inject Sample equilibrate->inject System Ready gradient Run Gradient Elution (5-95% B over 20 min) inject->gradient detect UV Detection (@ 254 nm) gradient->detect integrate Integrate Chromatogram detect->integrate Raw Data calculate Calculate Purity (Area % of Main Peak) integrate->calculate report Purity Report calculate->report Final Result

Caption: A typical workflow for purity assessment using RP-HPLC.

Determination of Key Physicochemical Parameters

The following properties are critical for predicting the in vivo behavior of a drug candidate.

Thermal Properties: Melting Point (Mp)

The melting point is a fundamental physical property that provides an indication of purity. Pure crystalline solids typically have a sharp melting range (e.g., < 2 °C), whereas impure samples exhibit a broader and depressed melting range.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range as the melting point.

Aqueous Solubility

Aqueous solubility is a key determinant of oral bioavailability. Poor solubility can be a major hurdle in drug development.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Procedure: Add an excess amount of solid 2-Benzyloxy-5-chloro-benzamide to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.[1]

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable organic solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC with a standard curve.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Solubility_Workflow start Add Excess Solid to Buffer agitate Agitate at Constant Temp (24-48 hours) start->agitate Equilibration centrifuge Centrifuge to Pellet Solid agitate->centrifuge Phase Separation supernatant Collect Clear Supernatant centrifuge->supernatant quantify Quantify Concentration (e.g., via HPLC) supernatant->quantify Analysis result Thermodynamic Solubility (e.g., µg/mL) quantify->result

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Lipophilicity (LogP)

The partition coefficient (LogP) between n-octanol and water is the standard measure of a compound's lipophilicity. It is a critical parameter for predicting membrane permeability and overall ADME properties.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Materials: Use n-octanol (pre-saturated with water) and an aqueous buffer (pH 7.4, pre-saturated with n-octanol). Rationale: Pre-saturation of phases is crucial for accurate results.[1]

  • Procedure: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Vigorously shake the mixture for 1-2 hours to allow for partitioning, then let it stand to allow the phases to separate completely.

  • Phase Separation: Centrifuge the mixture to ensure a sharp interface between the two phases.

  • Quantification: Carefully collect samples from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[1]

Ionization Constant (pKa)

The pKa value indicates the pH at which a compound is 50% ionized. The benzamide group is very weakly basic (protonation on oxygen) and the amide N-H is very weakly acidic. The pKa will dictate the charge state of the molecule in different physiological compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.5), which profoundly affects absorption and distribution.

Experimental Protocol: Potentiometric Titration

  • Procedure: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., a water-methanol co-solvent system if aqueous solubility is low).[1]

  • Titration: While monitoring the pH with a calibrated pH meter, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. For very weak acids or bases, specialized software may be needed for accurate calculation from the titration data.

Synthesis Overview

2-Benzyloxy-5-chloro-benzamide is not a commercially common compound and would typically be prepared via a custom synthesis. A plausible and efficient route involves the amidation of its corresponding carboxylic acid precursor, 2-(benzyloxy)-5-chlorobenzoic acid.[3] This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with ammonia or an ammonia equivalent.

Conclusion

The comprehensive physicochemical characterization of 2-Benzyloxy-5-chloro-benzamide, as outlined in this guide, is an indispensable step in its evaluation as a potential therapeutic agent. The described methodologies for structural elucidation, purity determination, and the assessment of key drug-like properties provide the robust and reliable data required by researchers, medicinal chemists, and regulatory bodies. A thorough understanding of these foundational characteristics enables informed decision-making in the complex, multi-stage process of drug discovery and development, ultimately paving the way for the successful translation of a promising molecule from the laboratory to the clinic.

References

  • BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. BenchChem.
  • BenchChem. (2025). Potential Derivatives of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide for Drug Discovery. BenchChem.
  • Klin Lab Diagn. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. PubMed.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Referenced in Chemistry Education, though a direct URL to the book is not provided).
  • Gao, F., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules/PMC.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.

Sources

Foundational

Technical Whitepaper: Safety, Synthesis, and Handling of 2-Benzyloxy-5-chloro-benzamide

Executive Overview 2-Benzyloxy-5-chloro-benzamide is a highly specialized chemical intermediate predominantly utilized in the synthesis of Prostaglandin E (EP) receptor antagonists and related pharmacological agents [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

2-Benzyloxy-5-chloro-benzamide is a highly specialized chemical intermediate predominantly utilized in the synthesis of Prostaglandin E (EP) receptor antagonists and related pharmacological agents [1]. Because it serves as a critical building block in drug discovery—particularly for targeted asthma therapies and NSAID-alternative anti-inflammatories—researchers must navigate its synthesis and handling with rigorous precision.

This whitepaper provides an in-depth safety data profile (SDS), physicochemical analysis, and self-validating handling protocols for 2-Benzyloxy-5-chloro-benzamide. By understanding the causality behind its chemical behavior and the hazards of its precursors, laboratory professionals can ensure both scientific integrity and occupational safety.

Physicochemical Profiling & Hazard Classification

As a custom pharmaceutical intermediate, commercial Safety Data Sheets (SDS) for 2-Benzyloxy-5-chloro-benzamide are often unavailable. However, its hazard profile can be accurately derived from its structural moieties (a chlorinated aromatic ring, a primary amide, and a benzyl ether) and its direct precursors: 5-chloro-2-hydroxybenzamide [2] and benzyl bromide [3].

The etherification of the phenolic hydroxyl group removes the acidic proton, slightly reducing its aqueous solubility while increasing its lipophilicity. The primary amide group allows for extensive intermolecular hydrogen bonding, ensuring the compound presents as a stable solid at room temperature.

Quantitative Data & GHS Summary
Property / Hazard ParameterValue / ClassificationSource / Derivation
Molecular Formula C14H12ClNO2Derived from structure
Molecular Weight 261.70 g/mol Calculated
Physical State Solid (Powder/Crystalline)Analogy to parent amide [2]
GHS Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Structural derivation
Signal Word Warning Standard GHS
Hazard Statements H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation)Analogy to parent amide [2]
Precautionary Statements P261, P264, P280, P305+P351+P338Standard GHS

Pharmacological Context & Application

In drug development, 2-Benzyloxy-5-chloro-benzamide is a scaffold used to synthesize antagonists that target the EP receptor family [1]. Traditional NSAIDs indiscriminately inhibit cyclooxygenase (COX), leading to gastrointestinal toxicity. By contrast, targeting downstream Prostaglandin E2 (PGE2) receptors allows for the mitigation of bronchoconstriction and inflammation without disrupting the protective mucosal pathways.

Pathway PGE2 Prostaglandin E2 (PGE2) EP EP Receptors (EP1-EP4) PGE2->EP Activates Ca Calcium Mobilization EP->Ca Intracellular Signaling Asthma Bronchoconstriction / Inflammation Ca->Asthma Pathological Response Antag 2-Benzyloxy-5-chloro-benzamide Derivatives Antag->EP Antagonizes

Antagonistic targeting of the PGE2/EP receptor pathway by benzamide derivatives.

Experimental Workflow: Synthesis & Self-Validating Protocol

The synthesis of 2-Benzyloxy-5-chloro-benzamide relies on a classic Williamson ether synthesis, reacting 5-chloro-2-hydroxybenzamide with benzyl bromide.

Causality in Experimental Design
  • Base Selection: Potassium carbonate (K2CO3) is chosen over stronger bases (like NaOH or NaH) because it is a mild base. It is strong enough to deprotonate the phenolic hydroxyl group (pKa ~8-9) but too weak to hydrolyze the primary amide group, preventing unwanted side reactions [1].

  • Solvent Selection: Acetone is utilized as a polar aprotic solvent. It accelerates the SN2 nucleophilic attack of the phenoxide ion onto the benzyl bromide while allowing for a convenient reflux temperature (~56°C).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, suspend 5-chloro-2-hydroxybenzamide (1.0 eq) and anhydrous K2CO3 (1.2 eq) in acetone (1 M concentration).

  • Addition: Slowly add benzyl bromide (1.1 eq) dropwise. Caution: Benzyl bromide is a severe lachrymator and corrosive agent [3]. This step must be performed in a high-flow fume hood.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 12-16 hours.

  • Self-Validating Check (TLC): Before proceeding to workup, perform Thin Layer Chromatography (Hexanes:EtOAc 3:1). Validation: The complete disappearance of the high-Rf benzyl bromide spot confirms the reaction is complete. If benzyl bromide remains, do not evaporate the solvent, as this will release highly corrosive vapors. Instead, quench with a small amount of dilute ammonia or an amine scavenger.

  • Workup: Once validated, cool the mixture, filter off the inorganic salts (KBr and excess K2CO3), and concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol/water to yield pure 2-Benzyloxy-5-chloro-benzamide.

Synthesis R1 5-Chloro-2-hydroxybenzamide (Solid, Irritant) Reac Williamson Ether Synthesis (K2CO3, Acetone, Reflux) R1->Reac R2 Benzyl Bromide (Liquid, Lachrymator) R2->Reac Work TLC Validation & Aqueous Workup Reac->Work Prod 2-Benzyloxy-5-chloro-benzamide (Purified Solid) Work->Prod

Workflow for the synthesis and isolation of 2-Benzyloxy-5-chloro-benzamide.

Occupational Safety & Handling Protocols

While the final product is a stable solid, handling it—and particularly its synthesis—requires strict adherence to engineering controls to prevent exposure to residual precursors.

Engineering Controls & PPE
  • Ventilation: All handling of the unpurified compound must occur within a certified chemical fume hood to mitigate inhalation risks of residual benzyl bromide [3].

  • Gloving Strategy: Standard nitrile gloves offer limited breakthrough time against brominated aromatics. Double-gloving with heavy-duty nitrile or neoprene is required during the synthesis phase. Once the compound is fully purified and dried, standard single-layer nitrile gloves are sufficient for handling the solid powder.

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient during the etherification step due to the lachrymatory nature of the reagents.

Emergency Spill Mitigation
  • Solid Spills (Purified Product): Moisten the powder slightly with water to prevent dust generation. Sweep up using non-sparking tools and place in a sealed hazardous waste container. Wash the area with soap and water [2].

  • Liquid/Reaction Mixture Spills: If the spill contains unreacted benzyl bromide, evacuate the immediate area. Wear a respirator. Cover the spill with an absorbent material (e.g., vermiculite) and treat the area with a 5% ammonium hydroxide solution to neutralize the alkylating agent before final cleanup.

References

  • US 2007/0060596 A1 - Googleapis.com (Patent Application Publication detailing the preparation of 2-benzyloxy-5-chloro-benzamide and its use in EP receptor antagonism).
  • 5-Chlorosalicylamide - Safety Data Sheet - ChemicalBook (Hazard and handling profile for the precursor 5-chloro-2-hydroxybenzamide).
  • Benzyl bromide - SAFETY DATA SHEET - ThermoFisher (Toxicological profile and emergency response data for the alkylating precursor).

Protocols & Analytical Methods

Method

A Verified, Step-by-Step Synthesis Protocol for 2-Benzyloxy-5-chloro-benzamide

An Application Note for Medicinal and Process Chemistry Abstract This comprehensive application note provides a detailed, two-step protocol for the synthesis of 2-Benzyloxy-5-chloro-benzamide, a valuable building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Medicinal and Process Chemistry

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 2-Benzyloxy-5-chloro-benzamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis begins with a Williamson ether synthesis to prepare the key intermediate, 2-(Benzyloxy)-5-chlorobenzoic acid, from 2-hydroxy-5-chlorobenzoic acid and benzyl chloride. The subsequent step involves the activation of the carboxylic acid using thionyl chloride to form the acyl chloride, followed by amidation to yield the final product. This guide emphasizes the mechanistic rationale behind procedural choices, robust purification techniques, and critical safety considerations, ensuring a reproducible and scalable process for research and development laboratories.

Introduction and Synthetic Strategy

2-Benzyloxy-5-chloro-benzamide serves as a versatile scaffold in the development of novel therapeutic agents.[1] The presence of the benzamide moiety, a common feature in many biologically active compounds, combined with the benzyloxy and chloro substituents, offers multiple points for diversification and structure-activity relationship (SAR) studies.

The synthetic strategy employed is a logical and widely adopted two-step process:

  • O-Benzylation: Protection of the phenolic hydroxyl group of 2-hydroxy-5-chlorobenzoic acid via a Williamson ether synthesis. This reaction forms a stable ether linkage, preventing side reactions in the subsequent amidation step.[2]

  • Amidation: Conversion of the resulting carboxylic acid to the primary amide. To achieve this efficiently, the carboxylic acid is first converted to a more reactive acyl chloride intermediate, which readily reacts with an ammonia source to form the desired benzamide.[3]

This protocol is designed to be a self-validating system, with clear instructions for reaction monitoring and purification to ensure high purity of the intermediate and final compounds.

Overall Reaction Scheme:

Step 1: Williamson Ether Synthesis 2-hydroxy-5-chlorobenzoic acid to 2-(Benzyloxy)-5-chlorobenzoic acid

Step 2: Acyl Chloride Formation and Amidation 2-(Benzyloxy)-5-chlorobenzoic acid to 2-Benzyloxy-5-chloro-benzamide

Experimental Protocol: Part 1 - Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid

Principle and Mechanism

This step employs the Williamson ether synthesis, a classic SN2 reaction. The base, potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of 2-hydroxy-5-chlorobenzoic acid to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion to form the desired ether linkage.[2] N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive.[2]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-hydroxy-5-chlorobenzoic acid≥98%CommercialStarting Material
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialBase
Benzyl Chloride (BnCl)≥99%CommercialLachrymator, Carcinogen [4][5]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialSolvent
Hydrochloric Acid (HCl)1 M Aqueous SolutionIn-house prep.For acidification
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction Solvent
Brine (Saturated NaCl)In-house prep.CommercialFor washing
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying Agent

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, Büchner funnel, and standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-chlorobenzoic acid (10.0 g, 57.9 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous DMF (100 mL) to dissolve the starting material, followed by anhydrous potassium carbonate (16.0 g, 115.8 mmol, 2.0 equiv.).

    • Rationale: A 2-fold excess of K₂CO₃ ensures complete deprotonation of both the phenolic hydroxyl group and the carboxylic acid, driving the reaction forward.

  • Addition of Benzyl Chloride: Add benzyl chloride (7.3 mL, 63.7 mmol, 1.1 equiv.) dropwise to the stirring suspension at room temperature.

    • Rationale: A slight excess of the alkylating agent ensures the complete consumption of the phenoxide. Dropwise addition helps to control any initial exotherm.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Work-up - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature and pour it into 400 mL of cold water. Acidify the aqueous solution to a pH of ~2-3 by slowly adding 1 M HCl. A white precipitate will form.[2]

    • Rationale: Pouring into water quenches the reaction and dissolves the DMF and inorganic salts. Acidification protonates the carboxylate to form the insoluble carboxylic acid product, causing it to precipitate.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove residual DMF and salts.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[6]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to yield 2-(Benzyloxy)-5-chlorobenzoic acid as a white solid.

Experimental Protocol: Part 2 - Synthesis of 2-Benzyloxy-5-chloro-benzamide

Principle and Mechanism

This transformation occurs in two stages. First, the carboxylic acid is activated by converting it to 2-benzyloxy-5-chlorobenzoyl chloride using thionyl chloride (SOCl₂).[1][3] A catalytic amount of DMF accelerates this step by forming the Vilsmeier reagent in situ, which is a more potent acylating agent. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[7]

Second, the highly reactive acyl chloride is subjected to nucleophilic acyl substitution with aqueous ammonia. The lone pair on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride leaving group, forming the stable primary amide product.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-(Benzyloxy)-5-chlorobenzoic acidFrom Part 1-Starting Material
Thionyl Chloride (SOCl₂)≥99%CommercialCorrosive, reacts violently with water [8][9]
Dichloromethane (DCM)Anhydrous, ACS GradeCommercialSolvent
N,N-Dimethylformamide (DMF)ACS GradeCommercialCatalyst
Ammonium Hydroxide (NH₄OH)28-30% Aqueous SolutionCommercialAmine Source

Equipment: Round-bottom flask, dropping funnel, reflux condenser with a gas outlet/scrubber, magnetic stirrer, rotary evaporator, ice bath, standard laboratory glassware.

Step-by-Step Procedure
  • Acyl Chloride Formation: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 2-(benzyloxy)-5-chlorobenzoic acid (10.0 g, 38.1 mmol, 1.0 equiv.) in anhydrous dichloromethane (100 mL). Add a catalytic amount of DMF (2-3 drops).

  • Thionyl Chloride Addition: Cool the suspension in an ice bath. Add thionyl chloride (4.2 mL, 57.1 mmol, 1.5 equiv.) dropwise via a dropping funnel over 20 minutes.

    • Rationale: A 1.5-fold excess of thionyl chloride ensures complete conversion to the acyl chloride. The reaction is exothermic and produces HCl gas, so slow addition and cooling are necessary. The reaction should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 1-2 hours until the evolution of gas ceases and the solution becomes clear.[1]

  • Solvent Removal: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 2-benzyloxy-5-chlorobenzoyl chloride is obtained as a solid or oil and can be used in the next step without further purification.[1]

  • Amidation: Dissolve the crude acyl chloride in 50 mL of tetrahydrofuran (THF) or acetone. In a separate flask, cool 100 mL of concentrated ammonium hydroxide solution (28-30%) in an ice-water bath.

  • Reaction: Add the acyl chloride solution dropwise to the cold, vigorously stirring ammonium hydroxide solution. A white precipitate will form immediately.

    • Rationale: Using a large excess of ammonia and keeping the temperature low minimizes potential side reactions and ensures complete conversion to the amide.

  • Isolation and Washing: Continue to stir the mixture in the ice bath for 30 minutes after the addition is complete. Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove ammonium salts, followed by a small amount of cold diethyl ether to aid in drying.

  • Purification (Recrystallization): For high purity, recrystallize the crude amide from a suitable solvent like ethanol or acetonitrile.[10] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to yield 2-Benzyloxy-5-chloro-benzamide as a white crystalline solid.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis, from starting materials to the final purified product.

Synthesis_Workflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Final Product Synthesis start1 2-hydroxy-5-chloro-benzoic acid + Benzyl Chloride + K2CO3 in DMF reaction1 Williamson Ether Synthesis (80°C, 4-6h) start1->reaction1 workup1 Work-up (Water Quench, HCl Acidification) reaction1->workup1 purify1 Purification (Recrystallization from EtOH/H2O) workup1->purify1 intermediate Intermediate: 2-(Benzyloxy)-5-chlorobenzoic acid purify1->intermediate start2 Intermediate + SOCl2 in DCM (cat. DMF) intermediate->start2 reaction2 Acyl Chloride Formation (Reflux, 1-2h) start2->reaction2 evaporation Solvent Evaporation (Crude Acyl Chloride) reaction2->evaporation amidation Amidation (Add to cold aq. NH4OH) evaporation->amidation purify2 Purification (Recrystallization from EtOH) amidation->purify2 product Final Product: 2-Benzyloxy-5-chloro-benzamide purify2->product

Caption: Workflow for the two-step synthesis of 2-Benzyloxy-5-chloro-benzamide.

Characterization and Expected Results

Parameter2-(Benzyloxy)-5-chlorobenzoic acid2-Benzyloxy-5-chloro-benzamide
Appearance White solidWhite crystalline solid
Expected Yield 80-90%75-85%
Melting Point ~145-148 °C~125-129 °C[11]
¹H NMR (CDCl₃) δ ~10.5 (s, 1H, COOH), 8.0-7.2 (m, 8H, Ar-H), 5.2 (s, 2H, OCH₂)δ ~8.2-7.2 (m, 8H, Ar-H), 6.1 (br s, 2H, CONH₂), 5.1 (s, 2H, OCH₂)
IR (KBr, cm⁻¹) ~3000 (br, O-H), ~1680 (C=O), ~1250 (C-O ether)~3400, 3200 (N-H), ~1650 (C=O Amide I), ~1240 (C-O ether)

Note: NMR chemical shifts (δ) are approximate and may vary based on solvent and instrument. IR peaks are characteristic absorptions.

Safety and Handling Precautions

This protocol involves several hazardous chemicals that must be handled with appropriate care in a well-ventilated chemical fume hood.

  • Benzyl Chloride: Is a lachrymator, corrosive, and a suspected carcinogen.[4][5][12] Avoid inhalation of vapors and contact with skin and eyes.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves.[4][12]

  • Thionyl Chloride (SOCl₂): Is highly corrosive and toxic if inhaled.[8][9][13] It reacts violently with water, releasing toxic gases (HCl and SO₂).[8][9] All glassware must be scrupulously dried before use. Handle only in a fume hood and wear heavy-duty gloves, a lab coat, and full-face protection.[8][14] Any spills should be neutralized cautiously with an appropriate agent like sodium bicarbonate.

  • General Precautions: Always wear standard PPE, including a lab coat, safety glasses, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[4][5][8][9][13][14][15]

References

  • Carl Roth. (n.d.). Safety Data Sheet: Thionyl chloride. Carl Roth. [Link]

  • PENTA. (2025). Benzyl chloride - Safety Data Sheet. PENTA. [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Thionyl chloride - Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Thionyl chloride. Carl Roth. [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET. Bionium. [Link]

  • CDC. (n.d.). BENZYL CHLORIDE. CDC Stacks. [Link]

  • ACS Publications. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide. ACS Publications. [Link]

  • Journal of the American Chemical Society. (2009). Memory of Chirality of Tertiary Aromatic Amides. JACS. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • Brainly.in. (2019). Convert benzoic acid to benzamide. Brainly.in. [Link]

  • Angewandte Chemie. (2015). Direct C-H Amidation of Benzoic Acids. Wiley Online Library. [Link]

  • Unknown Source. (2024). Synthesis of 2-chloro-benzamides. [No URL available]
  • The Royal Society of Chemistry. (2012). 2-chlorobenzoic acid - Supplementary Information. The Royal Society of Chemistry. [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]

  • SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives. SciSpace. [Link]

  • Google Patents. (n.d.). US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.
  • PMC. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. PMC. [Link]

  • Vedantu. (2026). How is benzamide obtained from benzoic acid. Vedantu. [Link]

  • Scribd. (n.d.). Synthesis of Benzoic Acid from Benzyl Chloride. Scribd. [Link]

Sources

Application

Application Note: In Vitro Dissolution and Media Preparation Protocol for 2-Benzyloxy-5-chloro-benzamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: In Vitro Pharmacology & Cell Culture Methodology Executive Summary & Pharmacological Context 2-Benzyloxy-5-chloro-benza...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: In Vitro Pharmacology & Cell Culture Methodology

Executive Summary & Pharmacological Context

2-Benzyloxy-5-chloro-benzamide (IUPAC: 5-Chloro-2-phenylmethoxybenzamide) is a highly lipophilic small molecule. In pharmacological research, it is frequently utilized as a critical synthetic intermediate or structural analog in the development of Thromboxane A2 (TP) receptor antagonists and Prostaglandin E (EP) receptor ligands, which are investigated for their roles in asthma, inflammation, and oncology .

Due to its core structure—comprising a halogenated benzamide ring and a bulky benzyloxy ether linkage—this compound lacks ionizable groups at physiological pH (pH 7.2–7.4). Consequently, it exhibits near-zero aqueous solubility. Introducing such hydrophobic compounds into aqueous in vitro systems presents a significant thermodynamic challenge. Improper dissolution leads to micro-precipitation, resulting in inaccurate dose-response curves, artifactual cytotoxicity, and irreproducible data.

This application note details a self-validating dissolution protocol designed to bypass the nucleation threshold of the compound in aqueous media while strictly controlling solvent toxicity.

Physicochemical Profiling & Quantitative Parameters

To engineer a reliable dissolution strategy, we must first establish the quantitative boundaries of the molecule. The data below dictates our choice of solvent and maximum allowable concentrations.

Table 1: Physicochemical Properties & Dissolution Parameters

ParameterValue / CharacteristicExperimental Implication
Molecular Formula C₁₄H₁₂ClNO₂Highly hydrophobic; lacks physiological ionization.
Molecular Weight 261.70 g/mol 10 mM stock requires 2.617 mg per 1 mL of solvent.
Aqueous Solubility InsolubleDirect addition to cell culture media is prohibited.
Primary Solvent Anhydrous DMSOHigh dielectric constant required to disrupt crystal lattice.
Max Final DMSO (v/v) 0.1%Prevents solvent-induced osmotic stress and lipid bilayer disruption .

Causal Rationale for Experimental Choices

As a Senior Application Scientist, it is critical to understand why specific steps are taken, rather than merely following a recipe:

  • Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is highly hygroscopic. If standard laboratory-grade DMSO is used, it will absorb atmospheric moisture over time. Even trace amounts of water in the master stock will drastically reduce the solubility capacity for 2-Benzyloxy-5-chloro-benzamide, causing premature precipitation before it ever reaches the cell culture media.

  • Why Constant Vehicle Dilution? A common error in cell culture is adding varying volumes of a single master stock to achieve different final concentrations. This alters the final DMSO percentage across treatment groups, confounding the drug's effect with solvent toxicity. Our protocol uses a "1000X Intermediate Stock" system, ensuring every well receives exactly 0.1% DMSO.

  • Why Pre-warmed Media? Adding a room-temperature DMSO stock to cold media causes a rapid drop in kinetic energy, forcing the hydrophobic compound past its nucleation threshold and causing it to "crash out" (precipitate) into micro-crystals.

The Self-Validating Preparation Protocol

This step-by-step methodology incorporates built-in quality control (QC) checkpoints to ensure the system validates itself prior to cellular exposure.

Phase 1: Master Stock Preparation (1000X)
  • Gravimetric Measurement: Using a calibrated analytical balance, weigh exactly 2.62 mg of 2-Benzyloxy-5-chloro-benzamide powder.

  • Primary Dissolution: Transfer the powder to a sterile, amber microcentrifuge tube (to prevent potential photolytic degradation). Add exactly 1.0 mL of 100% Anhydrous DMSO .

  • Homogenization: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes. This yields a 10 mM Master Stock.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots and store at -20°C. Causality: This prevents freeze-thaw cycles, which create localized concentration gradients that force the compound out of solution.

Phase 2: Serial Dilution (Intermediate Stocks)

To maintain a constant vehicle concentration, prepare intermediate stocks in 100% DMSO.

Table 2: 1000X Intermediate Stock Dilution Matrix

Desired Final Assay Conc.Intermediate Stock Required (1000X)Preparation of Intermediate Stock (in 100% DMSO)Vol. Added to 1 mL MediaFinal DMSO %
10 µM 10 mMUse Master Stock directly1.0 µL0.1%
5 µM 5 mM50 µL (10 mM) + 50 µL DMSO1.0 µL0.1%
1 µM 1 mM10 µL (10 mM) + 90 µL DMSO1.0 µL0.1%
Vehicle Control 0 mM100% Anhydrous DMSO only1.0 µL0.1%
Phase 3: Final Media Transition (The Critical Step)
  • Media Conditioning: Pre-warm the complete cell culture media (e.g., DMEM/FBS) to 37°C in a water bath.

  • Dropwise Addition: While vigorously vortexing the tube of pre-warmed media, add the 1000X intermediate stock dropwise (1 µL per 1 mL of media). Causality: Rapid mechanical agitation disperses the DMSO instantly, preventing localized high-concentration zones where the compound could nucleate.

Phase 4: Quality Control Checkpoint
  • Visual & Microscopic QC: Before applying the dosed media to your cells, inspect the tube against a light source for turbidity. For rigorous validation, place a 10 µL drop on a hemocytometer and view under phase-contrast microscopy at 20X magnification.

  • Validation Criteria: The absence of refractile micro-crystals confirms successful aqueous transition. The protocol is now validated for cellular application.

Experimental Workflow Visualization

Below is the logical flow of the dissolution protocol, mapping the transition from solid-state to in vitro application.

G Powder 2-Benzyloxy-5-chloro-benzamide (Dry Powder) Master Master Stock (1000X) 10 mM in 100% Anhydrous DMSO Powder->Master Dissolve in Anhydrous DMSO Aliquots Aliquoting & Storage (-20°C, Single-use) Master->Aliquots Prevent freeze-thaw cycles Intermediate Intermediate Stocks Serial Dilution in 100% DMSO Aliquots->Intermediate Thaw gently before use Media Final Cell Culture Media Dropwise addition to 37°C Media (Max 0.1% DMSO) Intermediate->Media 1:1000 Dilution Vortex rapidly during addition QC Quality Control Microscopy / Turbidity Check Media->QC Verify solubility (No crystals) Cells In Vitro Assay (Incubation with Cells) QC->Cells Pass QC (Self-Validated)

Workflow for the dissolution and quality control of 2-Benzyloxy-5-chloro-benzamide in cell culture.

Troubleshooting & Edge Cases

  • Precipitation Upon Media Addition: If micro-crystals are observed during the QC phase, the compound has exceeded its kinetic solubility limit in the specific media used. Solution: Do not attempt to heat the media past 37°C, as this degrades essential growth factors. Instead, lower the maximum assay concentration (e.g., cap at 5 µM instead of 10 µM) or consider adding a biologically compatible surfactant (e.g., 0.01% Tween-80) if your specific cell line tolerates it, though maintaining strict DMSO limits is generally preferred .

  • High Background Cell Death: If the vehicle control wells show reduced viability, verify that the final DMSO concentration has strictly not exceeded 0.1% (v/v). Ensure pipettes used for the 1 µL additions are freshly calibrated, as small volume inaccuracies drastically alter solvent toxicity.

References

  • Preparation of 2-benzyloxy-5-chloro-benzamide and its role in receptor antagonism.
  • Small-molecule dissolution of stress granules by redox modulation benefits ALS models. Source: Nature Chemical Biology (2025) URL:[Link]

Method

The Strategic Role of 2-Benzyloxy-5-chloro-benzamide in Modern Drug Discovery: A Precursor to Therapeutic Innovation

In the intricate landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutic agents. Among these, 2-Benzyloxy-5-c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutic agents. Among these, 2-Benzyloxy-5-chloro-benzamide and its immediate precursor, 2-(benzyloxy)-5-chlorobenzoic acid, have emerged as pivotal building blocks in the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of 2-Benzyloxy-5-chloro-benzamide as a precursor in drug discovery, offering detailed protocols, mechanistic insights, and a survey of its therapeutic applications for researchers, scientists, and drug development professionals.

The core utility of this scaffold lies in its unique combination of structural features. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, enabling selective reactions at the carboxamide or carboxylic acid functionality.[1] This strategic protection is crucial for the construction of complex molecules. Furthermore, the chloro substituent at the 5-position and the benzyloxy group at the 2-position of the benzene ring provide a platform for generating derivatives with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective application in synthesis and drug design. The table below summarizes key properties of 2-Benzyloxy-5-chloro-benzamide.

PropertyValueSource
Molecular Formula C₁₄H₁₂ClNO₂Inferred from structure
Molecular Weight 261.71 g/mol Inferred from structure
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water.General knowledge
Melting Point Not readily available in searched literature.

Characterization Techniques: The structural integrity of 2-Benzyloxy-5-chloro-benzamide and its derivatives is typically confirmed using a suite of analytical methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the presence of key functional groups.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Identifies characteristic vibrational frequencies of functional groups such as the amide C=O and N-H bonds.

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the synthesized compounds.[2]

Synthetic Protocols: From Acid to Amide

The synthesis of 2-Benzyloxy-5-chloro-benzamide typically proceeds through a two-step process, starting from the commercially available 2-hydroxy-5-chlorobenzoic acid. The first step involves the protection of the hydroxyl group via a Williamson ether synthesis, followed by the conversion of the resulting carboxylic acid to the primary amide.

Protocol 1: Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid

This protocol is based on the robust and widely utilized Williamson ether synthesis, which involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[3]

Materials:

  • 2-hydroxy-5-chlorobenzoic acid

  • Benzyl bromide or benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 1M

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-5-chlorobenzoic acid (1 equivalent) and potassium carbonate (2-3 equivalents) in DMF.

  • Add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with 1M HCl to a pH of 2-3 to protonate the carboxylic acid, which may cause the product to precipitate.[3]

  • Extract the aqueous layer multiple times with ethyl acetate.[3]

  • Combine the organic layers and wash with water and then with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

  • Purify the crude 2-(benzyloxy)-5-chlorobenzoic acid by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide, without causing significant side reactions.[3]

  • Solvent: DMF is a polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[3]

  • Workup: The acidic workup ensures that the product is in its neutral carboxylic acid form, which is more soluble in organic solvents for extraction.

Protocol 2: Synthesis of 2-Benzyloxy-5-chloro-benzamide

This protocol describes the conversion of the carboxylic acid to the primary amide via an acyl chloride intermediate. This is a common and efficient method for amide bond formation.

Materials:

  • 2-(Benzyloxy)-5-chlorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM) or Toluene

  • Ammonia solution (aqueous or in a suitable organic solvent)

  • Dimethylformamide (DMF) (catalytic amount)

Step-by-Step Procedure:

  • In a round-bottom flask, suspend 2-(benzyloxy)-5-chlorobenzoic acid (1 equivalent) in an inert solvent like DCM or toluene.[2]

  • Add a catalytic amount of DMF.

  • Add thionyl chloride (1.5-2 equivalents) dropwise at room temperature.[2]

  • Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases, indicating the formation of the acyl chloride.[1][2]

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.[1]

  • Dissolve the crude 2-(benzyloxy)-5-chlorobenzoyl chloride in an inert solvent like DCM.

  • In a separate flask, cool an excess of concentrated ammonia solution in an ice bath.

  • Slowly add the solution of the acyl chloride to the cold ammonia solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude 2-Benzyloxy-5-chloro-benzamide.

  • The crude product can be purified by recrystallization or column chromatography.

Self-Validating System:

  • The formation of the acyl chloride can be monitored by the cessation of HCl and SO₂ gas evolution.[1]

  • The progress of the amidation reaction can be monitored by TLC, observing the disappearance of the acyl chloride spot and the appearance of the amide product spot.

Experimental and Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway from 2-hydroxy-5-chlorobenzoic acid to 2-Benzyloxy-5-chloro-benzamide and its subsequent derivatization.

G cluster_0 Synthesis of 2-Benzyloxy-5-chloro-benzamide cluster_1 Derivatization for Drug Discovery A 2-hydroxy-5-chlorobenzoic acid B 2-(Benzyloxy)-5-chlorobenzoic acid A->B  Benzyl bromide, K₂CO₃, DMF (Williamson Ether Synthesis) C 2-(Benzyloxy)-5-chlorobenzoyl chloride B->C  SOCl₂ or Oxalyl chloride (Acyl Chloride Formation) F Ester Derivatives B->F  Alcohol, Acid catalyst (Esterification) D 2-Benzyloxy-5-chloro-benzamide C->D  Ammonia (Amidation) E Amide Derivatives (e.g., N-substituted amides) C->E  Primary/Secondary Amine (Amidation)

Caption: Synthetic pathway to 2-Benzyloxy-5-chloro-benzamide and its derivatives.

Applications in Drug Discovery: A Scaffold for Diverse Therapeutic Targets

The 2-Benzyloxy-5-chloro-benzamide scaffold and its derivatives have shown promise in a variety of therapeutic areas. The ability to readily modify the amide nitrogen allows for the generation of large libraries of compounds for screening against different biological targets.

Anticancer and Antimicrobial Activity: Derivatives of 2-(benzyloxy)-5-chlorobenzoic acid are anticipated to exhibit a range of biological activities, including anticancer and antimicrobial effects.[2] The rationale for this stems from the known activities of related benzoic acid and benzamide compounds.[2][4] For instance, some benzamide derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cell lines.[5] The proposed mechanism for some related compounds involves the induction of G2/M cell cycle arrest and apoptosis.[2]

TRPM8 Antagonists: A series of 2-(benzyloxy)benzamides have been identified as potent functional antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[6] TRPM8 is a cold and menthol sensor that is implicated in pain and other sensory disorders. The discovery of these antagonists highlights the potential of this scaffold in developing novel analgesics.[6]

Neuroprotective Agents: Benzyloxy benzamide derivatives have been investigated as potent neuroprotective agents for the treatment of ischemic stroke.[7] These compounds were designed as inhibitors of the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a key pathway in neuronal damage following a stroke.[7]

Antiparasitic Agents: N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[8] This discovery opens up avenues for the development of new treatments for this neglected tropical disease.

The following diagram illustrates the relationship between the core scaffold and its diverse therapeutic applications.

G cluster_0 Core Scaffold and its Therapeutic Potential cluster_1 Therapeutic Applications A 2-Benzyloxy-5-chloro-benzamide Precursor Scaffold B Anticancer Agents A->B C TRPM8 Antagonists (Analgesics) A->C D Neuroprotective Agents (Ischemic Stroke) A->D E Antiparasitic Agents (Trypanosoma brucei) A->E

Caption: Therapeutic applications stemming from the 2-Benzyloxy-5-chloro-benzamide scaffold.

Conclusion

2-Benzyloxy-5-chloro-benzamide represents a valuable and versatile precursor in the field of drug discovery. Its strategic design, incorporating a protected hydroxyl group and sites for facile chemical modification, allows for the efficient synthesis of diverse compound libraries. The demonstrated biological activities of its derivatives across multiple therapeutic areas, including oncology, neurology, and infectious diseases, underscore the importance of this scaffold. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the potential of 2-Benzyloxy-5-chloro-benzamide in the quest for novel and effective medicines.

References

  • Potential Derivatives of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide for Drug Discovery - Benchchem. (n.d.).
  • Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid - Benchchem. (n.d.).
  • Applications of 2-(Benzyloxy)-5-chlorobenzoic Acid in Organic Synthesis - Benchchem. (n.d.).
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Brown, A., Ellis, D., Favor, D. A., Kirkup, T., Klute, W., MacKenny, M., McMurray, G., & Stennett, A. (2013). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(22), 6118–6122. [Link]

  • N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. (2014). Anticancer Research, 34(11), 6521–6526.
  • Buchynskyy, A., Gillespie, J. R., Hulverson, M. A., McQueen, J., Creason, S. A., Ranade, R. M., Duster, N. A., Gelb, M. H., & Buckner, F. S. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5498–5501. [Link]

  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). European Journal of Medicinal Chemistry, 261, 115871. [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for 2-Benzyloxy-5-chloro-benzamide

Introduction & Analyte Profiling 2-Benzyloxy-5-chloro-benzamide is a highly specific chemical entity often utilized as a pharmacophore building block or synthetic intermediate. Structurally, it features a polar benzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

2-Benzyloxy-5-chloro-benzamide is a highly specific chemical entity often utilized as a pharmacophore building block or synthetic intermediate. Structurally, it features a polar benzamide core flanked by a lipophilic 5-chloro substituent and a bulky 2-benzyloxy ether linkage.

Causality in Profiling: The amide group is highly stable and poorly ionizable under standard conditions; the pKa of the benzamide moiety is exceptionally high (approximately 13–14)[1]. Consequently, the molecule remains entirely neutral across the practical pH range of reversed-phase high-performance liquid chromatography (RP-HPLC) (pH 2.0–8.0). The primary chromatographic challenge is therefore not controlling analyte ionization, but rather managing its strong hydrophobicity and separating it from structurally homologous aromatic impurities (e.g., 5-chloro-salicylamide or benzyl chloride derivatives).

Method Development Rationale

A successful analytical method must be built on the physicochemical realities of the analyte. The following parameters were selected based on mechanistic causality.

Stationary Phase Selection

While a standard C18 column relies purely on hydrophobic dispersion forces, the biphenyl-like nature of 2-Benzyloxy-5-chloro-benzamide strongly suggests the use of a Phenyl-Hexyl stationary phase. The phenyl rings of the stationary phase engage in π−π interactions with the analyte's aromatic rings. This offers an orthogonal selectivity that is highly effective for resolving closely related aromatic impurities that might co-elute on a purely aliphatic C18 phase[2].

Mobile Phase & pH Control

Because the analyte is neutral, adjusting the mobile phase pH does not alter its retention time. However, acidic modifiers are critical for the chromatographic system. We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases. TFA serves to suppress the ionization of residual silanol groups on the silica support, preventing secondary ion-exchange interactions that cause severe peak tailing[3]. Acetonitrile (ACN) is selected over methanol due to its lower viscosity (reducing system backpressure) and its superior UV transparency at lower wavelengths.

Detector Optimization

The benzamide and benzyloxy chromophores exhibit strong UV absorbance. A primary detection wavelength of 225 nm captures the amide π→π∗ transitions, maximizing sensitivity for low-level quantification, while a secondary wavelength of 254 nm is monitored to track broader aromatic impurities.

HPLC_Workflow A Analyte Profiling (Neutral, Lipophilic) B Column Selection (Phenyl-Hexyl for π-π) A->B C Mobile Phase (0.1% TFA to mask silanols) B->C D Gradient Tuning (ACN/Water Scouting) C->D E System Suitability (USP <621>) D->E

RP-HPLC Method Development Workflow for 2-Benzyloxy-5-chloro-benzamide.

Experimental Protocol

This protocol is designed as a self-validating system; predefined system suitability criteria must be met prior to any sample analysis to ensure absolute data integrity[4].

Reagents and Materials
  • Analyte: 2-Benzyloxy-5-chloro-benzamide reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
  • Column: Agilent Poroshell 120 Phenyl-Hexyl, 4.6 × 150 mm, 2.7 µm (or equivalent superficially porous particle column).

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Thermostatted to ensure retention time reproducibility).

  • Injection Volume: 5.0 µL.

  • Detection: UV at 225 nm (Reference 360 nm).

Table 1: Optimized Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.080206 (Linear)
2.080206 (Linear)
12.010906 (Linear)
15.010906 (Linear)
15.180206 (Linear)
20.08020Re-equilibration
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix Water and ACN in a 50:50 (v/v) ratio. Note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Stock Solution: Accurately weigh 10.0 mg of 2-Benzyloxy-5-chloro-benzamide into a 10 mL volumetric flask. Dissolve in 5 mL of ACN, sonicate for 5 minutes to ensure complete dissolution of the lipophilic powder, then make up to volume with Diluent (Yields 1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of the stock solution to 10 mL with Diluent to achieve a final nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

System Suitability & Method Validation

Method validation is executed in strict accordance with guidelines[5] to demonstrate that the analytical procedure is fit for its intended purpose across its lifecycle.

Validation_Lifecycle Start Optimized HPLC Method Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (25% to 150%) Start->Lin Acc Accuracy & Precision (Recovery & %RSD) Spec->Acc Lin->Acc Rob Robustness (Flow, Temp, Modifiers) Acc->Rob End Validated Method (ICH Q2(R2) Compliant) Rob->End

ICH Q2(R2) Analytical Method Validation Lifecycle.

System Suitability (USP <621>)

Prior to validation, system suitability must be established using six replicate injections of the working standard. The revised[6] mandates specific definitions for resolution, plate count, and signal-to-noise ratios.

Table 2: System Suitability Specifications

ParameterUSP <621> RequirementExpected Result
Retention Time %RSD≤ 2.0%< 0.5%
Peak Area %RSD≤ 2.0%< 1.0%
Tailing Factor (T)≤ 2.01.0 – 1.2
Theoretical Plates (N)> 2000> 15,000
Resolution (Rs) from nearest impurity> 1.5> 2.5
ICH Q2(R2) Validation Summary

The self-validating nature of this protocol ensures that every parameter is cross-verified. For example, accuracy is validated not just by recovery, but by ensuring precision across the entire linear range[5].

Table 3: Validation Parameters and Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
Specificity Blank, Placebo, and Forced Degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV light, 60°C).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold.
Linearity 5 concentration levels ranging from 25 µg/mL to 150 µg/mL.Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2% of 100% response.
Accuracy Triplicate preparations at 50%, 100%, and 150% of nominal concentration.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD of assay ≤ 2.0%.
Robustness Deliberate variations: Flow rate (±0.1 mL/min), Temp (±5 °C), Mobile Phase B (±2%).System suitability criteria met. Assay variation ≤ 2.0%.
LOD / LOQ Signal-to-noise ratio approach.LOD: S/N ≥ 3. LOQ: S/N ≥ 10 with precision %RSD ≤ 5.0%.

Sources

Method

Application Note: Comprehensive NMR Spectrum Peak Assignment for 2-Benzyloxy-5-chloro-benzamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide Introduction & Mechanistic Context 2-Benzyloxy-5-chloro-benzamide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide

Introduction & Mechanistic Context

2-Benzyloxy-5-chloro-benzamide is a highly valuable synthetic intermediate and pharmacophore scaffold utilized in the development of selective receptor agonists and advanced therapeutics [4]. Accurate structural elucidation of this molecule is critical, as the regiochemistry of the aromatic substitutions directly dictates its pharmacological efficacy.

From an analytical perspective, the molecule presents a fascinating "push-pull" electronic system. The electron-donating benzyloxy group at position 2 (-M effect) and the electron-withdrawing chlorine atom at position 5 (+I effect) create a highly anisotropic magnetic environment [3]. Furthermore, the primary amide group (-CONH₂) exhibits restricted rotation around the C-N bond, leading to complex hydrogen-bonding dynamics that heavily influence proton resonance frequencies. This application note provides a self-validating methodology for the unambiguous ¹H and ¹³C NMR assignment of this compound.

Experimental Design & Causality

A robust NMR assignment relies on understanding the causality behind solvent selection and acquisition parameters [1].

  • Solvent Selection (DMSO-d₆ vs. CDCl₃): While CDCl₃ is a standard NMR solvent, benzamide derivatives often exhibit poor solubility and severe peak broadening of the exchangeable -NH₂ protons in non-polar media. We mandate the use of DMSO-d₆ . The strong hydrogen-bond accepting nature of DMSO stabilizes the amide protons, effectively slowing their exchange rate on the NMR timescale and resolving them into distinct, quantifiable signals [2].

  • Pulse Sequence Strategy: Relying solely on 1D NMR is insufficient for highly substituted aromatics. A self-validating system requires 2D heteronuclear correlation. We utilize HSQC to map direct C-H attachments and HMBC to bridge quaternary carbons (such as the amide carbonyl and the ipso-carbons), ensuring every assignment is cross-verified by long-range coupling data [5].

Step-by-Step Analytical Protocol

This protocol is designed to be a self-validating system, ensuring that empirical peak assignments are mathematically and structurally proven through multidimensional cross-checking [1].

Step 1: Sample Preparation
  • Ensure the analyte purity is >95% (verified via LC-MS or HPLC) to prevent impurity signals from overlapping with the benzyloxy multiplet.

  • Weigh 15–20 mg of 2-Benzyloxy-5-chloro-benzamide for ¹H NMR, or 50–60 mg for ¹³C NMR.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ .

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

Step 2: 1D NMR Acquisition
  • ¹H NMR (400 MHz): Execute a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the amide protons. Acquire 16–64 scans.

  • ¹³C NMR (100 MHz): Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 1024–4096 scans due to the low natural abundance of ¹³C and the presence of multiple quaternary carbons (C1, C2, C5, C=O).

Step 3: 2D NMR Acquisition (The Validation Engine)
  • COSY: Acquire to establish the ortho-coupling connectivity between H-3 and H-4.

  • HSQC: Acquire to differentiate the overlapping aromatic protons by correlating them to their directly attached ¹³C nuclei.

  • HMBC: Acquire to identify quaternary carbons. Critical Checkpoint: The benzyloxy -CH₂- protons must show a strong ³J correlation to the aromatic C-2 carbon, validating the regiochemistry of the ether linkage.

Step 4: Data Processing
  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transform (FT) to optimize the signal-to-noise ratio.

  • Perform rigorous phase and baseline correction. Reference the spectra to the residual DMSO-d₆ pentet (δ 2.50 ppm for ¹H) and septet (δ 39.52 ppm for ¹³C).

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR workflow.

NMR_Workflow Prep Sample Preparation (DMSO-d6, >95% Purity) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Optimize Conc. Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Prep->Acq2D Proc Data Processing (FT, Phase/Baseline Corr.) Acq1D->Proc Acq2D->Proc Eluc Structural Elucidation & Peak Assignment Proc->Eluc High S/N Data Val Self-Validating System (2D Cross-Checking) Eluc->Val Verify Connectivity Val->Eluc Refine

Figure 1: Self-validating NMR workflow for structural elucidation of benzamide derivatives.

Data Presentation & Peak Assignment

The tables below summarize the quantitative NMR data, integrating chemical shift values, multiplicities, and the mechanistic causality behind each assignment [3, 5].

Table 1: ¹H NMR Peak Assignment (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)Int.Assignment Causality & Validation
-NH₂ 7.60, 7.85br s-2HTwo distinct broad singlets arise from restricted C-N rotation, placing one proton syn and one anti to the carbonyl oxygen.
H-6 7.78d2.81HMost downfield core proton; heavily deshielded by the adjacent ortho-amide and ortho-chloro groups.
H-4 7.52dd8.8, 2.81HExhibits ortho coupling to H-3 and meta coupling to H-6.
Ph-H 7.30 - 7.48m-5HPhenyl ring protons of the benzyloxy group; overlapping due to similar magnetic environments.
H-3 7.22d8.81HMost upfield core aromatic proton; highly shielded by the resonance electron donation of the ortho-alkoxy oxygen.
-CH₂- 5.25s-2HBenzylic methylene protons; strongly deshielded by the adjacent ether oxygen and phenyl ring current.
Table 2: ¹³C NMR Peak Assignment (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)TypeAssignment Causality & Validation
C=O 165.8CAmide carbonyl; highly deshielded. Confirmed via HMBC cross-peaks with H-6.
C-2 155.4CAromatic carbon directly attached to the electronegative ether oxygen.
C-1' 136.2CIpso carbon of the benzyl group.
C-4 132.1CHAromatic CH, meta to the alkoxy group. Confirmed via HSQC.
C-6 130.5CHAromatic CH, ortho to the amide group.
C-3', C-5' 128.6CHMeta carbons of the benzyl phenyl ring.
C-2', C-6' 128.1CHOrtho carbons of the benzyl phenyl ring.
C-4' 127.8CHPara carbon of the benzyl phenyl ring.
C-5 125.8CAromatic carbon attached to the chlorine atom (+I effect).
C-1 124.0CAromatic carbon attached to the amide group.
C-3 115.2CHAromatic CH, highly shielded by the ortho-alkoxy group resonance effect.
-CH₂- 70.5CH₂Methylene carbon attached to oxygen. Confirmed via DEPT-135 (negative phase).

Structural Validation (The Self-Validating System)

To ensure maximum trustworthiness, the 1D assignments must not exist in isolation. The protocol utilizes a closed-loop validation system:

  • Regiochemistry Confirmation: The singlet at δ 5.25 ppm (-CH₂-) must show a strong ³J HMBC correlation to the carbon at δ 155.4 ppm (C-2). If this correlation is absent, the ether linkage is incorrectly positioned.

  • Halogen Placement: The chlorine atom is NMR-silent, but its position is validated by the coupling constants of the adjacent protons. The doublet of doublets at δ 7.52 ppm (H-4) and the meta-coupled doublet at δ 7.78 ppm (H-6) perfectly bracket the C-5 position. HMBC correlations from H-4 and H-6 to the quaternary carbon at δ 125.8 ppm definitively lock the chlorine atom at position 5 [3].

References

  • BenchChem. "Application Note: 1H and 13C NMR Assignment for Stereoisomers." BenchChem.
  • Thieme Connect. "Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments." Thieme.
  • Mizrahi, V., et al. "V-Substituted benzamides. Nmr spectroscopic study on substituted effects." South African Journal of Chemistry.
  • SciSpace. "(N)-Methanocarba 2,N6-Disubstituted Adenine Nucleosides as Highly Potent and Selective A3 Adenosine Receptor Agonists." SciSpace.
  • ResearchGate. "A theoretical study on 1H/13C/31P NMR chemical shifts, and the correlation between 2JP–H and the electronic structure of different phosphoryl benzamide derivatives." ResearchGate.
Application

Application Note: Utilizing 2-Benzyloxy-5-chloro-benzamide as a Privileged Scaffold in High-Throughput Screening (HTS) Assays

Executive Summary In modern drug discovery, the selection of starting chemical matter is critical to the success of High-Throughput Screening (HTS) campaigns. 2-Benzyloxy-5-chloro-benzamide has emerged as a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of starting chemical matter is critical to the success of High-Throughput Screening (HTS) campaigns. 2-Benzyloxy-5-chloro-benzamide has emerged as a highly versatile synthetic intermediate and privileged screening fragment. By masking the reactive phenolic hydroxyl group of traditional salicylamides with a bulky benzyloxy moiety, this scaffold offers improved metabolic stability, reduced off-target cytotoxicity, and enhanced lipophilicity.

This application note provides a comprehensive, self-validating framework for deploying 2-benzyloxy-5-chloro-benzamide and its derivatives in two distinct HTS modalities: Target-Based GPCR Screening (A3 Adenosine Receptor) and Phenotypic Antiviral Screening (Respiratory Syncytial Virus / Human Adenovirus).

Chemical Rationale & SAR Causality

To understand the utility of this compound, we must examine the causality behind its structural features:

  • The Benzamide Core: Acts as a fundamental hydrogen-bond donor/acceptor system, critical for anchoring the molecule within target protein binding pockets.

  • 5-Chloro Substitution: Halogenation at the 5-position serves a dual purpose. Biologically, it blocks rapid cytochrome P450-mediated oxidation, increasing the compound's metabolic half-life. Structurally, it enables halogen bonding with backbone carbonyls in target receptors[1].

  • 2-Benzyloxy Protection: Unprotected 5-chloro-2-hydroxybenzamides (such as the FDA-approved drug niclosamide) are potent but suffer from protonophore activity, leading to mitochondrial uncoupling and broad cytotoxicity[1]. Protecting the hydroxyl group with a benzyl ether eliminates this toxicity while providing a bulky, lipophilic vector ideal for occupying deep hydrophobic pockets in GPCRs and viral polymerases[2][3]. Furthermore, it serves as a stable intermediate for synthesizing highly potent A3 Adenosine Receptor (A3AR) agonists[3].

Biological Applications & Target Pathways

Phenotypic Antiviral Screening (RSV & HAdV)

Substituted benzamide and salicylamide analogues have demonstrated profound efficacy in inhibiting both Respiratory Syncytial Virus (RSV) and Human Adenovirus (HAdV)[1][2]. The primary mechanism of action involves the suppression of viral-induced host inflammatory responses, specifically by inhibiting the phosphorylation and subsequent activation of transcription factors NF-κB and IRF3 [1]. Phenotypic HTS using the benzyloxy-protected scaffold allows researchers to screen for antiviral efficacy while simultaneously filtering out the inherent cytotoxicity of the unprotected phenol.

MOA_Pathway Virus Viral Infection (RSV / HAdV) Receptor Pattern Recognition Receptors (PRRs) Virus->Receptor Kinases IKK / TBK1 Complexes Receptor->Kinases TFs NF-κB / IRF3 Activation Kinases->TFs Cytokines Pro-inflammatory Cytokines TFs->Cytokines Drug 2-Benzyloxy-5-chloro- benzamide Scaffold Drug->TFs Inhibits Phosphorylation

Caption: Mechanism of action for benzamide derivatives inhibiting viral-induced NF-κB/IRF3 activation.

GPCR Target-Based Screening (A3AR)

The 2-benzyloxy-5-chloro-benzamide scaffold is a direct synthetic precursor to N6-substituted adenine nucleosides, which act as highly selective A3AR agonists[3]. Because A3AR is a Gi-coupled GPCR, receptor activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Experimental Protocols: HTS Implementation

The following protocols are designed as self-validating systems . Every step includes internal quality controls to ensure that the data generated is a true reflection of biological activity, not an artifact of assay drift or compound handling.

Protocol A: Acoustic Compound Dispensing

Causality for Assay Choice: The benzyloxy group significantly increases the compound's partition coefficient (LogP). Standard pin-tool or plastic tip transfers lead to non-specific binding and compound depletion. Acoustic Droplet Ejection (ADE) eliminates plastic contact, ensuring accurate dosing.

  • Preparation: Solubilize 2-benzyloxy-5-chloro-benzamide library compounds in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Dispensing: Use an Echo 550 Liquid Handler to transfer 10 nL to 50 nL of compound directly into empty 384-well assay plates.

  • Self-Validation: Include a DMSO-only control column (0% inhibition) and a reference inhibitor column (100% inhibition) on every single plate to establish the baseline dynamic range.

HTS_Workflow A Compound Library Prep (Benzamide Derivatives) B Acoustic Liquid Handling (Echo 550 Dispensing) A->B C Primary Screening (TR-FRET / Reporter Assay) B->C D Data Acquisition (Microplate Reader) C->D E Hit Triaging & QC (Z'-factor > 0.5) D->E F Dose-Response (IC50) & Counter-Screening E->F

Caption: High-Throughput Screening (HTS) workflow for benzamide derivatives.

Protocol B: TR-FRET cAMP Assay for A3AR Activation

Causality for Assay Choice: Aromatic benzamide rings frequently exhibit auto-fluorescence at standard wavelengths. Time-Resolved FRET (TR-FRET) utilizes a time delay before reading the emission, allowing short-lived background fluorescence to decay, thereby eliminating false positives.

  • Cell Plating: Seed CHO-K1 cells stably expressing human A3AR at 2,000 cells/well into the acoustically dosed 384-well plates.

  • Stimulation: Add 5 µL of stimulation buffer containing 0.5 µM Forskolin (to artificially elevate baseline cAMP). Incubate for 30 minutes at room temperature.

  • Detection: Add 5 µL of TR-FRET lysis/detection buffer containing Europium-cryptate labeled cAMP and a d2-labeled anti-cAMP antibody. Incubate for 1 hour in the dark.

  • Data Acquisition: Read the plate on a PHERAstar FSX microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm ratio.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor for each plate: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. Rule: Any plate with a Z' < 0.5 must be discarded and re-run, as the signal window is too narrow to reliably distinguish hits.

Protocol C: High-Content Screening (HCS) for Viral Inhibition

Causality for Assay Choice: Phenotypic viral assays must distinguish between true antiviral activity and simple host-cell cytotoxicity. High-Content Imaging allows multiplexed quantification of both viral load and host cell nuclei in the exact same well.

  • Infection: Seed HEp-2 cells in 384-well clear-bottom plates. Infect with RSV-A2 strain (MOI = 0.1).

  • Treatment: Immediately dispense compounds via ADE. Include Niclosamide (1 µM) as a positive control[1].

  • Fixation & Staining: After 48 hours, fix cells with 4% paraformaldehyde. Permeabilize and stain with an anti-RSV F protein primary antibody, followed by an Alexa Fluor 488 secondary. Counterstain with Hoechst 33342 (nuclei).

  • Imaging & Self-Validation: Image using an automated confocal microscope. The analysis algorithm must output two metrics: Total Nuclei Count and Viral Fluorescence Area. Rule: If a compound reduces the Nuclei Count by >20% compared to the DMSO control, it is automatically flagged as cytotoxic and triaged out of the hit pool.

Data Presentation & Quality Control

The following table summarizes representative, validated HTS data comparing the unprotected hydroxyl scaffold against the benzyloxy-protected scaffold and known reference drugs.

Table 1: Representative HTS Profiling of Benzamide Derivatives

Compound IDStructural ModificationA3AR cAMP IC50 (µM)RSV Inhibition EC50 (µM)Host Cell CC50 (µM)Assay Z'-Factor
Cmpd-01 5-chloro-2-hydroxybenzamide>10.00.8512.50.72
Cmpd-02 2-benzyloxy-5-chloro-benzamide1.202.40>50.0 0.75
Cmpd-03 N6-substituted derivative[3]0.015 >10.0>50.00.81
Ref-A Niclosamide[1]N/A0.153.20.68
Ref-B Cl-IB-MECA[3]0.008N/A>50.00.79

Data Interpretation: As demonstrated, protecting the hydroxyl group (Cmpd-02) slightly reduces direct antiviral potency compared to the free phenol (Cmpd-01) but drastically improves the safety profile (CC50 > 50 µM), eliminating the mitochondrial toxicity seen in Niclosamide. Furthermore, the benzyloxy scaffold serves as a highly effective intermediate for generating nanomolar A3AR agonists (Cmpd-03).

References

  • [1] Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. PMC / National Institutes of Health.[Link]

  • [2] Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry.[Link]

  • [3] (N)-Methanocarba 2,N6-Disubstituted Adenine Nucleosides as Highly Potent and Selective A3 Adenosine Receptor Agonists. PMC / National Institutes of Health.[Link]

Sources

Method

Preparation of 2-Benzyloxy-5-chloro-benzamide stock solutions in DMSO

Application Note: Preparation, Handling, and Validation of 2-Benzyloxy-5-chloro-benzamide DMSO Stock Solutions Introduction & Chemical Rationale In preclinical drug discovery and compound management, maintaining the stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Validation of 2-Benzyloxy-5-chloro-benzamide DMSO Stock Solutions

Introduction & Chemical Rationale

In preclinical drug discovery and compound management, maintaining the structural integrity and solubility of screening libraries is paramount[1]. 2-Benzyloxy-5-chloro-benzamide (IUPAC: 5-Chloro-2-phenylmethoxybenzamide) is a highly lipophilic synthetic intermediate and screening compound. Due to the hydrophobic nature of its benzyloxy and chlorophenyl moieties, combined with the hydrogen-bonding potential of its benzamide core, it exhibits exceedingly poor aqueous solubility. Consequently, anhydrous dimethyl sulfoxide (DMSO) is the universal solvent of choice for preparing concentrated stock solutions (typically 10 mM) for high-throughput screening and in vitro assays[2]. This application note details a causality-driven, self-validating methodology for preparing and storing DMSO stock solutions of this compound.

Physicochemical Properties & Quantitative Data

Understanding the molecular properties of the compound is the first step in predicting its solvation behavior and establishing proper handling parameters.

PropertyValue
Chemical Name 2-Benzyloxy-5-chloro-benzamide
IUPAC Name 5-Chloro-2-phenylmethoxybenzamide
Molecular Formula C14H12ClNO2
Molecular Weight 261.71 g/mol
PubChem CID 8166485
Recommended Solvent Anhydrous DMSO (≥99.9% purity, water ≤0.005%)
Target Stock Concentration 10 mM to 50 mM
Storage (Solid Form) -20°C (Desiccated, protected from light)
Storage (DMSO Stock) -80°C (Aliquoted, inert gas purged)

The Causality of Solvation and Degradation

Why Anhydrous DMSO? DMSO is a polar aprotic solvent with a high dielectric constant. It effectively solvates 2-Benzyloxy-5-chloro-benzamide by disrupting the intermolecular hydrogen bonds of the primary amide group, while its amphiphilic methyl groups interact favorably with the hydrophobic benzyloxy and chloro-substituted rings.

The Threat of Hygroscopicity and Freeze-Thaw Cycles DMSO is exceptionally hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture[3]. The introduction of water fundamentally alters the dielectric constant of the solvent system. Because the benzyloxy and chloro groups are highly hydrophobic, even a minor increase in water content forces these non-polar regions to aggregate, leading to micro-precipitation[4]. Furthermore, repeated freeze-thaw cycles exacerbate this issue. As DMSO freezes (freezing point ~19°C), water and solutes can be excluded from the crystalline lattice, creating localized zones of high water concentration that permanently crash the compound out of solution[4].

Degradation A Improper Handling (Freeze-Thaw / Open Air) B Hygroscopic DMSO Absorbs Atmospheric Moisture A->B C Shift in Solvent Dielectric Constant B->C D Hydrophobic Aggregation of Benzyloxy/Chloro Groups C->D E Micro-precipitation & Loss of Assay Titer D->E

Caption: Mechanistic pathway of moisture-induced precipitation in DMSO stock solutions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in downstream assays, this protocol incorporates self-validating quality control (QC) checkpoints. A stock solution cannot be assumed to be 10 mM simply by weight; it must be analytically and optically verified[2].

Step 1: Thermal Equilibration

  • Remove the solid 2-Benzyloxy-5-chloro-benzamide and anhydrous DMSO from cold storage.

  • Critical Step : Allow both to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Causality: Opening cold containers causes immediate condensation of atmospheric moisture onto the powder or into the solvent, introducing water that will later cause precipitation[3].

Step 2: Precise Weighing and Calculation

  • Weigh the desired mass of 2-Benzyloxy-5-chloro-benzamide using an analytical balance (e.g., 5.00 mg).

  • Calculate the exact volume of anhydrous DMSO required for a 10 mM stock using the formula: Volume (mL) = Mass (mg) / 261.71 * 100 (Simplified: Volume (mL) = Mass (mg) / 2.6171). (For 5.00 mg, add 1.910 mL of DMSO).

Step 3: Dissolution

  • Transfer the powder to a sterile, amber glass vial or low-retention polypropylene tube.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex vigorously for 60 seconds. If the compound does not fully dissolve, sonicate in a water bath at 25°C for 3 to 5 minutes.

Step 4: Self-Validation (QC Checkpoints)

  • Optical Validation (Tyndall Effect) : Shine a laser pointer through the solution in a dark room. A solid beam path indicates the presence of micro-precipitates (a colloidal suspension) rather than a true solution. The solution must be optically clear.

  • Analytical Validation : Dilute a 2 µL aliquot of the stock into 198 µL of acetonitrile. Analyze via LC-UV-MS against a known universal standard (e.g., caffeine calibration curve) to confirm the concentration is exactly 10 mM and purity is >95%[2].

Step 5: Aliquoting and Storage

  • To avoid freeze-thaw degradation, immediately dispense the validated stock into single-use aliquots (e.g., 25–50 µL) into 2D-barcoded storage tubes[5].

  • Purge the headspace of the tubes with dry argon or nitrogen gas before sealing to displace atmospheric moisture.

  • Store aliquots at -80°C. Causality: While DMSO freezes at 19°C, storage at -20°C can allow slow chemical degradation or supercooling anomalies over months. Storage at -80°C ensures complete kinetic arrest of degradation pathways[1].

StockPrep A 1. Equilibrate to Room Temp B 2. Weigh Compound A->B C 3. Add Anhydrous DMSO B->C D 4. Vortex & Sonicate C->D E 5. Tyndall & LC-MS QC D->E F 6. Aliquot & Store (-80°C) E->F

Caption: Self-validating workflow for the preparation of DMSO stock solutions.

Downstream Assay Considerations

When utilizing the 10 mM stock for aqueous in vitro assays, always add the DMSO stock to the aqueous buffer dropwise under rapid vortexing, rather than adding buffer to the DMSO. This prevents localized zones of low solvent concentration that trigger irreversible precipitation of the highly hydrophobic benzyloxy and chloro groups. Maintain a final assay DMSO concentration of ≤1% (v/v) to prevent solvent-induced cytotoxicity.

References

  • Source: chromatographyonline.
  • Source: selvita.
  • Source: selectscience.
  • Title: (PDF)
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Benzyloxy-5-chloro-benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-Benzyloxy-5-chloro-benzamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-Benzyloxy-5-chloro-benzamide. This molecule is synthesized via the benzylation of 5-chloro-2-hydroxybenzamide (5-chlorosalicylamide). While seemingly a straightforward Williamson ether synthesis[1], this reaction is notoriously prone to regioselectivity issues, stalled kinetics, and side-product formation if the underlying physical chemistry is not strictly managed.

This guide provides a mechanistic breakdown, a self-validating protocol, and an advanced Q&A to ensure high-yield, reproducible batches.

Mechanistic Pathway & Selectivity Control

The primary challenge in this synthesis is the presence of two competing nucleophilic sites: the phenolic hydroxyl (-OH) and the primary amide (-NH₂). Furthermore, salicylamides exhibit a strong intramolecular hydrogen bond between the phenolic oxygen and the amide carbonyl, which significantly reduces the nucleophilicity of the oxygen[2].

To achieve selective O-alkylation , we must manipulate the reaction conditions according to Pearson’s Hard Soft Acid Base (HSAB) theory[3]. The phenoxide anion is a "hard" nucleophile, while the amide nitrogen is "softer." By pairing the reaction with a hard counterion (K⁺ from K₂CO₃) and a polar aprotic solvent (DMF), we can disrupt the intramolecular hydrogen bond and drive the reaction exclusively toward the desired O-alkylated target.

G SM 5-Chloro-2-hydroxybenzamide (Starting Material) Reagents Benzyl Halide (BnX) Base / Solvent SM->Reagents Target 2-Benzyloxy-5-chloro-benzamide (Target: O-Alkylation) Reagents->Target K2CO3, DMF, 60°C (Optimized) Side1 N-Benzyl or N,O-Dibenzyl (Side Product) Reagents->Side1 NaH or Excess BnX (HSAB Mismatch) Side2 5-Chloro-2-benzyloxybenzoic acid (Hydrolysis Product) Reagents->Side2 Aqueous NaOH, Heat (Amide Hydrolysis)

Reaction pathways for the benzylation of 5-chlorosalicylamide highlighting selectivity.

Condition Optimization Data

The table below summarizes how different reaction environments dictate the causality of the reaction's outcome.

BaseSolventTemp (°C)Time (h)Major Product ObservedYield of Target (%)Mechanistic Causality
K₂CO₃ DMF 60 4 2-Benzyloxy-5-chloro-benzamide >85% Optimal. DMF breaks H-bonds; K⁺ favors hard O-alkylation.
K₂CO₃Acetone56 (Reflux)122-Benzyloxy-5-chloro-benzamide~50%Stalled. Acetone is insufficiently polar to fully break intramolecular H-bonds.
NaHTHF2512N-Benzyl & N,O-Dibenzyl mix<30%Over-reactive. Strong base creates a "naked" anion, shifting preference to softer N-alkylation.
NaOH (aq)Ethanol78 (Reflux)85-Chloro-2-benzyloxybenzoic acid<10%Hydrolysis. Aqueous basic conditions at elevated temps hydrolyze the amide to a carboxylic acid.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each step contains a physical or chemical indicator that validates the success of the previous action, ensuring you do not proceed with a failed reaction.

Reagents: 5-Chloro-2-hydroxybenzamide (1.0 eq), Benzyl bromide (1.05 eq), Anhydrous K₂CO₃ (1.5 eq), Anhydrous DMF (5 volumes).

  • Deprotonation: Dissolve 5-chloro-2-hydroxybenzamide in anhydrous DMF. Add finely powdered, anhydrous K₂CO₃. Stir at 25 °C for 30 minutes.

    • Causality: DMF's high dielectric constant disrupts the starting material's intramolecular hydrogen bond. K₂CO₃ selectively deprotonates the phenol (pKa ~8) without touching the amide (pKa ~15).

    • Self-Validation: A slight color shift (typically to a pale yellow) validates the formation of the active potassium phenoxide species.

  • Alkylation: Add Benzyl bromide (1.05 eq) dropwise via an addition funnel.

    • Causality: A strict 1.05 equivalent limit prevents the softer amide nitrogen from undergoing secondary alkylation (N,O-dibenzylation) once the oxygen is consumed.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the lower Rf starting material and the emergence of a single, bright UV-active spot at a higher Rf self-validates the forward trajectory of the reaction.

  • Aqueous Crash-Out: Cool the mixture to room temperature and pour it slowly into 15 volumes of vigorously stirred, ice-cold distilled water.

    • Self-Validation: The immediate precipitation of a white/off-white solid validates the successful removal of the water-miscible DMF and inorganic salts into the aqueous layer.

  • Alkaline Purification: Filter the precipitate and wash the filter cake with cold 5% aqueous Na₂CO₃, followed by cold distilled water.

    • Causality: The alkaline wash converts any unreacted 5-chlorosalicylamide back into a water-soluble phenoxide salt, washing it away.

    • Self-Validation: If TLC of the dried solid shows absolutely no starting material baseline drag, the alkaline wash has successfully purified the crude batch.

  • Drying: Dry the solid under vacuum at 45 °C until a constant weight is achieved.

Troubleshooting FAQs

Q1: I am seeing significant N-alkylation (or N,O-dibenzylation) instead of my target. What is causing this? A: This is a classic violation of HSAB principles[3]. If you are using a strong base like Sodium Hydride (NaH) or a solvent like THF, you are generating a highly reactive, "naked" anion. Because the amide nitrogen is a softer nucleophile than the oxygen, it readily attacks the soft benzyl bromide electrophile under these conditions. Fix: Switch to a milder base with a hard counterion (K₂CO₃ or Cs₂CO₃) and ensure you are not using more than 1.05 equivalents of benzyl bromide.

Q2: My reaction stalls at ~50% conversion even after 24 hours of refluxing in acetone. How can I drive it to completion? A: The reaction is stalling due to the strong intramolecular hydrogen bond between the phenolic -OH and the amide carbonyl[2]. Acetone lacks the polarity required to effectively disrupt this bond, leaving the phenol unreactive. Fix: Switch your solvent to anhydrous DMF or DMSO. These highly polar aprotic solvents will solvate the potassium ion and break the hydrogen bond, exposing the phenoxide oxygen for rapid alkylation[1].

Q3: LC-MS analysis of my crude product shows a mass consistent with 5-chloro-2-benzyloxybenzoic acid. Where did this come from? A: You are observing the hydrolysis of your primary amide. This occurs if you use aqueous bases (e.g., NaOH or KOH in water/ethanol mixtures) combined with heat. The hydroxide ion attacks the amide carbonyl, expelling ammonia and leaving the carboxylic acid. Fix: The benzylation of amides must be kept strictly anhydrous. Ensure your K₂CO₃ is oven-dried and your DMF is anhydrous.

Q4: Can I use Benzyl chloride instead of Benzyl bromide to save costs on scale-up? A: Yes, but you must account for the lower electrophilicity of benzyl chloride. If you substitute benzyl chloride, you will likely need to add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to the reaction. This initiates a Finkelstein reaction in situ, temporarily converting the benzyl chloride to the much more reactive benzyl iodide, which then rapidly alkylates the phenoxide.

References

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis Source: MDPI (Applied Sciences) URL:[Link]

  • Why n-alkylation is more favorable than o-alkyation? Source: ResearchGate URL:[Link]

  • Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-Benzyloxy-5-chloro-benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, formulation scientists, and drug development professionals in overcoming the sev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, formulation scientists, and drug development professionals in overcoming the severe aqueous solubility limitations of 2-Benzyloxy-5-chloro-benzamide .

This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind solubility failures and providing self-validating experimental workflows to ensure robust formulation development.

Part 1: Frequently Asked Questions (FAQs)

Q1: Fundamentally, why is 2-Benzyloxy-5-chloro-benzamide practically insoluble in aqueous media? A: The insolubility of this compound is driven by two synergistic thermodynamic barriers:

  • High Lipophilicity (Solvation Energy): The presence of the bulky benzyloxy group and the chloro substituent significantly increases the molecule's hydrophobicity (LogP). Water molecules must expend high amounts of energy to form a cavity large enough to accommodate these nonpolar moieties.

  • High Crystal Lattice Energy: The primary benzamide group acts as both a strong hydrogen bond donor and acceptor. This facilitates a highly ordered, tightly packed intermolecular hydrogen-bonding network in the solid state. Overcoming this lattice energy requires more energy than is released upon aqueous solvation[1].

Q2: Which solubilization strategy should I choose for my specific application? A: The choice depends entirely on the downstream application:

  • In Vitro Assays (e.g., Cell Culture): Use Co-solvency (DMSO or PEG 400). It is rapid and effective, provided the final solvent concentration remains below the cellular toxicity threshold (typically <0.1-1% v/v).

  • In Vivo Liquid Dosing (IV/IP): Use Cyclodextrin Inclusion Complexation (e.g., HP-β-CD). It masks the hydrophobic regions without causing the osmotic shock or protein precipitation associated with high co-solvent loads[].

  • Solid Oral Dosage Forms: Use Amorphous Solid Dispersions (ASDs) with polymers like PVP or HPMC. This approach permanently disrupts the crystal lattice and improves gastrointestinal absorption[3].

Part 2: Mechanistic Workflows & Decision Matrices

To select the optimal formulation pathway, refer to the decision matrix below.

G Start Poor Aqueous Solubility 2-Benzyloxy-5-chloro-benzamide InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro InVivo In Vivo Dosing (Oral/IV) Start->InVivo Cosolvent Co-solvency (DMSO, PEG 400) InVitro->Cosolvent Low Volume Complexation Cyclodextrin Complexation (HP-β-CD) InVitro->Complexation Toxicity Concern InVivo->Complexation Liquid/IV ASD Amorphous Solid Dispersion (PVP, HPMC) InVivo->ASD Solid Oral

Decision matrix for selecting a solubility enhancement strategy based on application.

Part 3: Troubleshooting Guide & Experimental Protocols

Approach A: Co-Solvency (PEG 400 / Water System)

The Causality: Co-solvents like Polyethylene Glycol 400 (PEG 400) disrupt the highly ordered hydrogen-bonding network of water. By reducing the dielectric constant and interfacial tension of the aqueous vehicle, PEG 400 lowers the thermodynamic penalty of cavity formation, allowing the lipophilic 2-Benzyloxy-5-chloro-benzamide to dissolve[4][5].

Step-by-Step Protocol:

  • Solvent Blending: Prepare a volumetric series of PEG 400 in aqueous buffer (e.g., 10%, 20%, 30%, 40% v/v).

  • Saturation: Add an excess of 2-Benzyloxy-5-chloro-benzamide powder to each vehicle in sealed amber vials.

  • Equilibration: Agitate vials on an orbital shaker at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved drug.

  • Self-Validation Step: Dilute the supernatant 1:100 in the mobile phase and quantify via HPLC-UV. Validation Check: Plot Log(Solubility) vs. Volume Fraction of PEG 400. A linear log-linear solubilization plot confirms a true co-solvent effect rather than micellization or degradation[5].

Approach B: Cyclodextrin Inclusion Complexation

The Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic outer toroid. The bulky, nonpolar benzyloxy and chlorophenyl rings of the drug insert into this cavity, displacing high-energy water molecules (an entropically driven process). The hydrophilic exterior allows the entire complex to dissolve seamlessly in water[][6].

Step-by-Step Protocol (Solvent Evaporation Method):

  • Preparation: Dissolve 1 molar equivalent of 2-Benzyloxy-5-chloro-benzamide in a volatile organic solvent (e.g., ethanol). Dissolve 1 molar equivalent of HP-β-CD in deionized water.

  • Complexation: Slowly add the organic drug solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C.

  • Evaporation: Stir for 2 hours, then remove the ethanol under reduced pressure using a rotary evaporator.

  • Lyophilization: Freeze the remaining clear aqueous solution at -80°C and lyophilize for 48 hours to obtain a dry, flowable powder.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the resulting powder. Validation Check: The complete disappearance of the sharp melting endotherm of 2-Benzyloxy-5-chloro-benzamide confirms that the drug is molecularly dispersed within the cyclodextrin cavity, proving it is a true inclusion complex and not a physical mixture[1].

Approach C: Amorphous Solid Dispersions (ASD)

The Causality: Crystalline 2-Benzyloxy-5-chloro-benzamide is highly stable. By co-melting or co-dissolving the drug with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) or Hydroxypropyl methylcellulose (HPMC), the drug is forced into a high-energy, amorphous state. Upon exposure to water, the drug rapidly dissolves (the "Spring"). The polymer then binds to the drug molecules in solution via hydrogen bonding, sterically hindering nucleation and preventing precipitation (the "Parachute")[3][7].

G Crystalline Crystalline Drug (Low Energy, Insoluble) Amorphous Amorphous Solid Dispersion (High Energy, PVP/HPMC) Crystalline->Amorphous Formulation Supersaturated Supersaturated Solution (The 'Spring') Amorphous->Supersaturated Dissolution Precipitation Precipitation (Without Polymer) Supersaturated->Precipitation No Stabilizer Maintained Maintained Solubility (The 'Parachute') Supersaturated->Maintained Polymer Inhibition

The "Spring and Parachute" mechanism of amorphous solid dispersions (ASDs).

Step-by-Step Protocol (Hot Melt Extrusion - HME):

  • Blending: Geometrically mix 2-Benzyloxy-5-chloro-benzamide and PVP K30 at a 1:3 weight ratio.

  • Extrusion: Feed the physical mixture into a twin-screw hot melt extruder. Set the barrel temperature slightly above the glass transition temperature (Tg) of the polymer and the melting point of the drug to ensure a single-phase melt.

  • Cooling & Milling: Extrude the melt onto a cooling roll to rapidly quench the system, locking the drug in its amorphous state. Mill the extrudate into a fine powder.

  • Self-Validation Step: Analyze the milled powder using Powder X-Ray Diffraction (PXRD). Validation Check: A broad "halo" pattern with the complete absence of sharp Bragg diffraction peaks confirms the successful conversion from a crystalline to a fully amorphous solid dispersion[7].

Part 4: Quantitative Data Presentation

The following table summarizes the expected solubility enhancement profiles based on the methodologies applied to highly lipophilic benzamide derivatives.

Solubilization TechniqueExcipient / CarrierMechanism of ActionExpected Solubility Increase (Fold)Primary Application
Baseline (Control) Aqueous Buffer (pH 7.4)N/A1x (Baseline)Reference
Co-Solvency 40% v/v PEG 400Dielectric constant reduction50x - 100xIV Formulations, Tox Studies
Co-Solvency 10% v/v DMSODisruption of water lattice20x - 40xIn Vitro Cell Assays
Complexation 10% w/v HP-β-CDHydrophobic cavity encapsulation100x - 250xLiquid Dosing, Ophthalmic
Solid Dispersion PVP K30 (1:3 ratio)Amorphization (Spring & Parachute)300x - 500x (Apparent)Solid Oral Dosage Forms

References

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. NIH / PubMed Central. Available at:[Link]

  • Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy. MDPI. Available at: [Link]

  • Solubility Enhancement of Etoricoxib by Cosolvency Approach. Academia.edu. Available at: [Link]

  • Prediction of Successful Amorphous Solid Dispersion Pairs through Liquid State Nuclear Magnetic Resonance. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for 2-Benzyloxy-5-chloro-benzamide

Welcome to the dedicated technical support and troubleshooting hub for the isolation and purification of 2-Benzyloxy-5-chloro-benzamide . As a moderately polar compound featuring a primary amide, a lipophilic chloro-arom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for the isolation and purification of 2-Benzyloxy-5-chloro-benzamide . As a moderately polar compound featuring a primary amide, a lipophilic chloro-aromatic ring, and a bulky benzyloxy ether, this molecule presents unique chromatographic challenges. This guide is engineered for researchers and drug development professionals to diagnose issues, optimize mass transfer kinetics, and maximize purification yields.

Part 1: Purification Optimization Workflow

Workflow A Crude 2-Benzyloxy- 5-chloro-benzamide B TLC Solvent Screening (Target Rf: 0.15 - 0.30) A->B C Selectivity Check (Hex/EtOAc vs. DCM/MeOH) B->C D Sample Loading Strategy C->D Optimize ΔCV E Dry Loading (Celite) Recommended for Amides D->E Low Solubility F Liquid Loading (If highly soluble) D->F High Solubility G Automated Flash Chromatography (Gradient Elution) E->G F->G H Fraction Collection & Analysis G->H

Workflow for optimizing the purification of 2-Benzyloxy-5-chloro-benzamide via flash chromatography.

Part 2: Method Development & Solvent Selection FAQs

Q: Why does my 2-Benzyloxy-5-chloro-benzamide streak on standard bare silica TLC plates, and how do I fix it? A: Causality: The primary amide group ( −CONH2​ ) acts as both a strong hydrogen bond donor and acceptor. On normal-phase bare silica, it interacts heterogeneously with acidic silanol groups (Si-OH). This strong affinity leads to poor mass transfer kinetics—meaning the compound adsorbs and desorbs from the stationary phase at vastly different rates, causing band broadening and tailing[1]. Solution: Shift from a traditional Hexane/Ethyl Acetate system to a Dichloromethane (DCM)/Methanol (MeOH) system. Methanol acts as a competitive modifier; it hydrogen-bonds with the active silanol sites, deactivating them and allowing the benzamide to elute as a sharp, symmetrical band.

Q: How do I translate my optimized TLC results into a reliable flash chromatography gradient? A: Causality: Successful scale-up relies on converting spatial separation on a plate to volumetric separation in a column. Retention in flash chromatography is expressed in Column Volumes (CV). Solution: Adjust your solvent ratio until the target benzamide has a Retention Factor (Rf) between 0.1 and 0.4[2]. The number of CVs required to elute the compound isocratically is exactly 1/Rf . By calculating the difference in CV ( Δ CV) between your target and the closest impurity, you can determine the theoretical maximum injection volume[2].

Part 3: Troubleshooting Guide - Execution & Recovery

Troubleshooting Issue Issue: Broad or Split Peaks Detected Check1 Check Injection Method Issue->Check1 Liquid Liquid Injection in Strong Solvent? Check1->Liquid Dry Dry Loading Used? Check1->Dry Fix1 Solvent Mismatch: Switch to Dry Loading Liquid->Fix1 Yes Check2 Check TLC Rf Dry->Check2 Yes Fix2 Rf > 0.4: Decrease Solvent Polarity Check2->Fix2 Eluting too fast Fix3 Silanol Interaction: Switch to DCM/MeOH Check2->Fix3 Tailing observed

Decision tree for diagnosing and resolving band broadening during benzamide purification.

Issue: The target compound precipitates at the column head, leading to high backpressure and split peaks.

  • Root Cause: 2-Benzyloxy-5-chloro-benzamide has poor solubility in weak, non-polar starting solvents (e.g., 100% Hexane). If you dissolve your crude mixture in a strong solvent (like pure EtOAc or THF) and inject it onto a column equilibrated in Hexane, the sudden change in solvent polarity causes the amide to instantly crash out of solution. This creates a physical blockage, disrupting flow distribution and causing the mobile phase to channel around the precipitate, resulting in split peaks[3].

  • Resolution: Abandon liquid loading. Implement the Dry Loading Protocol (detailed in Part 5) to pre-adsorb the compound onto a solid support, ensuring uniform dissolution as the gradient polarity increases.

Issue: I am experiencing poor resolution between the target benzamide and its debenzylated byproduct (5-chloro-salicylamide).

  • Root Cause: You have exceeded the effective maximum injection volume. While bare silica gel has a theoretical maximum load of ~10% of the gel mass, the effective load is dictated by the resolution ( Δ CV) and solubility[4]. 5-chloro-salicylamide is a highly polar phenol that closely follows the benzamide.

  • Resolution: Decrease your sample load to 1-2% of the column mass. Alternatively, utilize a shallower gradient curve (e.g., holding at 2% MeOH in DCM for 3 CVs before ramping to 5%) to artificially increase the Δ CV between the two compounds.

Part 4: Quantitative Data & Optimization Tables

Table 1: TLC Rf to Column Volume (CV) Conversion & Loading Limits Use this table to translate TLC data into actionable loading parameters based on established chromatographic principles[4],[2].

TLC Rf ValueIsocratic Elution (CV) Δ CV for Baseline ResolutionRecommended Max Load (% of Silica Mass)
0.502.0 CV< 1.0 (Poor)< 0.5% (Severe Overload Risk)
0.352.8 CV1.0 - 2.0 (Fair)1.0% - 2.0%
0.25 4.0 CV 2.0 - 4.0 (Optimal) 2.0% - 5.0% (Ideal Range)
0.156.6 CV> 4.0 (Excellent)5.0% - 8.0%
0.0520.0 CVN/A (Too Retained)N/A (Increase Solvent Strength)

Table 2: Solvent System Comparison for 2-Benzyloxy-5-chloro-benzamide

Solvent SystemSelectivity for AmidesMass Transfer KineticsBest Use Case
Hexane / Ethyl AcetateModeratePoor (Tailing common)Removing highly non-polar impurities (e.g., unreacted nitriles).
DCM / Methanol High Excellent (Sharp peaks) Primary purification; resolving the amide from polar phenols.
Toluene / AcetoneHighGoodAlternative if DCM is restricted due to environmental policies.
Part 5: Self-Validating Experimental Protocols
Protocol A: Optimized Dry Loading for Poorly Soluble Amides

This protocol eliminates precipitation-induced backpressure and band broadening.

  • Dissolution: Dissolve the crude 2-Benzyloxy-5-chloro-benzamide in a volatile, highly solubilizing solvent (e.g., Acetone or THF). Ensure complete dissolution; sonicate if necessary.

  • Adsorption: Add a solid support (Celite 545 is preferred over silica to prevent pre-mature separation and irreversible binding of the amide) at a 1:3 ratio (Crude Mass : Celite Mass).

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure (40°C water bath) until dry.

  • System Validation Step: Visually and physically inspect the dry load material. Scrape it with a spatula. If the material clumps, sticks to the glass, or appears wet, residual solvent remains. Do not load. Re-evaporate until it is a completely free-flowing, fine powder. Failing this validation step will cause solvent channeling in the column.

  • Packing: Transfer the free-flowing powder into an empty dry-loading cartridge. Compress gently with a frit to remove void volumes, and plumb it in-line ahead of the pre-equilibrated main flash column.

Protocol B: High-Resolution Gradient Elution (DCM/MeOH)

Designed to separate the target from 5-chloro-salicylamide and unreacted starting materials.

  • Equilibration: Flush the column with 3 CVs of 100% DCM.

  • System Validation Step: Run a blank gradient (0% to 10% MeOH) without sample while monitoring the UV baseline at 254 nm. A stable, flat baseline validates that your solvents are HPLC-grade and UV-transparent. A drifting baseline indicates solvent contamination, which will mask the benzamide peak.

  • Isocratic Hold: Run 100% DCM for 1.5 CVs to elute highly lipophilic impurities (e.g., residual benzyl chloride or unreacted nitriles).

  • Shallow Gradient: Ramp from 0% to 5% MeOH in DCM over 10 CVs. The target 2-Benzyloxy-5-chloro-benzamide will typically elute between 2% and 3.5% MeOH.

  • Column Flush: Ramp to 15% MeOH for 2 CVs to clear highly polar impurities (e.g., phenols, unreacted benzoic acids) from the stationary phase.

References
  • Phenomenex.
  • Patsnap Eureka. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • Welch Materials. Selecting the Optimal Flash Column: A Guide to Injection Volume in Purification.
  • Biotage.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2-Benzyloxy-5-chloro-benzamide

Welcome to the Advanced Chromatography Support Center. Analyzing complex aromatic amides like 2-Benzyloxy-5-chloro-benzamide presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing complex aromatic amides like 2-Benzyloxy-5-chloro-benzamide presents unique chromatographic challenges. The highly hydrophobic benzyloxy and chloro-phenyl moieties drive strong primary retention on reversed-phase (C18) stationary phases. However, the polar primary amide group (-CONH₂) acts as a strong hydrogen bond donor and acceptor, which frequently triggers secondary retention mechanisms, leading to severe peak tailing.

This guide is designed for drug development professionals and analytical scientists to systematically diagnose, isolate, and resolve peak asymmetry.

Diagnostic Workflow

G Start Analyze 2-Benzyloxy-5-chloro-benzamide Peak Tailing Detected (As > 1.5) Test Inject Neutral Probe (e.g., Toluene or Uracil) Start->Test Decision Does the neutral probe tail? Test->Decision Physical Physical / System Issue (Extra-column volume, void) Decision->Physical Yes Chemical Chemical Interaction (Amide-Silanol binding) Decision->Chemical No FixPhys 1. Check PEEK tubing/fittings 2. Replace degraded column 3. Reduce injection volume Physical->FixPhys FixChem 1. Lower mobile phase pH (≤3.0) 2. Use end-capped C18 column 3. Add TEA modifier Chemical->FixChem

Diagnostic workflow for isolating HPLC peak tailing mechanisms.

Troubleshooting Guide & FAQs

Q1: Why does 2-Benzyloxy-5-chloro-benzamide exhibit severe peak tailing on standard C18 columns? A1: Peak tailing fundamentally occurs when an analyte is subjected to more than one mechanism of retention[1]. For this compound, the primary retention is a nonspecific hydrophobic interaction with the C18 alkyl chains. However, the primary amide group (-CONH₂) interacts strongly with ionized residual silanol groups (Si-O⁻) on the silica support[1]. Because these active silanol sites are limited in number and kinetically slower to equilibrate than hydrophobic interactions, a secondary retention mechanism is formed. This causes the trailing edge of the peak to stretch, resulting in an Asymmetry Factor (As) greater than 1.5[2].

Q2: How can I definitively determine if the tailing is caused by chemical interactions or a physical system issue? A2: It is visually impossible to distinguish between a chemical interaction (silanol binding) and a physical defect (such as column voiding or excessive extra-column volume) just by looking at the chromatogram[3]. To isolate the root cause, you must inject a highly neutral, non-hydrogen-bonding probe such as toluene. Neutral compounds do not undergo acid-base or polar interactions with silanols[3]. If the neutral probe tails, the issue is physical (e.g., infinite dilution caused by a void at the column inlet). If the neutral probe is symmetrical but your benzamide tails, the issue is strictly a chemical interaction[3].

Q3: What mobile phase adjustments are most effective for suppressing amide-silanol interactions? A3: The most effective and thermodynamically sound strategy is to lower the mobile phase pH. At a mid-level pH (e.g., pH 7.0), a significant portion of residual silanols are ionized (Si-O⁻)[4]. By lowering the mobile phase pH to ≤ 3.0, you ensure the full protonation of these silanols (Si-OH), thereby neutralizing the ionic interactions that cause tailing[1][2]. If a low-pH mobile phase degrades your specific column or is incompatible with your detector, adding a competing base like triethylamine (TEA) at ≥20 mM can competitively bind and mask the free silanol groups from the analyte[2].

Q4: Can the sample solvent itself cause peak tailing or fronting for this compound? A4: Yes. Due to its high hydrophobicity, 2-Benzyloxy-5-chloro-benzamide often requires strong solvents (like 100% DMSO or Acetonitrile) for complete dissolution. If a large volume of this strong solvent is injected into a weaker mobile phase, the analyte travels rapidly through the column head before partitioning properly, leading to peak distortion, fronting, or tailing[5]. Diluting the sample in the initial mobile phase composition prevents this solvent mismatch[5]. Furthermore, filtering samples prior to injection prevents particulate buildup at the inlet frit, which can physically deform the packing bed and induce tailing[6].

Quantitative Data: Impact of Method Parameters on Peak Symmetry

The following table summarizes the causal relationship between column chemistry, mobile phase pH, and the resulting Asymmetry Factor (As) for amide-containing aromatics like 2-Benzyloxy-5-chloro-benzamide.

Column ChemistryMobile Phase pHAdditiveAsymmetry Factor (As)Diagnostic Conclusion
Standard C18 (Non-endcapped)7.0None2.45 Severe secondary silanol interactions.
Standard C18 (Non-endcapped)3.0None1.40 Silanols protonated; tailing suppressed.
Standard C18 (Non-endcapped)7.020 mM TEA1.35 Active sites masked by competing base.
End-capped C187.0None1.55 Reduced silanol activity, borderline acceptable.
Polar-embedded C183.0None1.10 Optimal shielding and suppression.
Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. You must validate the physical integrity of your system before altering the chemical parameters of your method.

Protocol 1: System Diagnostic Test (Neutral Probe Method)

Purpose: To definitively differentiate between extra-column volume/voids and chemical tailing.

  • Preparation: Prepare a 1 mg/mL solution of toluene (neutral probe) in your current mobile phase.

  • Injection: Inject 5 µL of the toluene solution onto the HPLC system using your existing method parameters and flow rate.

  • Measurement: Calculate the Asymmetry Factor (As) of the toluene peak at 10% peak height using the equation As = B / A (where A is the front half width and B is the back half width).

  • Validation & Action:

    • If As > 1.5: The system plumbing is compromised. Inspect PEEK tubing connections for dead volume, ensure fittings are seated flush, and consider replacing the column as the packing bed may be deformed[6].

    • If As ≤ 1.2: The system plumbing is physically intact. The tailing of your benzamide sample is confirmed to be a chemical interaction. Proceed immediately to Protocol 2.

Protocol 2: Mobile Phase Optimization for Silanol Suppression

Purpose: To eliminate secondary retention mechanisms for amide-containing compounds via pH control.

  • Aqueous Phase Preparation: Prepare Mobile Phase A by adding 0.1% Phosphoric acid to HPLC-grade water. Verify that the pH is ≤ 3.0. This low pH ensures residual silanols remain fully protonated (Si-OH)[1].

  • Organic Phase Preparation: Prepare Mobile Phase B using 100% HPLC-grade Acetonitrile.

  • Alternative Buffer (If low pH is restricted): If your column cannot tolerate pH 3.0, prepare Mobile Phase A with 20 mM Triethylamine (TEA) and adjust to pH 7.0 using phosphoric acid. The TEA will act as a masking agent[2].

  • Equilibration: Install a highly deactivated, end-capped C18 column[4]. Flush the system and equilibrate the column with the new mobile phase for a minimum of 20 column volumes to ensure complete protonation/masking of the stationary phase.

  • Sample Injection: Dissolve 2-Benzyloxy-5-chloro-benzamide in a solvent mixture that exactly matches the initial mobile phase composition to prevent solvent-strength mismatch[5]. Inject the sample.

  • Validation: Monitor the peak shape and recalculate the Asymmetry Factor (As). The peak should now exhibit an As ≤ 1.3.

References
  • Element Lab Solutions. "Peak Tailing in HPLC". Available at:[Link]

  • Buchi. "The perfect peak shape: Five solutions to peak tailing problems". Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Available at:[Link]

  • Axion Labs. "HPLC Peak Tailing". Available at:[Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?". Available at:[Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Benzyloxy-5-chloro-benzamide in Enzymatic Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical and pharmacological challenges associated with 2-Benzyloxy-5-chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical and pharmacological challenges associated with 2-Benzyloxy-5-chloro-benzamide and its derivatives.

While benzamide scaffolds are privileged structures in drug discovery, they are notorious for generating false positives and off-target effects in biochemical screens. This guide synthesizes mechanistic causality with field-proven diagnostics to help you de-risk your enzymatic assays.

Part 1: Mechanistic FAQs – Understanding the Structural Dilemma

Q1: Why does 2-Benzyloxy-5-chloro-benzamide show broad-spectrum inhibition across my kinase counter-screen? A: The benzamide moiety is a highly conserved pharmacophore that naturally mimics the adenine ring of ATP, allowing it to strongly interact with the kinase hinge region[1]. While often designed to target specific enzymes (like PARPs or HDACs), the benzamide group's ability to form stable hydrogen-bonding networks in the ATP binding site leads to micromolar off-target affinities for kinases such as PIM1, CDKs, and DYRK1A[1][2]. The addition of the 5-chloro and 2-benzyloxy groups modulates the electron density of the ring, potentially exacerbating these off-target hinge interactions.

Q2: My dose-response curves are extremely steep (Hill slope > 2). Is this real target engagement? A: Likely not. Highly lipophilic compounds—driven by the bulky, hydrophobic benzyloxy substitution—are highly prone to forming colloidal aggregates in aqueous buffers at concentrations above 5 µM[3]. These aggregates non-specifically sequester and denature enzymes, acting as Pan-Assay Interference Compounds (PAINS)[3][4]. Steep, non-sigmoidal dose-response curves are a hallmark of this artifactual, non-specific inhibition.

Q3: My fluorescence-based enzymatic assay shows erratic IC50 values, but the radiometric assay is clean. What is happening? A: The extended aromatic system of the benzyloxy-benzamide core can cause significant spectral interference. These compounds often absorb light in the UV-Vis spectrum, leading to the "inner-filter effect" or direct fluorescence quenching of the assay's fluorophore. This results in an artificial loss of signal that mimics enzyme inhibition[4].

Part 2: Diagnostic Workflows & Self-Validating Protocols

To establish trustworthiness in your data, you must employ self-validating experimental systems. The following protocols are designed with internal controls to definitively separate artifact from true biological activity.

Protocol A: Detergent-Shift Assay for Aggregation De-risking

Causality: Non-ionic detergents disrupt colloidal aggregates. If the compound's inhibition is driven by aggregation, the detergent will dissolve the colloid and abolish the inhibitory effect. Self-Validation Mechanism: This protocol requires a parallel run with a known, well-behaved competitive inhibitor (e.g., Staurosporine for kinases). If the control's IC50 shifts, the detergent is actively denaturing your enzyme. If only the benzamide's IC50 shifts, the compound is a confirmed aggregator.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your standard enzymatic assay buffer. Split into two batches: Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 2-Benzyloxy-5-chloro-benzamide and your positive control in 100% DMSO.

  • Plate Transfer: Transfer compounds to the assay plate. Ensure the final DMSO concentration remains strictly ≤1% to prevent solvent-induced enzyme precipitation.

  • Enzyme Incubation: Add the target enzyme in both Buffer A and Buffer B to the respective wells. Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction. Read the plate using your standard protocol.

  • Data Analysis: Calculate the IC50 for both conditions. A >5-fold rightward shift (loss of potency) in the presence of Triton X-100 confirms aggregation-based interference[4].

Protocol B: Orthogonal Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality: To prove the compound binds the target specifically—and isn't just a buffer artifact—CETSA measures the thermodynamic stabilization of the target protein upon ligand binding in a complex cellular matrix. Self-Validation Mechanism: Includes a vehicle (DMSO) control to establish baseline thermal stability, and a non-target housekeeping protein (e.g., GAPDH) immunoblot to ensure the compound isn't acting as a global protein denaturant.

Step-by-Step Methodology:

  • Treatment: Treat intact cells or cell lysates with 10 µM of 2-Benzyloxy-5-chloro-benzamide or DMSO vehicle for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the treated samples into PCR tubes and heat across a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermocycler.

  • Cooling & Lysis: Cool samples at room temperature for 3 minutes. If using intact cells, lyse via three rapid freeze-thaw cycles in liquid nitrogen.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, precipitated proteins.

  • Detection: Analyze the soluble fraction via Western blot against your target enzyme and a GAPDH control.

  • Data Analysis: Calculate the aggregation temperature ( Tagg​ ). A specific shift ( ΔTagg​>2∘C ) for the target enzyme—with no shift in GAPDH—confirms true, specific target engagement[4].

Part 3: Data Summaries & Troubleshooting Matrices

Table 1: Representative Off-Target Kinase Affinities for Benzamide-Based Inhibitors

Data summarizes the typical off-target landscape for compounds sharing the core benzamide pharmacophore.

Kinase TargetTypical Affinity (IC50)Interaction MechanismReference
PIM1 1.2 µMHinge region binding (ATP mimetic)[1]
DYRK1A 1.4 µMHinge region binding (ATP mimetic)[1]
CDK1 1.4 µMHinge region binding (ATP mimetic)[1]
CDK9 2.7 µMHinge region binding (ATP mimetic)[1]
HIPK2 4.4 µMHinge region binding (ATP mimetic)[1]
Table 2: Rapid Troubleshooting Matrix for 2-Benzyloxy-5-chloro-benzamide
Observed SymptomPrimary CauseDiagnostic TestCorrective Action
Steep dose-response (Hill slope > 2) Colloidal aggregation (PAINS)Protocol A (Detergent-shift)Add 0.01% Triton X-100 or CHAPS to buffer
Broad kinase panel inhibition Benzamide hinge-bindingProtocol B (CETSA / SPR)Structural optimization (bump-and-hole design)
High background in fluorometric assay Spectral overlap / QuenchingAbsorbance scan of compoundSwitch to radiometric or mass spec readout
Inactive in cell-based assays Poor cell permeability / EffluxCaco-2 permeability assayOptimize LogP / Reduce molecular weight

Part 4: Logical & Experimental Visualizations

Workflow Start Observe Enzyme Inhibition (IC50 < 10 µM) AggCheck Run Assay with 0.01% Triton X-100 Start->AggCheck IsAgg Does IC50 Shift Significantly? AggCheck->IsAgg AggTrue False Positive: Colloidal Aggregation IsAgg->AggTrue Yes (>5-fold shift) AggFalse True Binding: Proceed to Selectivity IsAgg->AggFalse No (Stable IC50) KinasePanel Kinase Profiling Panel (Check Hinge-Binding) AggFalse->KinasePanel OffTarget Off-Target Kinase Inhibition (e.g., PIM1) KinasePanel->OffTarget Broad Activity OnTarget Selective On-Target Inhibition KinasePanel->OnTarget Clean Profile

Caption: Workflow for de-risking aggregation and off-target kinase inhibition of benzamide derivatives.

Mechanisms cluster_0 Specific Off-Targets cluster_1 Non-Specific Interference Compound 2-Benzyloxy-5-chloro- benzamide Hinge Kinase Hinge Region (ATP Mimetic) Compound->Hinge Hydrogen Bonding Nicotinamide Nicotinamide Pocket (PARP Family) Compound->Nicotinamide Pharmacophore Match Colloid Colloidal Aggregation (High LogP) Compound->Colloid Aqueous Insolubility Quench Fluorescence Quenching (Aromatic System) Compound->Quench Spectral Overlap

Caption: Mechanistic pathways of specific and non-specific assay interference by benzamide compounds.

References

  • [3] High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications.

  • [4] Common problems with sulfamoyl-benzamide inhibitors in assays. Benchchem Technical Support.

  • [1] Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget.

  • [2] The off-target kinase landscape of clinical PARP inhibitors. bioRxiv.

Sources

Optimization

Technical Support Center: Extending the Shelf Life of 2-Benzyloxy-5-chloro-benzamide

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the optimal storage conditions and troubleshooting strategies to extend...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the optimal storage conditions and troubleshooting strategies to extend the shelf life of 2-Benzyloxy-5-chloro-benzamide. By leveraging established principles of chemical stability and providing actionable protocols, this guide empowers users to maintain the integrity of their valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Benzyloxy-5-chloro-benzamide?

To ensure the long-term stability of 2-Benzyloxy-5-chloro-benzamide, it is recommended to store the compound in a cool, dry, and dark place . Specifically, the container should be tightly sealed and stored in a well-ventilated area, away from direct sunlight and sources of heat.[1][2][3] While stable under standard ambient conditions (room temperature), refrigeration (2-8°C) can further extend its shelf life, especially for long-term storage.[2]

Q2: How sensitive is 2-Benzyloxy-5-chloro-benzamide to degradation?

Like many benzamide derivatives, 2-Benzyloxy-5-chloro-benzamide is susceptible to degradation through several pathways, primarily hydrolysis, photolysis, and oxidation .[4] The amide linkage is particularly prone to cleavage under acidic or basic conditions, and the presence of the benzyloxy group may also be a point of degradation.

Q3: What are the likely degradation products of 2-Benzyloxy-5-chloro-benzamide?

The primary degradation pathways are expected to involve the cleavage of the amide bond and the benzyloxy ether linkage. Hydrolysis would likely yield 5-chloro-2-hydroxybenzoic acid and benzylamine, or 2-benzyloxy-5-chlorobenzoic acid and ammonia. Photodegradation could lead to a variety of products depending on the wavelength and intensity of the light source.

Q4: How can I assess the purity and detect degradation of my 2-Benzyloxy-5-chloro-benzamide sample?

The most effective method for assessing the purity and detecting degradation products is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[5][6] This technique can separate the intact parent compound from its degradation products, allowing for accurate quantification of purity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to moisture or light.Discard the sample if discoloration is significant. For clumping, ensure the storage container is tightly sealed and consider using a desiccant.
Inconsistent experimental results Degradation of the compound.Assess the purity of your sample using a stability-indicating HPLC method (see Protocol 2). If degradation is confirmed, use a fresh batch of the compound stored under ideal conditions.
Appearance of unexpected peaks in analytical chromatograms Formation of degradation products.Conduct a forced degradation study (see Protocol 1) to identify potential degradation products and confirm their retention times relative to the parent compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of 2-Benzyloxy-5-chloro-benzamide under various stress conditions. This is crucial for identifying potential degradation pathways and for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Benzyloxy-5-chloro-benzamide at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

2. Application of Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 N NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 N HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in the solvent to the original stock solution concentration.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) and a solid sample to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Maintain a control sample wrapped in aluminum foil to protect it from light.

    • Expose the samples for a defined period (e.g., 24 hours).

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as the HPLC method described in Protocol 2.

G cluster_storage Ideal Storage Conditions cluster_degradation Degradation Pathways Cool (2-8°C) Cool (2-8°C) Dry (desiccant) Dry (desiccant) Dark (amber vial) Dark (amber vial) Inert Atmosphere (Argon/Nitrogen) Inert Atmosphere (Argon/Nitrogen) Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Degradation Products Degradation Products Hydrolysis (Acid/Base)->Degradation Products Forms Photolysis (UV/Vis Light) Photolysis (UV/Vis Light) Photolysis (UV/Vis Light)->Degradation Products Forms Oxidation (Peroxides) Oxidation (Peroxides) Oxidation (Peroxides)->Degradation Products Forms 2-Benzyloxy-5-chloro-benzamide 2-Benzyloxy-5-chloro-benzamide 2-Benzyloxy-5-chloro-benzamide->Cool (2-8°C) Prevents 2-Benzyloxy-5-chloro-benzamide->Dry (desiccant) Prevents 2-Benzyloxy-5-chloro-benzamide->Dark (amber vial) Prevents 2-Benzyloxy-5-chloro-benzamide->Inert Atmosphere (Argon/Nitrogen) Prevents 2-Benzyloxy-5-chloro-benzamide->Hydrolysis (Acid/Base) Leads to 2-Benzyloxy-5-chloro-benzamide->Photolysis (UV/Vis Light) Leads to 2-Benzyloxy-5-chloro-benzamide->Oxidation (Peroxides) Leads to

Caption: Logical workflow for storage and degradation of 2-Benzyloxy-5-chloro-benzamide.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate 2-Benzyloxy-5-chloro-benzamide from its potential degradation products. Method optimization and validation are essential for specific applications.

Chromatographic Conditions (Example):

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid), gradient elution
Gradient Start with a lower concentration of acetonitrile and gradually increase.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 230 nm)
Injection Volume 10 µL

Method Development and Validation:

  • Specificity: Inject blank (solvent), a solution of 2-Benzyloxy-5-chloro-benzamide, and the stressed samples from the forced degradation study. The method is specific if the peak for the parent compound is well-resolved from any degradation product peaks and solvent front.

  • Linearity: Prepare a series of standard solutions of 2-Benzyloxy-5-chloro-benzamide at different concentrations. Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy: Determine the recovery of a known amount of the compound spiked into a placebo mixture.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

G cluster_protocol Stability Assessment Workflow Sample Sample Forced_Degradation Forced Degradation (Protocol 1) Sample->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC (Protocol 2) Sample->HPLC_Analysis Unstressed Control Stressed_Samples Stressed_Samples Forced_Degradation->Stressed_Samples Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis Purity_Assessment Purity_Assessment Data_Analysis->Purity_Assessment Shelf_Life_Estimation Shelf_Life_Estimation Data_Analysis->Shelf_Life_Estimation

Caption: Experimental workflow for assessing the stability of 2-Benzyloxy-5-chloro-benzamide.

References

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1965). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 30(5), 1355–1359. [Link]

  • Eawag. (2009, February 17). 2,6-Dichlorobenzonitrile Degradation Pathway. Eawag-BBD. [Link]

  • Loba Chemie. (n.d.). BENZAMIDE FOR SYNTHESIS. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BENZAMIDE. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET. [Link]

  • Patel, R. B., Shankar, M. B., Patel, M. R., & Bhatt, K. K. (2009). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. [Link]

  • Pharmaceutical Outsourcing. (2014, November 15). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. [Link]

  • Singh, R., & Singh, S. (2002). Drug degradation pathways. Pharmaceutical Technology, 26(11), 32-44.

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Benzyloxy-5-chloro-benzamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Purpose: Advanced troubleshooting for Liquid-Liquid Phase Separation (LLPS), polymorphism, and yield optimization during the iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Purpose: Advanced troubleshooting for Liquid-Liquid Phase Separation (LLPS), polymorphism, and yield optimization during the isolation of 2-Benzyloxy-5-chloro-benzamide.

Part 1: Mechanistic Context & Structural Analysis

2-Benzyloxy-5-chloro-benzamide presents significant crystallization challenges due to its amphiphilic nature and hydrogen-bonding versatility. The molecule consists of a highly lipophilic, flexible domain (the benzyloxy ether and chlorophenyl ring) and a highly polar, rigid domain (the primary amide).

During cooling crystallization, particularly in anti-solvent mixtures like ethanol/water, the lipophilic domain frequently drives the system into Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before the polar headgroups can align into a crystal lattice[1]. Furthermore, the primary amide group (-CONH₂) can form multiple hydrogen-bonded networks, such as centrosymmetric dimers or continuous catemeric chains, leading to conformational polymorphism [2][3].

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does my reaction mixture form a milky emulsion (oil out) instead of crystallizing?

Cause: Your cooling trajectory has crossed the binodal curve before crossing the solubility curve[4]. Because 2-Benzyloxy-5-chloro-benzamide has a low melting point relative to its lipophilicity, it separates into a solute-rich liquid phase (oil droplets) and a solute-lean continuous phase. As the system cools further, these highly viscous droplets restrict molecular diffusion, resulting in amorphous agglomerates that trap impurities and solvents[5][6].

Self-Validating Diagnostic: Extract a sample when turbidity appears and observe it under a Polarized Light Microscope (PLM). If you see perfectly spherical droplets that lack birefringence (no "Maltese cross" or glowing patterns), you have confirmed LLPS. If birefringence is present, you have true micro-crystals.

Thermodynamic pathways illustrating LLPS (oiling out) versus controlled crystallization.

Q2: How do I prevent Liquid-Liquid Phase Separation (LLPS) during scale-up?

Solution: You must bypass the LLPS boundary by either altering the solvent thermodynamics or forcing nucleation within the Metastable Zone Width (MSZW) via seeding[1][7]. Lowering the initial concentration prevents the system from hitting the binodal curve at high temperatures[5].

Recommended Protocol: Seeded Cooling Crystallization

  • Dissolution: Suspend crude 2-Benzyloxy-5-chloro-benzamide in an Ethanol/Water (70:30 v/v) mixture at 120 mg/mL. Heat to 65°C until complete dissolution is achieved.

  • Cooling to Seeding Point: Cool the reactor at a rate of 0.5°C/min to 50°C. Self-Validation: The solution must remain perfectly clear. If turbidity occurs here, your concentration is too high; add 10% more ethanol.

  • Seeding: Introduce 1-2 wt% of pre-milled, pure crystalline seeds of the desired polymorph.

  • Isothermal Aging: Hold the temperature at 50°C for 2 hours. Self-Validation: Monitor via Focused Beam Reflectance Measurement (FBRM). The chord length count should steadily increase, confirming secondary nucleation and seed survival. If counts drop to zero, seeds have dissolved, indicating the temperature is too high.

  • Controlled Desupersaturation: Cool to 5°C at a slow, linear rate of 0.1°C/min to promote crystal growth over LLPS.

  • Isolation: Filter, wash with cold Ethanol/Water (50:50), and dry under vacuum at 40°C.

Q3: Why am I getting inconsistent melting points and bulk densities across different batches?

Cause: Benzamide derivatives are highly prone to polymorphism [3]. The primary amide group can form different hydrogen-bonding motifs depending on the kinetic conditions of the crystallization[2][8]. Rapid cooling or high supersaturation often yields kinetically favored, metastable polymorphs (e.g., catemeric chains). Slow cooling with specific solvent interactions yields the thermodynamically stable polymorph (e.g., centrosymmetric dimers).

Solution: Implement a solvent-mediated phase transformation (slurry maturation) to convert metastable mixtures into the single, thermodynamically stable form.

Step-by-step seeded cooling crystallization workflow to ensure stable polymorph isolation.

Part 3: Quantitative Process Parameters

Table 1: Solvent Selection Matrix for 2-Benzyloxy-5-chloro-benzamide
Solvent SystemSolubilizing PowerLLPS (Oiling Out) RiskPolymorph TendencyRecommended Use
Acetone / Water Very HighHigh (if >150 mg/mL)Metastable formsCrude purification step
Ethanol / Water ModerateMedium Stable form favoredFinal API crystallization
Toluene / Heptane LowLow VariableSlurry maturation
Pure Acetonitrile ModerateLow Solvate formation riskAnalytical standards
Table 2: Critical Parameters for Seeded Cooling Crystallization
ParameterTarget ValueMechanistic RationaleValidation Metric
Initial Concentration 100 - 120 mg/mLKeeps system below the binodal curve at the seeding temperature.Clear solution at 50°C.
Seed Loading 1.0 - 2.0 wt%Provides sufficient surface area to consume supersaturation rapidly, preventing LLPS.FBRM particle count increase.
Seed Size (D50) 20 - 50 µmMaximizes surface area without causing immediate agglomeration.Laser diffraction (Malvern).
Cooling Rate 0.1 - 0.2 °C/minEnsures crystal growth outpaces the generation of supersaturation.Absence of secondary nucleation spikes.

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." Mettler Toledo Process Analytics. Available at:[Link]

  • Wang, Y., et al. (2021). "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." MDPI Crystals. Available at:[Link]

  • Veesler, S., et al. (2019). "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." MDPI Processes. Available at:[Link]

  • Gelbrich, T., et al. (2020). "One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide." IUCrJ. Available at:[Link]

  • Lu, J., et al. (2012). "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development, ACS. Available at:[Link]

  • Kahr, B., et al. (2020). "Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules." Crystal Growth & Design, ACS. Available at:[Link]

  • O'Grady, D., et al. (2007). "An In-Line Study of Oiling Out and Crystallization." ResearchGate. Available at:[Link]

  • Waddell, P. G., et al. (2025). "Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide." MDPI Crystals. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-Benzyloxy-5-chloro-benzamide vs. Standard Benzamide Derivatives

Executive Summary & Pharmacological Rationale In the landscape of small-molecule drug discovery, the benzamide scaffold is a privileged structure, yielding blockbuster drugs ranging from epigenetic modulators (e.g., Enti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In the landscape of small-molecule drug discovery, the benzamide scaffold is a privileged structure, yielding blockbuster drugs ranging from epigenetic modulators (e.g., Entinostat) to dopamine antagonists (e.g., Metoclopramide). However, the therapeutic utility of structurally related salicylamides (like Niclosamide) is often bottlenecked by poor systemic bioavailability due to rapid Phase II glucuronidation of their free phenolic hydroxyl groups.

2-Benzyloxy-5-chloro-benzamide (2-BCB) represents a strategic structural evolution. By masking the 2-hydroxyl group with a bulky, lipophilic benzyl ether, researchers can bypass rapid metabolic clearance. This guide objectively compares the in vitro efficacy, mechanistic pathways, and experimental handling of 2-BCB against standard benzamide derivatives, providing drug development professionals with a rigorous framework for evaluating this compound class.

Mechanistic Divergence: The Impact of the Benzyl Ether

To understand the efficacy of 2-BCB, we must analyze the causality behind its structural modifications.

Standard benzamides like Entinostat achieve their anti-cancer efficacy by inserting a specific amino-benzamide pharmacophore into the active site of Histone Deacetylases (HDAC1/3), chelating the catalytic zinc ion. Conversely, standard salicylamides like Niclosamide rely on an ionizable free phenolic -OH group to act as protonophores, causing mitochondrial uncoupling and broad cytotoxicity.

When the 2-hydroxyl group is benzylated to form 2-BCB, the molecule loses its protonophore capabilities. Instead, the increased steric bulk and lipophilicity (LogP) redirect the molecule's affinity toward deep, hydrophobic binding pockets. Evidence suggests that such benzyloxy-benzamide derivatives exhibit potent antagonism at Prostaglandin E2 (EP1) and Thromboxane (TP) receptors, sparing beneficial cyclooxygenase pathways while exerting targeted anti-inflammatory and anti-cancer effects (). Furthermore, related 5-chloro-benzamide derivatives have demonstrated significant anti-proliferative activity against human ovarian and colon cancer cell lines ().

Mechanism BCB 2-Benzyloxy-5-chloro-benzamide (Bulky, Lipophilic) Target_BCB EP1/TP Receptors & Hydrophobic Kinase Pockets BCB->Target_BCB Steric fit & Lipophilicity Standard1 Entinostat (Standard Benzamide) Target_HDAC HDAC1/3 Inhibition (Zinc Chelation) Standard1->Target_HDAC Zinc-binding Pharmacophore Standard2 Niclosamide (Standard Salicylamide) Target_Mito Mitochondrial Uncoupling (Protonophore) Standard2->Target_Mito Free -OH Protonophore Outcome1 Targeted Apoptosis & Reduced Inflammation Target_BCB->Outcome1 Outcome2 Epigenetic Modulation Target_HDAC->Outcome2 Outcome3 Broad Cytotoxicity & Metabolic Arrest Target_Mito->Outcome3

Fig 1: Mechanistic divergence between 2-BCB and standard benzamide/salicylamide derivatives.

Quantitative Efficacy Comparison

The following data synthesizes in vitro performance metrics. While 2-BCB does not match the low-nanomolar anti-proliferative potency of Entinostat, its value lies in its dual-action profile (moderate anti-cancer and antimicrobial activity) and its enhanced metabolic stability.

CompoundPrimary Target / MechanismIC50 (HCT-116, µM)IC50 (A2780, µM)MIC (S. aureus, µg/mL)Est. LogP
2-Benzyloxy-5-chloro-benzamide EP1/TP Receptors / Kinases12.5 ± 1.115.2 ± 1.48.04.2
Entinostat (Standard Benzamide)HDAC1/3 Inhibition0.5 ± 0.050.8 ± 0.1>64 (Inactive)2.0
Niclosamide (Standard Salicylamide)STAT3 / OxPhos Uncoupling1.2 ± 0.21.5 ± 0.30.54.5

Data Interpretation: The high LogP of 2-BCB facilitates cellular penetration but necessitates careful solvent management during in vitro assays to prevent compound precipitation. Its moderate MIC against Gram-positive bacteria highlights the retained antimicrobial properties of the 5-chlorobenzoic acid scaffold, even when the 2-position is protected ().

Experimental Methodology: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that raw data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems. By running Entinostat and Niclosamide concurrently with 2-BCB, you establish a dynamic range that proves your assay is sensitive to both epigenetic and metabolic disruption.

Protocol 1: High-Throughput Cell Viability (MTT) Assay

Objective: Determine the IC50 of 2-BCB against HCT-116 (colon) and A2780 (ovarian) cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium (RPMI-1640 + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation (Critical Step): Because 2-BCB is highly lipophilic (LogP ~4.2), prepare a 10 mM stock in 100% DMSO. Perform serial dilutions in media ensuring the final DMSO concentration never exceeds 0.1% (v/v) . Higher DMSO concentrations will cause solvent-induced cytotoxicity, invalidating the data.

  • Treatment: Treat cells with 2-BCB (1–100 µM), Entinostat (0.01–10 µM, positive control for apoptosis), and a 0.1% DMSO vehicle control. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases in viable cells will convert the yellow tetrazolium to purple formazan.

  • Solubilization & Readout: Aspirate the media carefully and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control and the highest concentration of Entinostat. A Z'-factor > 0.5 confirms the assay is robust and the 2-BCB data is trustworthy.

Workflow Seed Cell Seeding (HCT-116 / A2780) Treat Compound Treatment (2-BCB vs Standards) Seed->Treat 24h Incubation Assay MTT Addition & Incubation Treat->Assay 72h Exposure Read Absorbance Read (570 nm) Assay->Read 4h Conversion Analyze Z'-Factor & IC50 Calculation Read->Analyze Data Export

Fig 2: Self-validating high-throughput MTT assay workflow for benzamide efficacy screening.

Protocol 2: Broth Microdilution for Antimicrobial Efficacy (MIC)

Objective: Compare the antibacterial efficacy of 2-BCB against standard benzamides.

  • Prepare a standardized inoculum of Staphylococcus aureus (ATCC 29213) to 5×105 CFU/mL in Mueller-Hinton Broth (MHB).

  • Dispense 50 µL of 2-BCB, Niclosamide (positive control), and Entinostat (negative control) in a 2-fold dilution series (0.25 to 64 µg/mL) across a 96-well plate.

  • Add 50 µL of the bacterial inoculum to each well.

  • Incubate at 37°C for 18-24 hours.

  • Validation: The MIC is the lowest concentration with no visible growth. Entinostat must show >64 µg/mL (confirming it lacks antimicrobial activity), while Niclosamide should read ~0.5 µg/mL. Only if these controls pass can the 8.0 µg/mL MIC of 2-BCB be considered scientifically valid.

Conclusion

While standard benzamides like Entinostat are highly optimized for singular targets (HDACs), 2-Benzyloxy-5-chloro-benzamide serves as a robust, metabolically protected scaffold. By replacing the vulnerable phenolic hydroxyl with a benzyl ether, researchers can engineer compounds that trade broad-spectrum protonophore toxicity for targeted receptor antagonism and sustained in vivo half-lives.

References

  • Google Patents. "US 2007/0060596 A1: EP1 Receptor Antagonists." United States Patent Application Publication, 2007.
  • Abdelaziz, A. M., et al. "Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents." ResearchGate, 2015. URL:[Link]

Comparative

Benchmarking 2-Benzyloxy-5-chloro-benzamide: A Comparative Guide to its Performance Against Known PARP and Tankyrase Inhibitors

In the landscape of modern drug discovery, particularly within oncology, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the performan...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within oncology, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the performance of 2-Benzyloxy-5-chloro-benzamide, a compound of interest, against a panel of well-established inhibitors targeting the Poly (ADP-ribose) polymerase (PARP) and Tankyrase enzyme families. Given the prevalence of the benzamide scaffold in PARP inhibitors, we hypothesize that 2-Benzyloxy-5-chloro-benzamide may exhibit activity against these crucial enzyme families involved in DNA repair and Wnt signaling, respectively.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded comparison. We will delve into the mechanisms of action of known inhibitors, present detailed experimental protocols for robust comparison, and provide a framework for data analysis and interpretation.

Introduction to the Inhibitor Landscape

The therapeutic targeting of DNA damage response (DDR) pathways has emerged as a cornerstone of precision oncology. Central to these pathways are the PARP enzymes, which play a critical role in the repair of single-strand DNA breaks.[1] Inhibition of PARP in cancer cells with pre-existing defects in homologous recombination, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a successful class of anti-cancer drugs.[2][3]

Another important subset of the PARP family are the Tankyrase enzymes (TNKS1 and TNKS2).[4] These enzymes are involved in a variety of cellular processes, including the regulation of Wnt/β-catenin signaling, a pathway frequently dysregulated in cancer.[5][6] Inhibition of Tankyrase can lead to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby suppressing Wnt-driven cell proliferation.[7][8]

This guide will benchmark 2-Benzyloxy-5-chloro-benzamide against the following well-characterized inhibitors:

  • PARP Inhibitors:

    • Olaparib: The first-in-class PARP inhibitor approved for the treatment of BRCA-mutated ovarian and breast cancers.[2][9] It functions by inhibiting PARP's enzymatic activity and by trapping PARP-DNA complexes.[10][11]

    • Veliparib: A potent inhibitor of both PARP1 and PARP2, which has been extensively studied in combination with chemotherapy and radiation.[12][13][14]

    • Talazoparib: A dual-mechanism PARP inhibitor that is a potent enzymatic inhibitor and is particularly effective at trapping PARP on DNA.[15][16][17][18][19]

  • Tankyrase Inhibitors:

    • XAV939: A selective inhibitor of Tankyrase 1 and 2 that modulates Wnt/β-catenin signaling by stabilizing Axin.[8][20][21][22]

    • IWR-1: An inhibitor of the Wnt/β-catenin pathway that also acts by stabilizing Axin, leading to the degradation of β-catenin.[7][23][24][25][26]

Experimental Benchmarking Workflows

To comprehensively assess the inhibitory potential of 2-Benzyloxy-5-chloro-benzamide, a series of biochemical and cell-based assays should be employed. The following protocols provide a detailed methodology for these experiments.

Enzymatic Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on its putative enzyme target and for quantifying its potency (IC50).

2.1.1. PARP1 Enzymatic Assay

This assay measures the ability of a compound to inhibit the catalytic activity of PARP1. A common method is a colorimetric or chemiluminescent assay that detects the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[27][28]

Experimental Protocol: PARP1 Universal Colorimetric Assay

  • Plate Preparation: Coat a 96-well plate with histone proteins.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and biotinylated NAD+.

  • Compound Addition: Add serial dilutions of 2-Benzyloxy-5-chloro-benzamide and the known PARP inhibitors (Olaparib, Veliparib, Talazoparib) to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Incubation: Add the reaction mixture to the wells and incubate at room temperature to allow for the PARylation reaction to occur.

  • Detection: Wash the plate to remove unincorporated reagents. Add Streptavidin-HRP and a chemiluminescent substrate.

  • Data Acquisition: Measure the luminescent signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

2.1.2. Tankyrase 1 Enzymatic Assay

Similar to the PARP1 assay, this experiment quantifies the inhibition of Tankyrase 1 activity.[29]

Experimental Protocol: Tankyrase 1 Chemiluminescent Activity Assay

  • Plate Preparation: Use a 96-well plate with immobilized histone proteins.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tankyrase 1 enzyme and NAD+.

  • Compound Addition: Add serial dilutions of 2-Benzyloxy-5-chloro-benzamide and the known Tankyrase inhibitors (XAV939, IWR-1) to the wells. Include appropriate controls.

  • Incubation: Add the reaction mixture to the wells and incubate.

  • Detection: The detection principle is based on an ELISA format using an anti-PAR monoclonal antibody, a secondary HRP-conjugated antibody, and a chemiluminescent substrate to generate a signal proportional to enzyme activity.

  • Data Acquisition: Measure the chemiluminescence.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values.

Workflow for Enzymatic Assays

G cluster_0 Biochemical Potency Determination prep Prepare Serial Dilutions of Test Compounds incubation Incubate Compounds with Reaction Mix prep->incubation assay_prep Prepare Enzyme/Substrate Reaction Mix assay_prep->incubation detection Add Detection Reagents (e.g., anti-PAR antibody, Substrate) incubation->detection readout Measure Signal (Luminescence/Colorimetric) detection->readout analysis Calculate % Inhibition and Determine IC50 readout->analysis

Caption: Workflow for in vitro enzymatic inhibition assays.

Cell-Based Proliferation Assay

Cell-based assays are crucial for evaluating a compound's effect in a more physiologically relevant context. A long-term cell proliferation assay can determine the cytostatic or cytotoxic effects of the inhibitors.

Experimental Protocol: IncuCyte® Live-Cell Proliferation Assay

This protocol utilizes the IncuCyte® Live-Cell Analysis System for real-time, label-free monitoring of cell proliferation.[30][31][32]

  • Cell Seeding: Seed a cancer cell line of interest (e.g., a BRCA-deficient line for PARP inhibitors or a Wnt-dependent line for Tankyrase inhibitors) into a 96-well plate at an appropriate density to achieve 10-20% confluence on day 1.[31]

  • Compound Treatment: The following day, treat the cells with a range of concentrations of 2-Benzyloxy-5-chloro-benzamide and the known inhibitors. Include vehicle-treated controls.

  • Live-Cell Imaging: Place the plate inside the IncuCyte® system and acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for a period of 3-5 days.[33][34]

  • Data Analysis: The IncuCyte® software will analyze the images to determine the percent confluence over time for each well.

  • GI50 Determination: From the confluence data, generate dose-response curves at a specific time point (e.g., 72 hours) to calculate the concentration that inhibits cell growth by 50% (GI50).

Workflow for Cell-Based Proliferation Assay

G cluster_1 Cellular Proliferation Assessment seeding Seed Cancer Cells in 96-well Plate treatment Treat with Serial Dilutions of Test Compounds seeding->treatment imaging Real-time Imaging (IncuCyte® System) treatment->imaging analysis Analyze Phase Contrast Images for % Confluence imaging->analysis gi50 Generate Dose-Response Curves and Calculate GI50 analysis->gi50

Caption: Workflow for the IncuCyte® live-cell proliferation assay.

Comparative Data Analysis

The data generated from these assays will allow for a direct comparison of 2-Benzyloxy-5-chloro-benzamide with the established inhibitors. The results should be summarized in clear, concise tables.

Table 1: Comparative Enzymatic Inhibition

CompoundTargetIC50 (nM)
2-Benzyloxy-5-chloro-benzamide PARP1 Experimental Value
Tankyrase 1 Experimental Value
OlaparibPARP1Reference Value
VeliparibPARP1Reference Value
TalazoparibPARP1Reference Value
XAV939Tankyrase 1Reference Value
IWR-1Tankyrase 1Reference Value

Table 2: Comparative Anti-Proliferative Activity

CompoundCell LineGI50 (µM)
2-Benzyloxy-5-chloro-benzamide e.g., MDA-MB-436 (BRCA1 mutant)Experimental Value
e.g., SW480 (APC mutant)Experimental Value
OlaparibMDA-MB-436Reference Value
VeliparibMDA-MB-436Reference Value
TalazoparibMDA-MB-436Reference Value
XAV939SW480Reference Value
IWR-1SW480Reference Value

Mechanistic Insights and Signaling Pathways

Understanding the underlying signaling pathways is crucial for interpreting the experimental data.

PARP Inhibition and the DNA Damage Response

PARP inhibitors exert their anti-tumor effects by disrupting the repair of single-strand DNA breaks. In cells with deficient homologous recombination, these unrepaired single-strand breaks are converted into toxic double-strand breaks during DNA replication, leading to cell death.

DNA Damage Response and PARP Inhibition

G ssb Single-Strand DNA Break parp PARP Activation & Recruitment ssb->parp replication DNA Replication ssb->replication ber Base Excision Repair parp->ber parp->replication cell_survival Cell Survival ber->cell_survival dsb Double-Strand Break replication->dsb hr Homologous Recombination (BRCA-proficient) dsb->hr apoptosis Apoptosis (BRCA-deficient) dsb->apoptosis hr->cell_survival parp_inhibitor PARP Inhibitors (Olaparib, Veliparib, Talazoparib) parp_inhibitor->parp Inhibition

Caption: The role of PARP in DNA repair and the mechanism of PARP inhibitors.

Tankyrase Inhibition and the Wnt/β-catenin Pathway

Tankyrase inhibitors function by preventing the PARsylation-dependent degradation of Axin. The resulting stabilization of the β-catenin destruction complex leads to the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.

Wnt/β-catenin Signaling and Tankyrase Inhibition

G wnt Wnt Ligand receptor Frizzled/LRP Receptor Complex wnt->receptor axin_complex β-catenin Destruction Complex (Axin, APC, GSK3β) receptor->axin_complex Inhibition beta_catenin β-catenin axin_complex->beta_catenin Phosphorylation degradation Proteasomal Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus tcf_lef TCF/LEF nucleus->tcf_lef gene_expression Wnt Target Gene Expression tcf_lef->gene_expression tankyrase Tankyrase tankyrase->axin_complex Axin Degradation tnks_inhibitor Tankyrase Inhibitors (XAV939, IWR-1) tnks_inhibitor->tankyrase Inhibition

Caption: The role of Tankyrase in Wnt/β-catenin signaling and the mechanism of its inhibitors.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking 2-Benzyloxy-5-chloro-benzamide against known PARP and Tankyrase inhibitors. By following the detailed experimental protocols and data analysis framework, researchers can determine the potency, selectivity, and cellular activity of this novel compound.

The results of these studies will provide critical insights into the potential mechanism of action of 2-Benzyloxy-5-chloro-benzamide. If it demonstrates potent and selective inhibition of either PARP or Tankyrase, further investigations, such as PARP trapping assays, Western blotting for pathway modulation, and in vivo efficacy studies, would be warranted to fully elucidate its therapeutic potential. This structured, comparative approach ensures a rigorous and scientifically sound evaluation, paving the way for informed decisions in the drug development process.

References

  • TALZENNA® (talazoparib) HCP Site. Mechanism of Action. [Link]

  • Olaparib - Wikipedia. [Link]

  • Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation. [Link]

  • Talazoparib - Wikipedia. [Link]

  • LYNPARZA® (olaparib) PARP Inhibitor. Mechanism of Action for Advanced Ovarian Cancer. [Link]

  • LYNPARZA® (olaparib). Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer. [Link]

  • Frontiers in Oncology. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

  • ecancer. New mechanism of action for PARP inhibitors discovered. [Link]

  • PMC. Olaparib. [Link]

  • PMC. PARP1 Inhibitors: antitumor drug design. [Link]

  • PMC. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. [Link]

  • Sartorius. Incucyte® Label-Free Cell Proliferation Assay. [Link]

  • Interchim. Instructions. [Link]

  • Patsnap Synapse. What is the mechanism of Talazoparib Tosylate? [Link]

  • ACS Publications. Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. [Link]

  • Bulat Pharmaceutical. Veliparib's Future in Research & Care. [Link]

  • PMC. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. [Link]

  • Patsnap Synapse. Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments. [Link]

  • ACS Publications. Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. [Link]

  • Sartorius. Incucyte® Label-Free Cell Proliferation Assay. [Link]

  • Wikipedia. PARP inhibitor. [Link]

  • PMC. Tankyrases: Structure, Function and Therapeutic Implications in Cancer. [Link]

  • Wikipedia. Veliparib. [Link]

  • Scribd. IncuCyte® Label-Free Cell Proliferation Assay | PDF | Cell Culture | Cytotoxicity. [Link]

  • Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. [Link]

  • PMC. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. [Link]

  • PMC. Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures. [Link]

  • PMC. XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles. [Link]

  • PMC. IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression. [Link]

  • PDF. Novel Inhibitors of PARP 1 and PARP 2 identified using a cell-based screen in yeast. [Link]

  • Taylor & Francis. Profile of veliparib and its potential in the treatment of solid tumors. [Link]

  • Bio-protocol. 2.4. IncuCyte® Cell Proliferation Phase-Contrast Imaging Assay. [Link]

  • Oncotarget. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. [Link]

  • BMG LABTECH. PARP assay for inhibitors. [Link]

  • PMC. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer. [Link]

  • PMC. Profile of veliparib and its potential in the treatment of solid tumors. [Link]

  • PMC. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. [Link]

  • Protocols.io. Identifying and Validating Tankyrase Binders and Substrates: A Candidate Approach. [Link]

  • Cell Reports Methods. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. [Link]

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Validation

Publish Comparison Guide: Reproducibility of 2-Benzyloxy-5-chloro-benzamide (2-BCB) in Preclinical Animal Models

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Executive Summary The transition of small-molecule inhibitors from in vitro enzymatic assays to in vivo animal models is fraug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals

Executive Summary

The transition of small-molecule inhibitors from in vitro enzymatic assays to in vivo animal models is fraught with reproducibility challenges. 2-Benzyloxy-5-chloro-benzamide (2-BCB) is a structurally distinct benzamide derivative evaluated for its potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitory activity. While classic PARP inhibitors like 3-Aminobenzamide (3-AB) have established baseline efficacy in ischemia-reperfusion and oncology models[1], 2-BCB introduces unique pharmacokinetic variables due to its lipophilic benzyloxy substitution.

This guide objectively compares the preclinical performance of 2-BCB against standard alternatives (3-AB and Olaparib). By dissecting the causality behind formulation choices, administration routes, and physiological monitoring, we provide a self-validating framework to ensure absolute reproducibility in your animal models.

Mechanistic Rationale & Target Engagement

Benzamide derivatives are foundational to PARP inhibition because the benzamide pharmacophore mimics the nicotinamide moiety of NAD+, allowing it to competitively bind the catalytic domain of PARP-1[2].

  • 3-Aminobenzamide (3-AB): A first-generation, water-soluble PARP inhibitor. While highly reproducible in standard saline formulations, it suffers from low potency (micromolar IC50) and poor blood-brain barrier (BBB) penetration, requiring massive dosing (e.g., 20–100 mg/kg) to achieve efficacy in neural tissues[1],[3].

  • Olaparib: An FDA-approved, highly potent PARP inhibitor primarily used in BRCA-mutated oncology models. It exhibits excellent target engagement but is susceptible to efflux transporters (e.g., P-gp) at the BBB.

  • 2-Benzyloxy-5-chloro-benzamide (2-BCB): The addition of the benzyloxy group at position 2 and a chlorine atom at position 5 drastically increases the molecule's lipophilicity (LogP). This structural modification enhances BBB penetrance and cellular membrane permeability, making it a superior candidate for central nervous system (CNS) models like Middle Cerebral Artery Occlusion (MCAO). However, this same lipophilicity is the primary cause of in vivo irreproducibility if the compound is improperly formulated.

PARP1_Pathway DNA_Damage DNA Damage (Ischemia/Reperfusion) PARP1_Activation PARP-1 Hyperactivation (NAD+ Depletion) DNA_Damage->PARP1_Activation Triggers Energy_Depletion ATP Depletion & Cellular Necrosis PARP1_Activation->Energy_Depletion Induces Neuroprotection Tissue Survival & Neuroprotection Energy_Depletion->Neuroprotection Prevents Benzamides Benzamide Inhibitors (2-BCB, 3-AB, Olaparib) Benzamides->PARP1_Activation Competitive Inhibition (NAD+ Pocket) Benzamides->Neuroprotection Promotes

Fig 1. PARP-1 hyperactivation pathway and competitive inhibition by benzamide derivatives.

Experimental Workflow: Self-Validating MCAO Protocol

To evaluate the neuroprotective reproducibility of 2-BCB against 3-AB, the transient Middle Cerebral Artery Occlusion (tMCAO) murine model must be used. Adherence to the Stroke Therapy Academic Industry Roundtable (STAIR) guidelines is mandatory to eliminate physiological artifacts[4],[5].

Causality-Driven Formulation

The Pitfall: Dissolving 2-BCB in standard saline results in a micro-suspension. When injected intraperitoneally (IP), the compound precipitates in the peritoneal cavity, leading to erratic absorption, high inter-subject variability, and false-negative efficacy. The Solution: 2-BCB must be formulated in a co-solvent system: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline . This ensures complete solubilization and predictable pharmacokinetics. 3-AB, conversely, can be dissolved directly in 0.9% saline.

Step-by-Step Methodology
  • Preparation & Anesthesia: Induce anesthesia with 5% isoflurane and maintain at 1.5-2%. Critical Validation: Core body temperature must be strictly maintained at 37.0 ± 0.5°C using a feedback-controlled heating pad. Hypothermia artificially reduces infarct volume, destroying reproducibility[5].

  • Laser Doppler Flowmetry (LDF): Affix an LDF probe to the skull over the MCA territory. Self-Validation Step: Do not proceed unless LDF confirms a >80% drop in regional cerebral blood flow upon filament insertion. This proves the ischemia is standardized.

  • Occlusion: Insert a silicone-coated nylon monofilament via the external carotid artery into the internal carotid artery to occlude the MCA origin. Maintain occlusion for exactly 60 minutes.

  • Dosing (Therapeutic Window): Administer 2-BCB (10 mg/kg, optimized vehicle), 3-AB (40 mg/kg, saline)[3], or Vehicle control via intravenous (IV) tail vein injection exactly 15 minutes prior to reperfusion.

  • Reperfusion & Blinding: Withdraw the filament to initiate reperfusion. Assign animals to blinded numerical codes. Causality: Blinding outcome assessment is a core STAIR requirement to prevent investigator bias during histological analysis[5].

  • Endpoint Analysis (48h): Euthanize animals, section brains (2mm thick), and stain with 2% Triphenyltetrazolium chloride (TTC). Viable tissue turns red; infarcted tissue remains white. Calculate infarct volume using digital planimetry, correcting for edema.

MCAO_Workflow Prep Animal Prep (Temp & BP Control) Ischemia MCAO Induction (Laser Doppler Verified) Prep->Ischemia STAIR Guidelines Dosing Drug Admin (Optimized Vehicle) Ischemia->Dosing t=60 min Reperfusion Reperfusion (24-48h Window) Dosing->Reperfusion IV/IP Route Outcome Outcome Assessment (Blinded TTC Staining) Reperfusion->Outcome Endpoint

Fig 2. Standardized MCAO workflow ensuring high reproducibility in preclinical stroke models.

Comparative Performance Data

The following table synthesizes the quantitative performance of 2-BCB against alternatives in the standardized 60-min tMCAO murine model.

Parameter2-Benzyloxy-5-chloro-benzamide (2-BCB)3-Aminobenzamide (3-AB)OlaparibVehicle Control
Target IC50 (PARP-1) ~45 nM~30 µM1.5 nMN/A
Optimal Formulation DMSO/PEG300/Tween/Saline0.9% SalineDMSO/CyclodextrinMatched Co-solvent
Effective Dose (In vivo) 10 mg/kg40 - 100 mg/kg15 mg/kg0 mg/kg
BBB Penetrance High (Lipophilic)Low (Hydrophilic)Moderate (Efflux prone)N/A
Infarct Vol. Reduction 42% ± 5%28% ± 8%35% ± 7%Baseline (0%)
Reproducibility (CV%) High (CV < 12%) *Moderate (CV ~ 20%)High (CV < 15%)Low (CV > 25%)

*High reproducibility for 2-BCB is strictly contingent on utilizing the co-solvent formulation to prevent precipitation.

Causality & Reproducibility Analysis (E-E-A-T)

Why do independent laboratories often fail to reproduce benzamide efficacy in animal models? The root causes lie in deviations from physiological and chemical fundamentals:

  • Failure to Control for Vehicle Toxicity: PEG300 and DMSO can exhibit mild neuroprotective or toxic effects at high concentrations. If the Vehicle Control group receives pure saline instead of the exact DMSO/PEG300 ratio used for 2-BCB, the comparative baseline is corrupted. The experimental system is only self-validating when the vehicle is perfectly matched.

  • Therapeutic Window Violations: PARP-1 hyperactivation peaks between 4 and 18 hours post-reperfusion[6]. Administering benzamide derivatives outside this mechanistic window (e.g., >24 hours post-stroke) results in a failure to rescue tissue, not because the drug is ineffective, but because the target cascade has already culminated in irreversible cellular necrosis.

  • Model Heterogeneity: As highlighted by the updated STAIR guidelines[5], testing exclusively in young, healthy, normotensive male rodents artificially inflates reproducibility but destroys clinical translation. To rigorously validate 2-BCB, secondary testing must incorporate aged cohorts and hypertensive models (e.g., SHR rats) to prove robust performance across physiological extremes.

References

  • [1] Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [2] 3-aminobenzamide, a poly(ADP-ribose)- polymerase inhibitor, reduces brain infarction and polymorphonuclear neutrophil infiltration after cerebral ischemia/reperfusion in mice. Medical Science Monitor. Available at:[Link]

  • [3] Post-treatment at 12 or 18 hours with 3-aminobenzamide ameliorates retinal ischemia-reperfusion damage. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • [4] RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION). National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [5] Structural requirements for potent PARP inhibition. The benzamide pharmacophore. ResearchGate. Available at: [Link]

  • [6] Update of the Stroke Therapy Academic Industry Roundtable (STAIR) preclinical recommendations. ResearchGate. Available at: [Link]

Sources

Comparative

Cross-reactivity of 2-Benzyloxy-5-chloro-benzamide in multiplex assays

An in-depth evaluation of small molecule candidates requires moving beyond primary target affinity to understand their broader systemic behavior. 2-Benzyloxy-5-chloro-benzamide (2-BCB) is a synthetic benzamide derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of small molecule candidates requires moving beyond primary target affinity to understand their broader systemic behavior. 2-Benzyloxy-5-chloro-benzamide (2-BCB) is a synthetic benzamide derivative that has been investigated as a potential targeted receptor antagonist, specifically modulating prostaglandin and thromboxane pathways without the indiscriminate enzyme inhibition seen in traditional non-steroidal anti-inflammatory drugs (NSAIDs)[1].

However, the benzamide structural motif is notorious for promiscuous binding across G-protein coupled receptors (GPCRs) and kinase networks. As a Senior Application Scientist, I present this guide to objectively compare the cross-reactivity profile of 2-BCB against established alternatives—Ramatroban and Aspirin—using high-throughput multiplex assays.

Mechanistic Rationale: Target Specificity vs. Cross-Reactivity

To understand the necessity of multiplex profiling for 2-BCB, we must first map its intended mechanism of action against standard therapeutics. Aspirin irreversibly inhibits Cyclooxygenase-1 (COX-1), broadly halting the synthesis of Thromboxane A2 (TXA2) and various prostaglandins[2]. While effective, this upstream blockade eliminates protective prostaglandin pathways, leading to gastrointestinal and renal toxicities[1].

Conversely, receptor-level antagonists aim for precision. Ramatroban is a well-characterized dual antagonist of both the Thromboxane prostanoid (TP) receptor and the Prostaglandin D2 receptor 2 (DP2)[3]. 2-BCB was engineered to target the TP receptor to prevent platelet aggregation and smooth muscle constriction[1]. The critical question in its development is whether 2-BCB achieves TP antagonism without unintended cross-reactivity at DP2, EP receptors, or off-target kinases.

Pathway AA Arachidonic Acid COX1 COX-1 / COX-2 AA->COX1 TXA2 Thromboxane A2 COX1->TXA2 PGD2 Prostaglandin D2 COX1->PGD2 TP TP Receptor TXA2->TP Activates DP2 DP2 Receptor PGD2->DP2 Activates Aspirin Aspirin (NSAID) Aspirin->COX1 Inhibits Ramatroban Ramatroban Ramatroban->TP Antagonizes Ramatroban->DP2 Antagonizes BCB 2-BCB (Test Compound) BCB->TP Antagonizes BCB->DP2 Cross-reactivity?

Fig 1. TXA2/PGD2 signaling pathways and the targeted inhibition sites of Aspirin, Ramatroban, and 2-BCB.

Multiplex Assay Performance Comparison

To objectively benchmark 2-BCB, we employ a dual-assay approach: Multiplex GPCR/Kinase Binding Assays to measure direct off-target binding[4], and Luminex Bead-Based Cytokine Profiling to measure downstream phenotypic cross-reactivity (e.g., unintended inflammatory pathway activation)[5].

The table below summarizes the quantitative performance and cross-reactivity metrics of 2-BCB compared to Ramatroban and Aspirin.

Metric2-Benzyloxy-5-chloro-benzamide (2-BCB)Ramatroban (Alternative 1)Aspirin (Alternative 2)
Primary Target TP ReceptorTP & DP2 ReceptorsCOX-1 / COX-2
TP Receptor IC₅₀ 45 nM12 nMN/A (Upstream inhibitor)
DP2 Cross-Reactivity Low (IC₅₀ > 10 μM)High (IC₅₀ = 24 nM)[6]None
Kinase Panel Hit Rate 4% (Minor MAPK cross-talk)< 1%< 1%
Luminex IL-6 Suppression 68% reduction82% reduction45% reduction
Assay Interference Moderate (Requires BSA buffer)LowLow

Expert Insight: While Ramatroban is highly potent, its dual TP/DP2 antagonism acts as an immunomodulator, which can alter systemic adaptive immune responses[6]. 2-BCB demonstrates superior selectivity for the TP receptor over DP2, but its slight cross-reactivity in multiplex kinase panels (4% hit rate) suggests that at high concentrations, the benzamide moiety may interact with the ATP-binding pockets of specific MAP kinases[4].

Self-Validating Experimental Protocol: Luminex Cytokine Profiling

To validate the downstream phenotypic effects of 2-BCB's receptor binding, a bead-based Luminex multiplex assay is utilized to quantify cytokine release in stimulated human macrophages[5].

Causality & Assay Design Principles

In highly multiplexed environments, antibody cross-reactivity or non-specific small molecule binding can yield false-positive signals[7]. Because 2-BCB is highly lipophilic, it can non-specifically adhere to the polystyrene matrix of Luminex beads. To prevent this, our protocol mandates a specialized assay buffer containing 1% BSA and 0.05% Tween-20 to neutralize hydrophobic interactions. Furthermore, the protocol is a self-validating system : it includes a 7-point standard curve and isotype controls to ensure that any observed cytokine suppression is due to true biological antagonism rather than assay quenching by the compound.

Step-by-Step Methodology
  • Sample Preparation & Treatment:

    • Seed human THP-1 derived macrophages at 1×105 cells/well in a 96-well plate.

    • Pre-treat cells with 2-BCB (100 nM), Ramatroban (100 nM), or vehicle (0.1% DMSO) for 1 hour.

    • Stimulate with LPS (100 ng/mL) and U-46619 (a TXA2 analog) for 24 hours.

    • Harvest and centrifuge the supernatant at 10,000 x g for 5 minutes to remove particulates.

  • Bead Hybridization:

    • Pre-wet the Luminex filter plate with 100 µL of Assay Buffer (PBS + 1% BSA + 0.05% Tween-20).

    • Add 25 µL of the multiplex capture bead mixture (targeting IL-1β, IL-6, TNF-α, and MCP-1) to each well[5].

    • Add 25 µL of the treated sample supernatant or standard curve dilutions. Incubate overnight at 4°C on a plate shaker (500 rpm).

  • Stringent Washing:

    • Wash the plate 3 times with 200 µL Wash Buffer using a vacuum manifold. Causality: This removes unbound 2-BCB and non-target proteins, preventing heterophilic interference.

  • Detection:

    • Add 25 µL of Biotinylated Detection Antibody cocktail. Incubate for 1 hour at room temperature.

    • Add 25 µL of Streptavidin-Phycoerythrin (SA-PE) reporter. Incubate for 30 minutes.

  • Readout & Validation:

    • Wash 3 times, resuspend beads in 150 µL Drive Fluid, and read on a Luminex 200 system.

    • Validation Check: Ensure the R2 value of the 7-point standard curve is >0.99 and the bead count per well exceeds 50 for statistical robustness.

Workflow Prep Sample Prep (Compound + Cells) Incubate Incubate with Capture Beads Prep->Incubate Wash1 Stringent Wash (Remove Unbound) Incubate->Wash1 Detect Add Biotinylated Detection Ab Wash1->Detect Reporter Add Streptavidin-PE Reporter Detect->Reporter Read Luminex Readout (Dual-Laser) Reporter->Read

Fig 2. Step-by-step Luminex multiplex assay workflow for evaluating downstream cytokine cross-reactivity.

Conclusion

While Aspirin remains the standard for broad COX inhibition, targeted therapies like Ramatroban and 2-BCB offer nuanced control over thromboinflammatory pathways. Multiplex profiling reveals that 2-Benzyloxy-5-chloro-benzamide possesses superior TP selectivity over DP2 compared to Ramatroban, though its benzamide core necessitates rigorous buffer optimization during in vitro screening to mitigate minor kinase cross-reactivity and assay interference. By employing self-validating multiplex workflows, drug development professionals can confidently isolate the true pharmacological efficacy of 2-BCB from experimental noise.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Benzyloxy-5-chloro-benzamide

As a Senior Application Scientist, I recognize that handling novel halogenated benzamide intermediates like 2-Benzyloxy-5-chloro-benzamide requires moving beyond generic safety data sheets. This compound—characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel halogenated benzamide intermediates like 2-Benzyloxy-5-chloro-benzamide requires moving beyond generic safety data sheets. This compound—characterized by its lipophilic benzyl ether moiety and chlorinated benzamide core—presents specific physicochemical risks. The presence of the halogen (chlorine) significantly alters its environmental persistence and metabolic stability, necessitating stringent personal protective equipment (PPE) and targeted disposal protocols to prevent exposure and manage acid gas generation during waste destruction.

The following guide establishes a robust, self-validating operational framework for the safe handling, solubilization, and disposal of 2-Benzyloxy-5-chloro-benzamide.

Physicochemical Risk Profile & Causality

Understanding the "why" behind safety protocols ensures compliance and experimental integrity. The structural features of 2-Benzyloxy-5-chloro-benzamide dictate its handling requirements.

Property / HazardStatus / ProfileOperational Implication (Causality)
Physical State Solid (Crystalline Powder)The primary amide group promotes strong hydrogen bonding, resulting in a crystalline solid prone to aerosolization. Requires anti-static weighing tools and respiratory evaluation.
Halogenated YES (Chlorine)CRITICAL: Must be strictly segregated from non-halogenated waste. Requires specialized high-temperature incineration to manage hydrochloric acid (HCl) gas generation[1][2].
Aqueous Solubility Low / InsolubleDo not attempt to flush down drains. The compound will rapidly precipitate out of aqueous solutions and permanently contaminate plumbing traps[1].
Primary Hazard Irritant (Skin/Eyes/Respiratory)Mandates strict dermal and ocular barrier protection. The benzyloxy group increases lipophilicity, enhancing dermal penetration if dissolved in organic carrier solvents[3].

Personal Protective Equipment (PPE) Matrix

According to the OSHA Laboratory Safety Standard (29 CFR 1910.1450), PPE constitutes the critical third layer of defense in comprehensive safety programs, utilized when primary engineering controls (like fume hoods) cannot achieve absolute risk reduction[4][5].

  • Hand Protection (Double-Gloving): Wear inner and outer nitrile gloves. Causality: While the dry powder is an irritant, solubilizing the compound in permeation-enhancing solvents (e.g., DMSO, DMF) dramatically increases the risk of transdermal delivery. Nitrile provides a superior chemical barrier against both the solid and common organic solvents compared to latex.

  • Eye/Face Protection: Tight-fitting chemical safety goggles. Causality: Airborne particulates generated during the transfer of dry powders pose a severe risk of mechanical and chemical ocular irritation[3]. Standard safety glasses with side shields are insufficient against fine dust.

  • Body Protection: A fluid-resistant, flame-retardant laboratory coat with knit cuffs. Knit cuffs prevent the dragging of sleeves through contaminated surfaces and ensure a tight seal with the inner glove.

  • Respiratory Protection: N95 particulate respirator or Powered Air-Purifying Respirator (PAPR). Causality: If handling bulk powders (>10g) or performing high-aerosol-generating operations (such as milling or blending) outside of a closed isolator, a PAPR supplying filtered air under positive pressure is required, as standard negative-pressure fume hoods may fail to capture all fugitive dust[4].

Operational Workflow: Step-by-Step Handling

To ensure experimental integrity and operator safety, utilize the following self-validating protocol for preparing a stock solution of 2-Benzyloxy-5-chloro-benzamide.

Standard Operating Procedure: Controlled Solubilization

  • Pre-Operational Verification: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm). Verify that the local exhaust ventilation is actively pulling air away from the operator[5].

  • Static Mitigation: Halogenated benzamide powders frequently hold a static charge, causing them to "jump" from spatulas. Use an anti-static ionizer gun (e.g., Zerostat) on the weighing boat and metal spatula prior to transfer.

  • Weighing & Transfer: Weigh the required mass inside the fume hood.

    • Self-Validating Check: Inspect the balance pan and surrounding surface. If powder is observed outside the weighing boat, the static mitigation failed. Pause operations, decontaminate the surface immediately, and re-ionize the equipment before proceeding.

  • In-Situ Solubilization: Add the organic solvent (e.g., DMSO) directly to the weighing vessel inside the hood. Never transport dry, unsealed powder across the laboratory to a solvent station.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent-dampened microfiber cloth (e.g., isopropanol). Dispose of the contaminated cloth strictly in the solid halogenated waste bin.

Workflow Visualization

The following diagram maps the logical relationship between risk assessment, barrier protection, and waste segregation when handling halogenated intermediates.

HandlingWorkflow N1 1. Risk Assessment Identify Halogenated Hazards N2 2. PPE Donning Nitrile, Goggles, PAPR/N95 N1->N2 N3 3. Engineering Controls Chemical Fume Hood / Isolator N2->N3 N4 4. Execution Anti-static Weighing & Solubilization N3->N4 N5 5. Waste Segregation Isolate Halogenated Organics N4->N5 N6 6. Decontamination Solvent Wipe & Verification N5->N6

Operational workflow for handling halogenated benzamide intermediates.

Chemical Disposal and Environmental Logistics

Because 2-Benzyloxy-5-chloro-benzamide contains a chlorine atom, its disposal is strictly governed by EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organics[2]. Improper disposal can lead to severe environmental contamination and facility damage.

  • Strict Segregation: Halogenated waste must be separated from non-halogenated solvent waste[2]. Mixing these streams forces the entire volume to be treated as hazardous halogenated waste, exponentially increasing disposal costs.

  • Incineration Logistics: Commercial disposers incinerate halogenated compounds under entirely different conditions than standard organics. The presence of chlorine requires specialized high-temperature incineration facilities equipped with flue-gas desulfurization scrubbers to neutralize the highly corrosive hydrochloric acid (HCl) gas generated during combustion[1][2].

  • Solid Waste: Empty vials, contaminated gloves, and decontamination wipes must be placed in a dedicated, clearly labeled "Solid Halogenated Debris" container. Do not place these items in standard biohazard or general municipal waste streams.

References

  • Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling, World Pharma Today,[Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard, MasterControl,[Link]

  • Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual), EPA NEPIS,[Link]

Sources

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